molecular formula C6H9NO3 B057985 L-Pyrohomoglutamic acid CAS No. 34622-39-4

L-Pyrohomoglutamic acid

货号: B057985
CAS 编号: 34622-39-4
分子量: 143.14 g/mol
InChI 键: FZXCPFJMYOQZCA-BYPYZUCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S)-2-Piperidinone-6-carboxylic acid is a valuable chiral building block in medicinal chemistry and organic synthesis. This compound features a six-membered lactam (2-piperidinone) ring fused with a carboxylic acid functional group, making it a versatile intermediate for constructing complex molecules with defined stereochemistry. Its primary research application is as a key chiral precursor in the synthesis of pharmacologically active compounds containing lactam structures, which are known for their significant biological activity . The 2-piperidinone core is a privileged substructure found in many pharmaceuticals and natural products, and it serves as a key precursor for the synthesis of multi-substituted piperidines . As a non-proteinogenic amino acid, it plays a role in the biosynthesis of secondary metabolites in plants and fungi . Researchers value this compound for its use in developing new synthetic methodologies, including stereoselective routes to multi-substituted 2-piperidinones . Its chiral nature allows for the production of enantiomerically pure substances, which is critical in drug discovery. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

(2S)-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXCPFJMYOQZCA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34622-39-4
Record name (S)-6-Oxo-2-piperidinecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to L-Pyrohomoglutamic Acid: Structure, Stereochemistry, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrohomoglutamic acid, systematically known as (2S)-6-oxo-2-piperidinecarboxylic acid, is a chiral organic compound. It is a higher homolog of the more commonly known L-pyroglutamic acid, featuring a six-membered lactam ring instead of a five-membered one. This structural difference imparts distinct physicochemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest in neuroscience research.

Structurally, this compound is the cyclic lactam of L-α-aminoadipic acid. The "L" designation in its name signifies the stereochemistry at the alpha-carbon, which possesses the (S)-configuration. This defined stereochemistry is crucial for its specific interactions with biological targets. It is also known by its synonyms, including 6-Oxo-L-pipecolic acid and (S)-2-Piperidone-6-carboxylic acid[1].

This technical guide provides a comprehensive overview of the structure, stereochemistry, and available physicochemical data for this compound. It also outlines general experimental protocols for its synthesis and characterization and touches upon its known biological relevance.

Structure and Stereochemistry

The chemical structure of this compound is characterized by a piperidin-2-one ring with a carboxylic acid group at the 2-position. The stereocenter at the C2 position is of the (S) configuration.

Key Structural Identifiers:

  • IUPAC Name: (2S)-6-oxopiperidine-2-carboxylic acid[2]

  • Synonyms: L-Pyro-α-aminoadipic Acid, 6-Oxo-L-pipecolic Acid, (S)-2-Piperidone-6-carboxylic acid[1][3]

  • CAS Number: 34622-39-4[2]

  • Molecular Formula: C₆H₉NO₃[2]

  • SMILES: O=C(O)[C@@H]1CCCC(=O)N1

  • InChI Key: FZXCPFJMYOQZCA-BYPYZUCNSA-N

Figure 1: 2D structure of this compound with stereochemistry.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, many properties are computationally predicted and should be considered as such.

PropertyValueReference(s)
Molecular Formula C₆H₉NO₃[2]
Molecular Weight 143.14 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 129-134 °C[3]
Solubility Soluble in water and some organic solvents.[3]
pKa (Predicted) 3.59 ± 0.20[3]
XLogP3-AA (Predicted) -0.4[2][4]
Hydrogen Bond Donor Count 2[2][4]
Hydrogen Bond Acceptor Count 3[2][4]
Topological Polar Surface Area 66.4 Ų[2][4]
Specific Optical Rotation No experimental data readily available.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly accessible literature. However, based on its structure, the following general methodologies can be applied.

Synthesis

This compound can be synthesized via the intramolecular cyclization of its corresponding linear amino acid precursor, L-α-aminoadipic acid. This reaction is typically acid-catalyzed and involves heating to promote the formation of the lactam ring through the elimination of a water molecule.

General Protocol for Synthesis:

  • Starting Material: L-α-aminoadipic acid.

  • Reaction: The amino acid is dissolved in a suitable high-boiling solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

  • Heating: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular amide bond formation.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

Synthesis_Workflow start L-α-Aminoadipic Acid step1 Dissolve in Solvent + Acid Catalyst start->step1 step2 Heat to Reflux (Intramolecular Cyclization) step1->step2 step3 Solvent Removal (Rotary Evaporation) step2->step3 step4 Purification (Recrystallization) step3->step4 end This compound step4->end Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis sample Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms xrd X-ray Crystallography (for single crystals) sample->xrd structure_elucidation Structure Confirmation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation xrd->structure_elucidation stereochemistry_confirmation Stereochemical Integrity xrd->stereochemistry_confirmation Biological_Role cluster_application Potential Biological Roles cluster_precursor Chiral Building Block cluster_modulator Direct Biological Activity l_pyro This compound precursor Synthesis of Bioactive Molecules l_pyro->precursor modulator Interaction with Biological Targets l_pyro->modulator drug_candidates e.g., Analgesics, Anti-inflammatories, Neurotherapeutics precursor->drug_candidates enzyme Enzyme Inhibition modulator->enzyme receptor Receptor Modulation modulator->receptor

References

The L-Pyrohomoglutamic Acid Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyrohomoglutamic acid, a cyclic derivative of L-2-aminoadipic acid, is a molecule of increasing interest due to its role as a compatible solute in extremophilic organisms and its potential applications in medicinal chemistry.[1] While a complete, definitively characterized biosynthetic pathway for this compound has yet to be fully elucidated in any single organism, substantial evidence allows for the construction of a putative pathway. This technical guide synthesizes the current understanding of the likely biosynthetic route to this compound, drawing parallels with well-established metabolic pathways. The proposed pathway commences with the synthesis of L-2-aminoadipic acid via the α-aminoadipate pathway, followed by a final cyclization step. This guide provides an in-depth overview of the proposed enzymatic steps, potential for non-enzymatic conversion, and outlines experimental protocols for further investigation.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a two-stage process:

  • Synthesis of the Precursor, L-2-Aminoadipic Acid: This stage is well-documented as part of the α-aminoadipate pathway for lysine biosynthesis in fungi and some bacteria.[2]

  • Cyclization of L-2-Aminoadipic Acid: This final step is hypothesized to be either an enzymatic conversion, likely catalyzed by a glutaminyl cyclase-like enzyme, or a spontaneous non-enzymatic reaction under specific environmental conditions.[3][4]

The overall proposed pathway is depicted below:

L_Pyrohomoglutamic_Acid_Biosynthesis acetyl_coa Acetyl-CoA homocitrate Homocitrate acetyl_coa->homocitrate Homocitrate Synthase alpha_keto α-Ketoglutarate alpha_keto->homocitrate Homocitrate Synthase homoaconitate Homoaconitate homocitrate->homoaconitate Homoaconitase homoisocitrate Homoisocitrate homoaconitate->homoisocitrate Homoaconitase alpha_ketoadipate α-Ketoadipate homoisocitrate->alpha_ketoadipate Homoisocitrate Dehydrogenase aminoadipate L-2-Aminoadipic Acid (L-Homoglutamic Acid) alpha_ketoadipate->aminoadipate Aminoadipate Aminotransferase pyrohomoglutamate This compound aminoadipate->pyrohomoglutamate Putative L-Homoglutamate Cyclase (e.g., Glutaminyl Cyclase) or Spontaneous

Proposed biosynthesis pathway of this compound.

Detailed Enzymatic Steps

Synthesis of L-2-Aminoadipic Acid (α-Aminoadipate Pathway)

This pathway is a well-characterized route for lysine biosynthesis in many fungi.[2] The initial steps leading to L-2-aminoadipate are as follows:

  • Homocitrate Synthase: Condensation of Acetyl-CoA and α-ketoglutarate to form homocitrate.

  • Homoaconitase: Isomerization of homocitrate to homoisocitrate via homoaconitate.

  • Homoisocitrate Dehydrogenase: Oxidative decarboxylation of homoisocitrate to yield α-ketoadipate.

  • Aminoadipate Aminotransferase: Transamination of α-ketoadipate to form L-2-aminoadipic acid.

Cyclization of L-2-Aminoadipic Acid

The final step, the intramolecular cyclization of L-2-aminoadipic acid to form this compound, is the least understood part of the pathway. Two primary mechanisms are proposed:

2.2.1. Enzymatic Cyclization:

It is hypothesized that an enzyme with cyclase activity is responsible for this conversion. While a specific "L-homoglutamate cyclase" has not been identified, glutaminyl cyclases (QCs) are strong candidates. QCs are known to catalyze the formation of a pyroglutamyl residue from an N-terminal glutaminyl or glutamyl residue in peptides and proteins.[5][6] Some studies have shown that QCs can have a broader substrate specificity, acting on molecules like L-beta-homoglutaminyl residues.[7] This suggests that a QC or a related enzyme could potentially catalyze the cyclization of the free amino acid L-2-aminoadipic acid.

2.2.2. Non-Enzymatic (Spontaneous) Cyclization:

The conversion of L-glutamic acid to L-pyroglutamic acid can occur spontaneously, particularly at elevated temperatures and at acidic or alkaline pH.[4] Given that this compound has been identified as a compatible solute in extremophiles, which thrive in such harsh conditions, it is plausible that its formation could, in part, be a result of spontaneous cyclization of L-2-aminoadipic acid.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the this compound biosynthesis pathway. The following table illustrates the types of data that would be crucial for a comprehensive understanding of the pathway's kinetics and regulation.

Enzyme (Putative)Substrate(s)ProductKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)
Homocitrate SynthaseAcetyl-CoA, α-KetoglutarateHomocitrateData not availableData not availableData not availableData not available
HomoaconitaseHomocitrateHomoaconitateData not availableData not availableData not availableData not available
Homoisocitrate DehydrogenaseHomoisocitrateα-KetoadipateData not availableData not availableData not availableData not available
Aminoadipate Aminotransferaseα-KetoadipateL-2-Aminoadipic AcidData not availableData not availableData not availableData not available
L-Homoglutamate CyclaseL-2-Aminoadipic AcidThis compoundData not availableData not availableData not availableData not available

Experimental Protocols

The following are proposed experimental protocols for the identification and characterization of the enzymes involved in this compound biosynthesis, based on established methodologies for similar enzymes.

Identification and Purification of a Putative L-Homoglutamate Cyclase

This workflow outlines the steps to isolate the enzyme responsible for the cyclization of L-2-aminoadipic acid.

purification_workflow start Cell lysate from organism producing this compound fractionation Protein fractionation (e.g., ammonium sulfate precipitation) start->fractionation ion_exchange Ion-exchange chromatography fractionation->ion_exchange size_exclusion Size-exclusion chromatography ion_exchange->size_exclusion activity_assay Enzyme activity assay of fractions ion_exchange->activity_assay affinity Affinity chromatography (if applicable) size_exclusion->affinity size_exclusion->activity_assay sds_page SDS-PAGE analysis of fractions affinity->sds_page affinity->activity_assay mass_spec Mass spectrometry for protein identification sds_page->mass_spec

Workflow for the purification of a putative L-Homoglutamate Cyclase.

Methodology:

  • Cell Lysis: Obtain a cell-free extract from an organism known or suspected to produce this compound (e.g., a relevant extremophile).

  • Protein Fractionation: Subject the crude extract to initial fractionation steps such as ammonium sulfate precipitation.

  • Chromatography: Perform a series of chromatographic separations, including ion-exchange, size-exclusion, and potentially affinity chromatography, to purify the protein of interest.

  • Activity Assay: At each purification step, assay the fractions for the ability to convert L-2-aminoadipic acid to this compound.

  • Protein Identification: Analyze the active fractions by SDS-PAGE and identify the protein band corresponding to the activity using mass spectrometry.

Enzyme Activity Assay for L-Homoglutamate Cyclase

This protocol is designed to quantify the activity of a putative L-homoglutamate cyclase.

Principle:

The assay measures the rate of formation of this compound from L-2-aminoadipic acid. The product can be quantified using High-Performance Liquid Chromatography (HPLC).

Reagents:

  • Phosphate buffer (pH 7.5)

  • L-2-aminoadipic acid solution (substrate)

  • Enzyme preparation (purified or partially purified)

  • Trifluoroacetic acid (TFA) solution (to stop the reaction)

  • This compound standard solution

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and L-2-aminoadipic acid.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C or the optimal growth temperature of the source organism).

  • Initiate the reaction by adding the enzyme preparation.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding TFA solution.

  • Analyze the samples by reverse-phase HPLC to separate and quantify the amount of this compound formed.

  • Calculate the enzyme activity based on the rate of product formation.

Conclusion and Future Directions

The biosynthesis of this compound is a scientifically intriguing pathway with potential biotechnological applications. While the synthesis of its precursor, L-2-aminoadipic acid, is well-established, the final cyclization step remains to be definitively characterized. The proposed involvement of a glutaminyl cyclase-like enzyme provides a strong hypothesis for future research.

Key areas for future investigation include:

  • Identification and characterization of the cyclizing enzyme: This is the most critical step to fully elucidate the pathway.

  • Investigation of the substrate specificity of known glutaminyl cyclases: Determining if existing QCs can utilize L-2-aminoadipic acid as a substrate.

  • Metabolic studies in extremophiles: Analyzing the metabolome and transcriptome of organisms that accumulate this compound under different environmental conditions to identify the relevant genes and enzymes.

  • Elucidation of regulatory mechanisms: Understanding how the biosynthesis of this compound is controlled within the cell.

A thorough understanding of this pathway will not only expand our knowledge of microbial metabolism but could also pave the way for the biotechnological production of this compound and its derivatives for applications in the pharmaceutical and other industries.

References

The Role of L-Pyroglutamic Acid in the Glutathione Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamic acid (PGA), also known as 5-oxoproline, is a crucial intermediate metabolite in the γ-glutamyl cycle, a key pathway for glutathione (GSH) synthesis and degradation. Elevated levels of PGA in biological fluids are increasingly recognized as a biomarker for depleted glutathione stores and heightened oxidative stress. This technical guide provides an in-depth exploration of the role of L-pyroglutamic acid within the glutathione cycle, its implications in various pathological states, and its interaction with the master regulator of the antioxidant response, Nrf2. This document also outlines detailed experimental protocols for the quantification of PGA and related enzyme activities, and presents quantitative data to support its clinical and research relevance.

Introduction: The Glutathione Cycle and Oxidative Stress

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1] The synthesis and degradation of glutathione are governed by the γ-glutamyl cycle.[2] Disruptions in this cycle, often precipitated by factors such as drug metabolism (e.g., paracetamol), sepsis, malnutrition, and genetic deficiencies, can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity.[3]

L-Pyroglutamic Acid in the γ-Glutamyl Cycle

L-Pyroglutamic acid is a cyclized derivative of L-glutamic acid and a key intermediate in the γ-glutamyl cycle.[4] Its formation and conversion are critical steps that reflect the overall flux and efficiency of glutathione metabolism.

The γ-glutamyl cycle involves the following key steps:

  • Glutathione Efflux and Cleavage: Glutathione is transported out of the cell and cleaved by γ-glutamyl transpeptidase (GGT) into a γ-glutamyl-amino acid and a Cys-Gly dipeptide.

  • Formation of L-Pyroglutamic Acid: The γ-glutamyl-amino acid is converted to L-pyroglutamic acid and a free amino acid by γ-glutamylcyclotransferase (GGCT).[5]

  • Conversion to L-Glutamate: L-Pyroglutamic acid is then hydrolyzed by 5-oxoprolinase (OPLAH) in an ATP-dependent reaction to form L-glutamate.[4] This step is crucial for recycling the glutamate backbone for de novo glutathione synthesis.

  • Glutathione Resynthesis: The reformed L-glutamate, along with cysteine and glycine (from the Cys-Gly dipeptide), is used to synthesize new glutathione molecules through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).

Under conditions of glutathione depletion, the feedback inhibition of GCL is lifted, leading to an increased production of γ-glutamylcysteine. If cysteine is limiting, this intermediate can be shunted towards the formation of L-pyroglutamic acid, resulting in its accumulation.[3]

Glutathione_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) gGluAA γ-Glutamyl-Amino Acid GSH_ext->gGluAA Transpeptidation CysGly Cys-Gly GSH_ext->CysGly Cleavage AA Amino Acid gGT γ-Glutamyl Transpeptidase (GGT) AA->gGT gGT->gGluAA GGCT γ-Glutamylcyclotransferase (GGCT) gGluAA->GGCT Transport & Cyclization Dipeptidase Dipeptidase CysGly->Dipeptidase GSH_int Glutathione (GSH) GSH_int->GSH_ext Transport gGluCys γ-Glutamylcysteine GSS Glutathione Synthetase (GSS) gGluCys->GSS PGA L-Pyroglutamic Acid (5-Oxoproline) OPLAH 5-Oxoprolinase (OPLAH) PGA->OPLAH Hydrolysis (ATP-dependent) Glu L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine Gly->GSS GCL->gGluCys GSS->GSH_int GGCT->PGA OPLAH->Glu Dipeptidase->Cys Dipeptidase->Gly Nrf2_Glutathione_Crosstalk cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress (inactivates Keap1) GSH_depletion Glutathione Depletion GSH_depletion->ROS Increases PGA_accumulation PGA Accumulation GSH_depletion->PGA_accumulation Leads to GCL GCL GSH_synthesis Glutathione Synthesis GCL->GSH_synthesis GSS GSS GSS->GSH_synthesis GSH_synthesis->GSH_depletion Replenishes GSH (reduces depletion) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., GCL, GSS) ARE->Antioxidant_Genes Gene Transcription Antioxidant_Genes->GCL Antioxidant_Genes->GSS

References

L-Pyroglutamic Acid: A Comprehensive Technical Guide on its Biological Functions in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a naturally occurring amino acid derivative that plays a crucial role in mammalian biochemistry. Formed through the cyclization of L-glutamic acid or L-glutamine, it is a key intermediate in the γ-glutamyl cycle, a vital pathway for glutathione synthesis and amino acid transport. This technical guide provides an in-depth exploration of the biological functions of L-Pyroglutamic acid in mammals, including its synthesis, metabolism, and physiological significance. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

L-Pyroglutamic acid is a ubiquitous yet often underappreciated molecule in mammalian physiology. Its presence is intrinsically linked to the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] The formation and degradation of L-Pyroglutamic acid are catalyzed by specific enzymes within the γ-glutamyl cycle.[3] Dysregulation of this cycle can lead to an accumulation of L-Pyroglutamic acid, a condition known as pyroglutamic acidosis, which is associated with various inherited metabolic disorders and can be induced by certain drugs.[4][5] Beyond its role in glutathione metabolism, L-Pyroglutamic acid has been shown to interact with neuronal receptors and may have implications in neurotransmission and neurological disorders.[6][7] This guide aims to provide a detailed overview of the current understanding of L-Pyroglutamic acid's biological functions, offering a valuable resource for further research and therapeutic development.

Synthesis and Metabolism: The γ-Glutamyl Cycle

The primary pathway for the synthesis and degradation of L-Pyroglutamic acid in mammals is the γ-glutamyl cycle.[2] This cycle involves a series of six enzymatic reactions that take place in the cytoplasm of cells in various tissues.

  • Synthesis of L-Pyroglutamic Acid:

    • γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the cycle by transferring the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide that is transported into the cell.

    • γ-Glutamyl Cyclotransferase (GGC): Inside the cell, GGC acts on the γ-glutamyl-amino acid to release the amino acid and cyclize the γ-glutamyl portion to form L-Pyroglutamic acid.[8]

  • Degradation of L-Pyroglutamic Acid:

    • 5-Oxoprolinase (OPLAH): This ATP-dependent enzyme catalyzes the opening of the lactam ring of L-Pyroglutamic acid to reform L-glutamate.[9] This reaction is a critical step for recycling the glutamate backbone for glutathione synthesis.

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space GSH_ext Glutathione (GSH) AA_ext Amino Acid

Quantitative Data

The concentration of L-Pyroglutamic acid can vary depending on the tissue, physiological state, and the presence of metabolic disorders.

Parameter Species Tissue/Fluid Concentration/Value Reference
Normal Urinary Levels HumanUrine16-34 mmol/mol creatinine[10]
HumanUrine< 15 µg/mg to > 40 µg/mg creatinine (cyclic variation)[10]
Plasma Levels HumanPlasmaBasal levels; 1.5-fold increase after MSG administration (fasting)[11]
MousePlasmaIncreased 1.8 times after oral MSG administration[12]
Brain Levels MouseBrainIncreased 1.3 times after oral MSG administration[12]
Enzyme Kinetics: 5-Oxoprolinase E. coli (recombinant)-Apparent Km for 5-oxoproline: 32 ± 3 µM[13]
Enzyme Kinetics: γ-Glutamyl Cyclotransferase Human (recombinant)-Activity with L-γ-glutamyl-L-α-alanine: 50.3 ± 1.22 µmol/min/mg[14]
Enzyme Kinetics: γ-Glutamyl Transpeptidase Human (GGT1)-Km for GSH: 10.60 ± 0.07 µM[15]
Human (GGT1)-Km for GSSG: 8.80 ± 0.05 µM[15]
In Vitro Effects RatCerebral CortexInhibition of CO2 production by 50% at 0.5 to 3 mM[16]
RatCerebral CortexInhibition of lipid biosynthesis by 20% at 0.5 to 3 mM[16]
RatCerebral CortexReduction of ATP levels by 52% at 3 mM[16]
Receptor Binding RatForebrainIC50 for glutamate receptors: 28.11 µM[17]

Biological Functions and Physiological Significance

Role in Glutathione Homeostasis and Oxidative Stress

As an integral part of the γ-glutamyl cycle, L-Pyroglutamic acid is a marker for glutathione turnover.[10] Elevated levels of L-Pyroglutamic acid can indicate a disruption in glutathione metabolism, often associated with increased oxidative stress.[2][18] Conditions such as diabetes have been linked to higher levels of L-Pyroglutamic acid, potentially due to chronic hyperglycemia-induced oxidative stress impacting the efficiency of the γ-glutamyl cycle.[18] In states of glutathione depletion, the activity of γ-glutamyl cyclotransferase can increase, leading to an accumulation of pyroglutamic acid.[4]

Interaction with Neuronal Receptors

L-Pyroglutamic acid has been shown to interact with glutamate receptors in the mammalian brain.[7][17] It acts as a competitive inhibitor of the high-affinity transport of glutamic acid.[7] This interaction suggests a potential role for L-Pyroglutamic acid in modulating glutamatergic neurotransmission. While it can interfere with glutamate binding, studies have shown that it may not cause major neurotoxic lesions on its own.[10][19]

Glutamate_Receptor_Interaction

Association with Disease States
  • Pyroglutamic Acidosis (5-Oxoprolinuria): This is a rare metabolic condition characterized by high levels of pyroglutamic acid in the blood and urine, leading to a high anion gap metabolic acidosis.[4][20] It can be caused by inherited deficiencies in the enzymes of the γ-glutamyl cycle, such as glutathione synthetase, or acquired due to factors like chronic paracetamol use, sepsis, and malnutrition.[4][5]

  • Huntington's Disease: Studies have reported elevated plasma levels of L-Pyroglutamic acid in patients with Huntington's disease, alongside a deficiency in the striatum.[6]

  • Diabetes and Metabolic Syndrome: Elevated L-Pyroglutamic acid has been observed in individuals with type 2 diabetes, potentially as a consequence of increased oxidative stress.[18][21] Dietary supplementation with pyroglutamic acid has been shown to beneficially modify glucose and lipid metabolism in diabetic animal models.[21]

  • Neuroinflammation: While direct evidence is limited, the interplay between glutathione metabolism, oxidative stress, and neuroinflammation suggests a potential role for L-Pyroglutamic acid in inflammatory processes within the central nervous system.

Other Functions
  • Sour Taste Perception: L-Pyroglutamic acid has been identified as an agonist for the human sour taste receptor, hPKD2L1, suggesting a role in taste perception.[1]

  • Nootropic Agent: It has been investigated for its potential cognitive-enhancing effects.[3]

Experimental Protocols

Quantification of L-Pyroglutamic Acid by LC-MS/MS in Plasma

This protocol is adapted from methodologies described for the analysis of amino acids in plasma.[7][8]

5.1.1. Materials

  • Plasma sample

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Heptafluorobutyric acid (HFBA)

  • L-Pyroglutamic acid standard

  • Isotopically labeled L-Pyroglutamic acid internal standard (e.g., ¹³C₅-L-Pyroglutamic acid)

  • Agilent 1290 Infinity UHPLC system (or equivalent)

  • Agilent 6460 triple quadrupole mass spectrometer (or equivalent) with jet stream ESI source

  • Zorbax SB C-18 column (3.0 × 100 mm, 1.8 µm)

5.1.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.3. LC-MS/MS Analysis

  • Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid.

  • Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.

  • Gradient:

    • 0-2 min: 2% to 30% B

    • 2-4.1 min: 30% to 40% B

    • 4.1-4.8 min: 40% to 45% B

    • 4.8-4.9 min: 45% to 90% B

    • 4.9-5.5 min: Hold at 90% B

    • 5.5-5.6 min: 90% to 2% B

    • 5.6-8.0 min: Hold at 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Operate in positive ion mode with multiple reaction monitoring (MRM). Specific transitions for L-Pyroglutamic acid and its internal standard should be optimized.

LC_MS_Workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Enzymatic Assay for 5-Oxoprolinase Activity

This protocol is based on the fluorimetric assay for 5-oxoprolinase (5-OPase) activity.[14][22]

5.2.1. Materials

  • Tissue homogenate or purified enzyme preparation

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 20 mM MgCl₂, 5 mM ATP, and 2 mM DTT

  • L-Pyroglutamic acid solution (substrate)

  • o-phthaldialdehyde (OPA) reagent

  • HPLC system with a fluorescence detector

5.2.2. Procedure

  • Pre-incubate the enzyme sample in the assay buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the L-Pyroglutamic acid substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a protein precipitation agent (e.g., perchloric acid) and placing on ice.

  • Centrifuge to pellet the precipitated protein.

  • Take an aliquot of the supernatant and derivatize the glutamate produced with the OPA reagent.

  • Analyze the derivatized glutamate by HPLC with fluorescence detection.

  • Quantify the amount of glutamate produced by comparing with a standard curve.

Role in Drug Development

The involvement of L-Pyroglutamic acid in key metabolic and signaling pathways presents several opportunities for drug development.

  • Targeting Glutathione Metabolism in Cancer: Cancer cells often have elevated glutathione levels, which contributes to drug resistance. Modulating the γ-glutamyl cycle, and thus L-Pyroglutamic acid levels, could be a strategy to sensitize cancer cells to chemotherapy.

  • Neurodegenerative Diseases: Given its interaction with glutamate receptors, developing molecules that modulate the effect of L-Pyroglutamic acid on these receptors could be a therapeutic avenue for neurological disorders.

  • Metabolic Disorders: The beneficial effects of L-Pyroglutamic acid on glucose and lipid metabolism in animal models of diabetes suggest its potential as a nutraceutical or a lead compound for developing anti-diabetic drugs.[21]

Conclusion

L-Pyroglutamic acid is a multifaceted molecule with significant biological functions in mammals. Its central role in the γ-glutamyl cycle positions it as a critical component of glutathione homeostasis and the cellular response to oxidative stress. Furthermore, its interactions with neuronal receptors highlight its potential involvement in neurotransmission and neurological health. The association of altered L-Pyroglutamic acid levels with various disease states underscores its importance as a potential biomarker and therapeutic target. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation into the intriguing biology of L-Pyroglutamic acid.

References

L-Pyrohomoglutamic Acid: A Key Metabolite in Cellular Regulation and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyrohomoglutamic acid, also known as 5-oxoproline or pidolic acid, is a fascinating and increasingly important metabolite in a variety of cellular processes. Historically viewed as a simple intermediate in the γ-glutamyl cycle, recent research has unveiled its multifaceted roles in cellular signaling, metabolism, and as a potential biomarker and therapeutic target in a range of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic pathways, quantitative impact on cellular functions, and its emerging role in health and disease. Detailed experimental protocols and visualizations of key pathways are provided to facilitate further research in this exciting area.

Introduction

This compound (L-PGA) is a cyclic amino acid derivative formed from L-glutamic acid or L-glutamine.[1] It is a key intermediate in the γ-glutamyl cycle, a metabolic pathway responsible for the synthesis and degradation of glutathione (GSH), the most abundant intracellular antioxidant.[2] Beyond its role in GSH metabolism, L-PGA has been implicated in a variety of other cellular functions, including neurotransmission, energy metabolism, and as a potential modulator of enzyme activity.

Elevated or depleted levels of L-PGA have been associated with several pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4][5] This has led to a growing interest in L-PGA as a potential biomarker for disease diagnosis and prognosis, as well as a target for therapeutic intervention. This guide aims to provide a detailed resource for researchers and clinicians interested in the multifaceted roles of L-PGA in cellular processes.

The γ-Glutamyl Cycle and this compound Metabolism

The γ-glutamyl cycle is the primary pathway for glutathione synthesis and degradation, and it is central to the metabolism of L-PGA. The cycle involves a series of enzymatic reactions that occur in the cytoplasm of most cells.

Diagram of the γ-Glutamyl Cycle

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amino_Acid_ext Amino Acid GGT γ-Glutamyl Transpeptidase (GGT) Amino_Acid_ext->GGT GSH_ext Glutathione (GSH) GSH_ext->GGT gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA CysGly Cysteinylglycine GGT->CysGly GGCT γ-Glutamyl Cyclotransferase (GGCT) gamma_Glu_AA->GGCT Dipeptidase Dipeptidase CysGly->Dipeptidase GGCT->Amino_Acid_ext Regenerated L_PGA This compound (5-oxoproline) GGCT->L_PGA OPLAH 5-Oxoprolinase (OPLAH) L_PGA->OPLAH ATP -> ADP + Pi Glu Glutamate OPLAH->Glu GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL ATP -> ADP + Pi Gly Glycine GS Glutathione Synthetase (GS) Gly->GS ATP -> ADP + Pi gamma_Glu_Cys γ-Glutamylcysteine GCL->gamma_Glu_Cys gamma_Glu_Cys->GS GSH_in Glutathione (GSH) GS->GSH_in Dipeptidase->Cys Dipeptidase->Gly Glutamatergic_Synapse_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate_synapse Glutamate Glutamate_Release->Glutamate_synapse EAAT_pre EAAT (Glutamate Transporter) Glutamate_synapse->EAAT_pre Reuptake NMDA_Receptor NMDA Receptor Glutamate_synapse->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate_synapse->AMPA_Receptor mGluR mGluR Glutamate_synapse->mGluR L_PGA_synapse This compound L_PGA_synapse->EAAT_pre Competitive Inhibition Postsynaptic_Signaling Postsynaptic Signaling Cascade NMDA_Receptor->Postsynaptic_Signaling Ca2+ influx AMPA_Receptor->Postsynaptic_Signaling Na+ influx mGluR->Postsynaptic_Signaling G-protein activation

References

An In-depth Technical Guide to the Spontaneous Formation of L-Pyrohomoglutamic Acid from L-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic conversion of L-glutamine to L-pyrohomoglutamic acid (pGlu), a common modification with significant implications in pharmaceutical sciences, particularly in the manufacturing and storage of therapeutic proteins and in metabolomics. This document details the underlying chemical mechanism, presents quantitative kinetic data, and offers detailed experimental protocols for the analysis of this transformation.

Introduction

L-glutamine, a non-essential amino acid, is a crucial component in many biological processes and a common ingredient in cell culture media for the production of biopharmaceuticals. However, L-glutamine is known to be unstable in aqueous solutions, where it can spontaneously cyclize to form the lactam, this compound, with the concomitant release of ammonia.[1] This degradation is a significant concern in the development of liquid formulations of peptides and proteins, such as monoclonal antibodies, where N-terminal glutamine residues are susceptible to this modification.[2] The formation of pyroglutamate can lead to product heterogeneity, potentially impacting the stability, efficacy, and immunogenicity of the therapeutic agent.[2] Furthermore, in the field of metabolomics, the spontaneous cyclization of glutamine during sample preparation and analysis can be a significant artifact, leading to the inaccurate quantification of both glutamine and pyroglutamic acid.[3] A thorough understanding of the kinetics and mechanism of this reaction is therefore essential for developing robust manufacturing processes, stable formulations, and accurate analytical methods.

Chemical Mechanism of Formation

The spontaneous conversion of L-glutamine to this compound is an intramolecular cyclization reaction. The process is initiated by the nucleophilic attack of the α-amino group on the γ-carbonyl carbon of the glutamine side chain. This forms a tetrahedral intermediate, which then collapses, leading to the elimination of ammonia and the formation of the five-membered lactam ring of pyroglutamic acid.

G cluster_reactants L-Glutamine cluster_intermediate Tetrahedral Intermediate cluster_products Products L-Glutamine Intermediate Tetrahedral Intermediate (Conceptual) L-Glutamine->Intermediate Nucleophilic Attack L-Pyrohomoglutamic_Acid Intermediate->L-Pyrohomoglutamic_Acid -NH3 Ammonia NH3 Intermediate->Ammonia

Figure 1: Spontaneous cyclization of L-glutamine to this compound.

Quantitative Analysis of Reaction Kinetics

The rate of spontaneous formation of this compound from L-glutamine is influenced by several factors, most notably pH and temperature. The degradation of L-glutamine in aqueous solution follows pseudo-first-order kinetics.[4]

Effect of pH

The stability of L-glutamine is maximal in the pH range of 5.0 to 7.5.[4] The rate of cyclization increases in both acidic and alkaline conditions.[5][6]

pHTemperature (°C)Degradation Rate (%/day)Reference
6.522-240.23[1]
<2Not SpecifiedLabile[5]
>13Not SpecifiedLabile[5]
437 & 45Increased formation[7]
837 & 45Increased formation[7]
6.237 & 45Minimal formation[7]

Table 1: Influence of pH on the degradation rate of L-glutamine.

Effect of Temperature

As with most chemical reactions, an increase in temperature accelerates the rate of this compound formation.[5]

Temperature (°C)SolutionDegradation Rate (%/day)Reference
22-24Water (pH 6.5)0.23[1]
4Intravenous solutions< 0.15[1]
-20Intravenous solutions< 0.03[1]
-80Intravenous solutionsUndetectable[1]

Table 2: Influence of temperature on the degradation rate of L-glutamine.

Activation Energy

The apparent activation energy for the degradation of L-glutamine at pH 6.41 has been determined to be 9.87 x 10⁴ J mol⁻¹.[4]

Detailed Experimental Protocols

The following are generalized protocols for the kinetic analysis of L-glutamine cyclization.

General Kinetic Analysis Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare L-glutamine solutions in buffers of varying pH B Aliquots for each time point A->B C Incubate at controlled temperatures B->C D Withdraw aliquots at defined time intervals C->D E Quench reaction (e.g., freezing) D->E F Quantify L-glutamine and This compound (HPLC or NMR) E->F G Plot concentration vs. time F->G H Determine pseudo-first-order rate constants G->H

Figure 2: General experimental workflow for kinetic analysis.

HPLC-Based Quantification Method

This method is adapted from the principles described by Arii et al. (1999).[4]

  • Preparation of Standard Solutions:

    • Prepare stock solutions of L-glutamine and this compound of known concentrations in the desired buffer.

    • Generate a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Prepare solutions of L-glutamine in buffers of the desired pH values.

    • Divide the solutions into aliquots in sealed vials for each time point and temperature to be studied.

  • Incubation:

    • Place the vials in temperature-controlled incubators or water baths.

  • Sampling:

    • At each time point, remove a vial from each condition and immediately stop the reaction by freezing at -80°C.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is suitable.

    • Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for the separation of glutamine and pyroglutamic acid.

    • Detection: UV detection at a low wavelength (e.g., 210 nm).

    • Quantification: Inject the standards to create a calibration curve. Inject the thawed samples and quantify the concentrations of L-glutamine and this compound by comparing their peak areas to the calibration curves.

  • Data Analysis:

    • Plot the natural logarithm of the L-glutamine concentration versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).

NMR-Based Quantification Method

This protocol is based on the methodology described by Gowda et al. (2015) for serum analysis, adapted here for in-solution studies.[6]

  • Sample Preparation:

    • Prepare L-glutamine solutions in deuterated buffers (e.g., phosphate buffer in D₂O) to provide a lock signal for the NMR spectrometer.

    • Add a known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP), for quantitative referencing.

    • Transfer the solutions to 5 mm NMR tubes.

  • Incubation:

    • Incubate the NMR tubes at the desired temperature. For kinetic studies, the NMR spectrometer's temperature control can be used for in-situ incubation.

  • NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.

    • Experiment: Acquire one-dimensional ¹H NMR spectra. A presaturation pulse sequence should be used to suppress the residual water signal.

    • Parameters:

      • Temperature: Set to the desired incubation temperature.

      • Acquisition time: ~2-3 seconds.

      • Relaxation delay: ~5 seconds (to ensure full relaxation for accurate quantification).

      • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Identify the characteristic resonances for L-glutamine and this compound.

    • Integrate the area of a well-resolved peak for each compound and for the internal standard.

    • Calculate the concentration of each analyte using the following formula:

      • Concentration = (Peak Area of Analyte / Number of Protons) / (Peak Area of Standard / Number of Protons) * Concentration of Standard

  • Kinetic Analysis:

    • Acquire spectra at regular time intervals.

    • Plot the concentration of L-glutamine versus time and determine the rate constant as described in the HPLC method.

Conclusion

The spontaneous formation of this compound from L-glutamine is a well-documented degradation pathway that is highly dependent on pH and temperature. For drug development professionals, understanding the kinetics of this reaction is critical for designing stable liquid formulations of therapeutic proteins and for establishing appropriate storage conditions. For researchers in metabolomics, awareness of this non-enzymatic conversion is crucial to avoid analytical artifacts and ensure the accurate quantification of glutamine. The experimental protocols outlined in this guide provide a framework for studying and mitigating the impact of this important chemical transformation.

References

An In-depth Technical Guide on the Enzymatic Conversion of L-Glutamic Acid to L-Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of L-glutamic acid to its lactam derivative, L-pyroglutamic acid (pGlu), is a significant biochemical modification observed across various biological systems. This post-translational modification can occur spontaneously under certain conditions, but it is often catalyzed by specific enzymes, ensuring efficiency and specificity. This technical guide provides a comprehensive overview of the enzymatic conversion of L-glutamic acid to L-pyroglutamic acid, detailing the enzymes involved, their mechanisms, and relevant experimental protocols. It also addresses the hypothetical conversion to L-pyrohomoglutamic acid, clarifying the necessary biochemical steps. Quantitative data are summarized in tables for comparative analysis, and key processes are visualized using diagrams.

Introduction: L-Pyroglutamic Acid Formation

L-pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a derivative of L-glutamic acid formed through intramolecular cyclization.[1][2][3] This process involves the formation of a lactam ring by the dehydration of the L-glutamic acid molecule, where the N-terminal α-amino group attacks the side-chain carboxyl group.[4] The formation of pGlu is a common post-translational modification in many peptides and proteins, affecting their structure, stability, and biological activity.[4] While this reaction can occur non-enzymatically, particularly at elevated temperatures, enzymatic catalysis provides a regulated and efficient pathway for pGlu formation in biological systems.[2][4]

A Note on this compound

It is important to distinguish L-pyroglutamic acid from the hypothetical this compound. The latter would be a six-membered ring lactam, which cannot be formed by the direct cyclization of L-glutamic acid (a five-carbon amino acid). The formation of this compound from L-glutamic acid would necessitate a multi-step enzymatic pathway involving:

  • Chain elongation: The carbon backbone of L-glutamic acid would first need to be extended by one carbon to form a six-carbon α-amino acid, such as α-aminoadipic acid. This occurs in nature through complex pathways like the lysine biosynthesis pathway, where α-ketoglutarate (a close derivative of glutamate) is converted to α-aminoadipate over several enzymatic steps.[5][6]

  • Cyclization: The resulting α-aminoadipic acid would then need to undergo intramolecular cyclization to form the six-membered lactam ring of this compound.

Currently, there is a lack of specific literature detailing a dedicated enzyme for the cyclization of α-aminoadipic acid to this compound. Therefore, this guide will focus on the well-documented enzymatic conversion of L-glutamic acid to L-pyroglutamic acid.

Key Enzymes in L-Pyroglutamic Acid Formation

The primary enzymes responsible for the catalytic conversion of L-glutamic acid and its amide, L-glutamine, to L-pyroglutamic acid are Glutaminyl Cyclases (QCs).

Glutaminyl Cyclases (QCs)

Glutaminyl cyclases (EC 2.3.2.5) are a family of enzymes that catalyze the formation of pGlu from N-terminal glutamine residues in peptides and proteins.[7][8] While their primary substrate is glutamine, some QCs have been shown to also catalyze the cyclization of N-terminal glutamate residues, albeit with different pH optima.[7] This activity is particularly relevant in pathological conditions such as Alzheimer's disease, where pGlu-modified amyloid-β peptides are found.[2]

Human and papaya QCs, for instance, exhibit this dual functionality. The conversion of glutamine occurs optimally at a pH of 8.0, whereas the cyclization of glutamate is favored under mildly acidic conditions, around pH 6.0.[7]

L-glutamic acid/L-pyroglutamic acid Interconverting Enzyme

Research has also identified an "L-glutamic acid/l-pyroglutamic acid interconversion enzyme" from microorganisms of the genus Streptomyces. This enzyme specifically acts on L-glutamic acid to produce L-pyroglutamic acid. This discovery is significant for biotechnological applications, as it allows for the specific conversion of L-glutamic acid in a mixture, which can be useful in the production and separation of D-amino acids.

Quantitative Data on Enzymatic Conversion

The efficiency of enzymatic conversion is influenced by various factors, including pH, temperature, and substrate concentration. The following table summarizes key quantitative data found in the literature for enzymes capable of converting L-glutamic acid or its precursors to L-pyroglutamic acid.

EnzymeSourceSubstrate(s)Optimal pHOptimal Temperature (°C)Notes
Glutaminyl Cyclase (QC)Human, PapayaL-Glutamine8.0Not specifiedHigh efficiency with glutamine substrates.
Glutaminyl Cyclase (QC)Human, PapayaL-Glutamic Acid6.0Not specifiedDemonstrates glutamyl cyclase activity under acidic conditions.[7]
L-glutamic acid/L-pyroglutamic acid interconversion enzymeStreptomyces sp.L-Glutamic AcidNot specifiedNot specifiedSpecifically converts L-glutamic acid to L-pyroglutamic acid.

Experimental Protocols

This section provides generalized methodologies for key experiments related to the enzymatic conversion of L-glutamic acid to L-pyroglutamic acid. These protocols are based on standard techniques in enzymology and protein purification.

Enzyme Purification

A crucial first step in studying enzymatic conversion is the purification of the target enzyme. A general workflow for enzyme purification is as follows:

  • Preparation of Crude Extract:

    • For intracellular enzymes, cells are harvested and subjected to lysis (e.g., sonication, French press, or enzymatic digestion).

    • The lysate is then centrifuged to remove cell debris, resulting in a crude extract containing the soluble enzyme.

  • Ammonium Sulfate Precipitation:

    • The crude extract is subjected to fractional precipitation with ammonium sulfate. This step helps to concentrate the target enzyme and remove some contaminating proteins.

  • Chromatographic Separation:

    • The partially purified enzyme preparation is then subjected to one or more chromatography steps for further purification. Common techniques include:

      • Ion-Exchange Chromatography: Separates proteins based on their net charge.

      • Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size.

      • Affinity Chromatography: Utilizes specific binding interactions between the enzyme and a ligand immobilized on the chromatography resin. This is often the most effective purification step.

  • Purity Assessment:

    • The purity of the enzyme at each step is assessed using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Enzyme Activity Assay

To quantify the enzymatic conversion, a reliable activity assay is required. The following is a general protocol for assaying the activity of a glutamyl cyclase.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer at the optimal pH for the enzyme (e.g., a phosphate or citrate buffer at pH 6.0 for glutamate cyclization by QC).

    • Add the substrate (L-glutamic acid) to the buffer at a known concentration.

  • Enzyme Reaction:

    • Initiate the reaction by adding a specific amount of the purified enzyme to the reaction mixture.

    • Incubate the reaction at the optimal temperature for a defined period.

  • Reaction Termination:

    • Stop the reaction, for example, by heat inactivation or the addition of an acid.

  • Product Quantification:

    • The amount of L-pyroglutamic acid formed is quantified using methods such as:

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying the product from the substrate.

      • Mass Spectrometry (MS): Can be used to identify and quantify the product with high specificity.

Visualizations of Pathways and Workflows

Enzymatic Conversion of L-Glutamic Acid

The following diagram illustrates the enzymatic cyclization of L-glutamic acid to L-pyroglutamic acid.

Enzymatic_Conversion cluster_reactants Reactants cluster_products Products L_Glutamic_Acid L-Glutamic Acid Enzyme Glutamyl Cyclase (e.g., QC) L_Glutamic_Acid->Enzyme L_Pyroglutamic_Acid L-Pyroglutamic Acid Water H₂O Enzyme->L_Pyroglutamic_Acid Enzyme->Water

Caption: Enzymatic conversion of L-Glutamic Acid to L-Pyroglutamic Acid.

General Experimental Workflow for Enzyme Characterization

This diagram outlines a typical workflow for the purification and characterization of an enzyme involved in the conversion process.

Experimental_Workflow cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization Crude_Extract Crude Extract Preparation Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Chromatography Chromatography (Ion-Exchange, Size-Exclusion, Affinity) Ammonium_Sulfate->Chromatography Purity_Assessment Purity Assessment (SDS-PAGE) Chromatography->Purity_Assessment Activity_Assay Enzyme Activity Assay Purity_Assessment->Activity_Assay Purified Enzyme Kinetic_Analysis Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis pH_Optimum Determination of Optimal pH Activity_Assay->pH_Optimum Temp_Optimum Determination of Optimal Temperature Activity_Assay->Temp_Optimum

References

L-Pyrohomoglutamic Acid: A Linchpin in Plant Growth and Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrohomoglutamic acid, also known as pidolic acid or 5-oxo-L-proline, is a naturally occurring amino acid derivative that is gaining increasing attention for its significant role in enhancing plant growth and optimizing nitrogen metabolism.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its metabolic pathways, impact on key physiological processes, and the experimental protocols to study its effects. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of this molecule for agricultural and biotechnological applications.

The Role of this compound in Plant Physiology

This compound acts as a biostimulant, positively influencing several critical aspects of plant life, from nutrient uptake to stress response.

Enhancement of Nitrogen Uptake and Assimilation

Nitrogen is a crucial macronutrient for plant growth, being a fundamental component of proteins, nucleic acids, and chlorophyll.[1] this compound has been shown to improve the efficiency of nitrogen uptake and assimilation in plants.[1][2] By facilitating the conversion of inorganic nitrogen into organic forms, it helps plants to better utilize available nitrogen, leading to more robust growth, including stronger stems and healthier foliage.[1]

Promotion of Photosynthesis

Studies suggest that this compound can stimulate photosynthesis, the process by which plants convert light energy into chemical energy.[1] By enhancing photosynthetic activity, it enables plants to capture more carbon dioxide and solar energy, fueling their development and potentially leading to increased biomass and crop yields, especially under suboptimal conditions.[1]

Role in Plant Defense

Emerging evidence suggests a role for this compound in plant defense mechanisms. It has been identified as a resistance-related metabolite in barley in response to Fusarium infection, indicating its involvement in protecting plants against pathogens.[3]

Metabolic Pathways of this compound in Plants

The metabolic fate of this compound is intrinsically linked to central nitrogen metabolism, particularly the glutamate and glutathione pathways.

Biosynthesis of this compound

This compound is synthesized from L-glutamine through an intramolecular cyclization reaction. This conversion is catalyzed by the enzyme glutaminyl cyclase (QC) .[4] Glutaminyl cyclases have been identified and characterized in various plant species, highlighting the endogenous capacity of plants to produce this important metabolite.

Biosynthesis Glutamine L-Glutamine QC Glutaminyl Cyclase (QC) Glutamine->QC pGlu This compound QC->pGlu

Figure 1: Biosynthesis of this compound from L-Glutamine catalyzed by Glutaminyl Cyclase.

Conversion to L-Glutamate

This compound can be converted back to L-glutamate, a central amino acid in nitrogen metabolism. This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase .[4][5] The reversible conversion between L-glutamate and this compound suggests a role for the latter as a storage or transport form of glutamate.

Metabolism pGlu This compound Oxoprolinase 5-Oxoprolinase pGlu->Oxoprolinase Glutamate L-Glutamate Oxoprolinase->Glutamate ADP_Pi ADP + Pi Oxoprolinase->ADP_Pi ATP ATP ATP->Oxoprolinase

Figure 2: Conversion of this compound to L-Glutamate by 5-Oxoprolinase.

Quantitative Data on the Effects of this compound

While extensive quantitative data from field trials on major crops is still emerging, preliminary studies and controlled experiments have demonstrated the positive effects of this compound on plant growth.

Plant SpeciesTreatmentObserved EffectReference
Lettuce (Lactuca sativa)Foliar application of L-pyroglutamic acid under water deficit stressIncreased fresh weight by 37% and yield by 31% compared to untreated plants.This study demonstrated a protective effect under stress, enhancing photosynthesis and antioxidant defenses.
Wheat (Triticum aestivum)Foliar application of amino acids (general)Studies on general amino acid application show improved growth, yield, and nitrogen content. Specific data for this compound is still needed for a direct comparison.[6]
Maize (Zea mays)Treatment with protein hydrolysates (containing amino acids)Altered amino acid profiles and stimulated growth. Direct quantitative effects of isolated this compound require further investigation.[7]

Note: The table above summarizes available data. More research is required to establish optimal application rates and quantify the effects of this compound on a wider range of crops and under varying nitrogen conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on plant growth and nitrogen metabolism.

Plant Growth and Treatment Protocol (Example: Arabidopsis thaliana)

This protocol describes a general workflow for treating Arabidopsis thaliana with this compound and harvesting tissues for analysis.

ExperimentalWorkflow cluster_growth Plant Growth cluster_treatment Treatment cluster_analysis Analysis A Seed Sterilization (e.g., 70% ethanol, 50% bleach) B Plating on MS Medium (Murashige and Skoog) A->B C Stratification (4°C for 2-3 days) B->C D Germination and Growth (e.g., 16h light/8h dark, 22°C) C->D F Application to Growth Medium or Foliar Spray (Different Concentrations) D->F E Preparation of L-Pyrohomoglutamic Acid Stock Solution E->F G Incubation for a Defined Period F->G H Harvesting of Plant Tissues (Roots, Shoots) G->H I Biomass Measurement (Fresh and Dry Weight) H->I J Biochemical Assays (e.g., NRA, Amino Acids) H->J K Gene Expression Analysis (qRT-PCR, RNA-Seq) H->K

Figure 3: Experimental workflow for studying the effects of this compound on Arabidopsis thaliana.

Detailed Steps:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.

  • Plating: Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Stratification: Keep the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment: After a desired growth period (e.g., 10-14 days), transfer seedlings to new MS plates containing different concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Alternatively, apply this compound as a foliar spray.

  • Harvesting: Harvest root and shoot tissues separately after the treatment period (e.g., 7-14 days). Immediately freeze the tissues in liquid nitrogen and store at -80°C for further analysis.

  • Analysis: Perform biomass measurements (fresh and dry weight), and conduct biochemical and molecular analyses as described in the following sections.

Quantification of this compound in Plant Tissues by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from plant tissues.

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • Extraction solvent: 80% methanol

  • Internal standard (e.g., ¹³C₅-¹⁵N-L-Pyrohomoglutamic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction:

    • Grind frozen plant tissue (approx. 100 mg) to a fine powder in liquid nitrogen.

    • Add 1 mL of pre-chilled 80% methanol containing the internal standard.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard should be optimized.

Nitrate Reductase Activity Assay

Nitrate reductase (NR) is a key enzyme in the nitrogen assimilation pathway. Its activity can be used as an indicator of the plant's capacity to utilize nitrate.

Materials:

  • Plant tissue

  • Extraction buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM cysteine, 1% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Assay buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM KNO₃, 0.2 mM NADH.

  • Colorimetric reagents: 1% (w/v) sulfanilamide in 3 N HCl and 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (approx. 0.5 g) in 5 mL of ice-cold extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Enzyme Assay:

    • Initiate the reaction by adding 0.2 mL of the enzyme extract to 0.8 mL of assay buffer.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 1 mL of 1% sulfanilamide.

    • Add 1 mL of 0.02% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 20 minutes for color development.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. NR activity is expressed as µmol of nitrite produced per hour per gram of fresh weight.[8][9]

Signaling Pathways

The precise signaling cascade initiated by this compound in plants is an active area of research. Current evidence points towards a close relationship with glutamate and calcium signaling pathways.

Putative Signaling Pathway

It is hypothesized that this compound, upon conversion to glutamate, can activate glutamate receptor-like channels (GLRs) on the plasma membrane. This activation can lead to an influx of calcium ions (Ca²⁺), triggering a downstream signaling cascade that may involve calcium-dependent protein kinases (CDPKs) and other signaling molecules, ultimately leading to changes in gene expression related to nitrogen metabolism and growth.

SignalingPathway pGlu_ext Extracellular This compound pGlu_int Intracellular This compound pGlu_ext->pGlu_int Glutamate L-Glutamate pGlu_int->Glutamate 5-Oxoprolinase GLR Glutamate Receptor-Like Channel (GLR) Glutamate->GLR Activation Ca_influx Ca²⁺ Influx GLR->Ca_influx Ca_signal Calcium Signaling (e.g., CDPKs) Ca_influx->Ca_signal Gene_exp Changes in Gene Expression (Nitrogen Metabolism, Growth) Ca_signal->Gene_exp Response Physiological Response (Enhanced Growth, N Assimilation) Gene_exp->Response

Figure 4: A putative signaling pathway for this compound in plants.

Note: This is a proposed pathway based on the known roles of glutamate and calcium in plant signaling. Further research, such as calcium imaging in protoplasts treated with this compound and transcriptomic analysis of treated plants, is needed to confirm and elaborate on this pathway.[10][11]

Conclusion and Future Directions

This compound is a promising biostimulant with the potential to significantly enhance plant growth and nitrogen use efficiency. Its role in nitrogen metabolism and its connection to fundamental signaling pathways make it a compelling target for both basic research and agricultural applications.

Future research should focus on:

  • Quantitative Field Trials: Conducting large-scale field trials on major crops to determine the optimal application methods and concentrations of this compound for yield improvement.

  • Elucidation of Signaling Pathways: Utilizing advanced techniques such as calcium imaging, proteomics, and transcriptomics to fully unravel the signaling cascade initiated by this compound.

  • Genetic Engineering: Exploring the potential of genetically modifying the expression of glutaminyl cyclase and 5-oxoprolinase to modulate endogenous this compound levels for improved plant performance.

  • Interaction with Other Phytohormones: Investigating the crosstalk between this compound signaling and other plant hormone pathways, such as those of auxin and cytokinin, to understand its integrated role in plant development.[12][13]

By deepening our understanding of this compound's mode of action, we can unlock its full potential to contribute to a more sustainable and productive agricultural future.

References

Technical Guide: Anti-inflammatory Properties of L-Pyroglutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the anti-inflammatory properties of L-Pyrohomoglutamic acid derivatives is limited in publicly available literature. This guide summarizes the available data on closely related L-pyroglutamic acid analogues and provides general experimental and signaling pathway information relevant to the screening of anti-inflammatory compounds.

Executive Summary

L-pyroglutamic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their unique conformational constraints and synthetic accessibility. While extensive research into the anti-inflammatory potential of this compound derivatives is still in its nascent stages, preliminary studies on analogous compounds suggest a potential for modulating inflammatory responses. This document provides a comprehensive overview of the current understanding of the anti-inflammatory properties of L-pyroglutamic acid derivatives, including available biological data, relevant experimental protocols, and implicated signaling pathways.

Biological Activity of L-Pyroglutamic Acid Analogues

Research into the bioactivities of L-pyroglutamic acid analogues has demonstrated their potential as anti-inflammatory agents. A notable study on a series of L-pyroglutamic acid analogues identified several compounds with inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory process.

Data Presentation
Compound IDDerivative TypeBioassayCell LineKey Finding
2e L-pyroglutamic acid esterLPS-induced Nitric Oxide (NO) ProductionBV-2 microglial cellsDisplayed anti-inflammatory activity[1]
2g L-pyroglutamic acid esterLPS-induced Nitric Oxide (NO) ProductionBV-2 microglial cellsDisplayed anti-inflammatory activity[1]
4d L-pyroglutamic acid analogueLPS-induced Nitric Oxide (NO) ProductionBV-2 microglial cellsDisplayed anti-inflammatory activity[1]

Experimental Protocols

The assessment of anti-inflammatory activity for novel compounds typically involves a series of in vitro and in vivo assays. A common and crucial in vitro screen is the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.

In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines a general procedure for evaluating the effect of this compound derivatives on nitric oxide production in murine macrophage cell lines, such as RAW 264.7, or microglial cell lines like BV-2.

Objective: To determine the inhibitory effect of test compounds on LPS-induced NO production.

Materials:

  • RAW 264.7 or BV-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (solvent only).

  • Inflammation Induction: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.

  • Nitrite Measurement:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκB IkB IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB p_IkB p-IκB Proteasome Proteasome NFkB_IkB->Proteasome Ubiquitination NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release of NF-κB Proteasome->IkB Degradation of IκB Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes

Caption: Canonical NF-κB signaling pathway in inflammation.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anti-inflammatory compounds like this compound derivatives.

Experimental_Workflow start Start: Compound Library (this compound Derivatives) in_vitro_screening In Vitro Screening: Nitric Oxide (NO) Assay (e.g., in RAW 264.7 cells) start->in_vitro_screening cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity hit_identification Hit Identification & Prioritization in_vitro_screening->hit_identification cytotoxicity->hit_identification mechanism_studies Mechanism of Action Studies: - Western Blot (NF-κB, MAPKs) - qPCR (Gene Expression) - ELISA (Cytokine Profiling) hit_identification->mechanism_studies Active & Non-toxic Compounds in_vivo_models In Vivo Efficacy Models: - Carrageenan-induced Paw Edema - LPS-induced Systemic Inflammation mechanism_studies->in_vivo_models lead_optimization Lead Optimization in_vivo_models->lead_optimization

Caption: Experimental workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

The available data, although limited, suggests that derivatives of L-pyroglutamic acid warrant further investigation as potential anti-inflammatory agents. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. The determination of quantitative inhibitory concentrations (e.g., IC50 values) and elucidation of the precise molecular mechanisms of action, including their effects on key inflammatory signaling pathways like NF-κB and MAPKs, will be crucial for advancing this class of compounds in the drug discovery pipeline. In vivo studies using established models of inflammation will be the ultimate validation of their therapeutic potential.

References

Antifungal Activity of L-Pyrohomoglutamic Acid Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal activity of L-Pyrohomoglutamic acid analogues. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents. This document details the quantitative antifungal activity, experimental protocols for synthesis and bioassays, and visual representations of synthetic pathways and structure-activity relationships.

Quantitative Antifungal Activity

The antifungal efficacy of various this compound analogues has been evaluated against a range of phytopathogenic fungi. The data, including EC50 values and percentage of inhibition, are summarized in the tables below for comparative analysis.

Table 1: Antifungal Activity of L-Pyroglutamic Acid Esters against Phytophthora infestans[1][2]
CompoundStructureEC50 (μg/mL)[1]
2d L-pyroglutamic acid ester with a substituted aromatic ring1.44[1]
2j L-pyroglutamic acid ester with a different substituted aromatic ring1.21[1]
Azoxystrobin Commercial Fungicide (Positive Control)7.85[1]
Table 2: Inhibitory Rates of L-Pyroglutamic Acid Derivatives against Phytopathogenic Fungi at 100 µmol/L[3][4]
CompoundAlternaria brassicae (%)Alternaria alternariae (%)Valsa mali (%)Fusarium graminearum (%)Pyricularia oryzae (%)
C08a ---High Activity-
C08e-k ---Enhanced Activity-
C08l ---High Activity-
Hymexazol 73.6 (± 1.8)71.4 (± 0.8)37.3 (± 1.7)35.1 (± 1.2)68.9 (± 2.1)
Chlorothalonil 35.8 (± 0.9)60.7 (± 0.8)69.3 (± 0.6)72.7 (± 0.6)48.9 (± 1)

Note: Specific percentage inhibition values for C08a, C08e-k, and C08l were not explicitly provided in the source material, but their high or enhanced activity against Fusarium graminearum was noted.

Experimental Protocols

This section details the methodologies employed in the synthesis of this compound analogues and the assessment of their antifungal properties as described in the cited literature.

Synthesis of L-Pyroglutamic Acid 4-Chiral Hydroxy Derivative (Key Intermediate C06)[3][4]

A linear synthesis strategy starting from L-hydroxyproline is employed to generate key intermediates. The following is a representative protocol for the synthesis of a key intermediate:

  • Protection of L-hydroxyproline (C01): To a solution of L-hydroxyproline in water, a solution of 10% aqueous NaOH is added. The resulting solution is stirred, followed by the addition of a solution of Boc2O in THF. The mixture is stirred for 24 hours at room temperature. The reaction is then quenched by the addition of 10% KHSO4 solution to adjust the pH to 4-5, and the organic layer is separated.[2][3]

  • Protection of the Hydroxyl Group: To a solution of the product from the previous step in CH2Cl2, t-butylchlorodimethylsilane and imidazole are added. The mixture is stirred for 10 hours at room temperature, and the reaction is quenched by the addition of 1 M HCl solution to adjust the pH to 4-5. The organic layers are separated, and the aqueous layer is extracted with CH2Cl2.[3]

  • Subsequent Steps: The synthesis proceeds through several additional steps, including esterification and deprotection, to yield the final L-pyroglutamic acid analogues.[2][3]

In Vitro Antifungal Activity Assay (Poisoned Food Technique)[3]

The antifungal activity of the synthesized L-pyroglutamic acid analogues is assessed using the poisoned food technique.

  • Preparation of Test Plates: The target compounds are dissolved in acetone and mixed with sterilized Potato Dextrose Agar (PDA) medium in flasks to a final concentration of 100 µg/mL. This mixture is then poured into Petri dishes.[2]

  • Inoculation: A mycelial disc of approximately 4 mm in diameter is cut from an actively growing culture of the test fungus and placed at the center of the PDA Petri dish containing the test compound.[4]

  • Incubation: The inoculated Petri dishes are incubated at 27 ± 1°C for 4 days.[4]

  • Controls: Acetone mixed with PDA serves as the negative control, while commercial fungicides like hymexazol and chlorothalonil are used as positive controls.[4]

  • Data Analysis: The radial growth of the fungal colonies is measured. The inhibitory effect of the test compounds is calculated using the formula: Inhibition rate (%) = (C - T) × 100 / (C - 4 mm), where C is the diameter of fungal growth on the untreated PDA and T is the diameter of fungal growth on the treated PDA.[4]

Visualizations

The following diagrams illustrate the synthesis workflow and the structure-activity relationships of this compound analogues.

Synthesis_Workflow L_hydroxyproline L-hydroxyproline (C01) Boc_protection Boc Protection L_hydroxyproline->Boc_protection Boc2O, NaOH Protected_intermediate1 N-Boc-L-hydroxyproline (C02) Boc_protection->Protected_intermediate1 Hydroxyl_protection Hydroxyl Protection Protected_intermediate1->Hydroxyl_protection TBDMSCl, Imidazole Protected_intermediate2 Protected Intermediate Hydroxyl_protection->Protected_intermediate2 Esterification Esterification Protected_intermediate2->Esterification Key_intermediate Key Intermediate (C06) Esterification->Key_intermediate Derivatization Derivatization Key_intermediate->Derivatization Final_analogues L-Pyrohomoglutamic Acid Analogues Derivatization->Final_analogues

Caption: Synthetic pathway for this compound analogues.

SAR_Diagram core L-Pyroglutamic Acid Core substituents Substituents core->substituents ester Esterification core->ester amide Amide Formation core->amide hydroxyl Chiral Hydroxyl Group core->hydroxyl naphthalene Naphthalene Group substituents->naphthalene alkane Alkane Chains substituents->alkane electron_withdrawing Electron-Withdrawing Groups on Aromatic Ring substituents->electron_withdrawing boc_amide Amide with Boc Group substituents->boc_amide increased_activity Increased Activity naphthalene->increased_activity alkane->increased_activity electron_withdrawing->increased_activity decreased_activity Decreased Activity boc_amide->decreased_activity activity Antifungal Activity increased_activity->activity decreased_activity->activity

Caption: Structure-Activity Relationship (SAR) of this compound analogues.

Antifungal_Mechanism compound L-Pyrohomoglutamic Acid Analogue mech1 Inhibition of Mycotoxin Biosynthesis Genes (e.g., Tri genes) compound->mech1 Potential Action mech2 Disruption of Metabolically Important Pathways compound->mech2 Potential Action mech3 Inhibition of Respiratory Electron Transport System compound->mech3 Potential Action fungal_cell Fungal Cell mech1->fungal_cell mech2->fungal_cell mech3->fungal_cell outcome Inhibition of Fungal Growth fungal_cell->outcome Leads to

Caption: Proposed antifungal mechanisms of this compound analogues.

References

The Neuroprotective Potential of L-Pyroglutamic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective mechanisms of L-Pyroglutamic Acid, a promising endogenous molecule.

Disclaimer: While the inquiry specified L-Pyrohomoglutamic acid, a thorough review of the scientific literature reveals a significant scarcity of data regarding its specific neuroprotective effects. In contrast, the closely related endogenous molecule, L-Pyroglutamic acid (PCA), has been the subject of numerous studies investigating its role in the central nervous system. This technical guide will, therefore, focus on the available scientific evidence for the neuroprotective effects of L-Pyroglutamic acid as a proxy, providing a detailed overview of its mechanisms of action, relevant experimental data, and associated signaling pathways.

Executive Summary

L-Pyroglutamic acid (PCA), a cyclized derivative of glutamic acid, is a naturally occurring amino acid found in various dietary sources and is also present in the human brain, cerebrospinal fluid, and blood.[1][2][3] Emerging research suggests that PCA possesses neuroprotective properties, making it a molecule of interest for potential therapeutic interventions in neurodegenerative diseases. Its mechanisms of action appear to be multifaceted, primarily involving the modulation of glutamatergic neurotransmission, enhancement of cognitive functions, and potential anti-inflammatory and neuritogenic activities. This whitepaper provides an in-depth analysis of the current understanding of the neuroprotective effects of L-Pyroglutamic acid, presenting key experimental findings, detailed methodologies, and a visual representation of the implicated signaling pathways.

Core Mechanisms of Neuroprotection

The neuroprotective effects of L-Pyroglutamic acid are believed to be mediated through several key mechanisms:

  • Modulation of Glutamatergic Neurotransmission: PCA, being structurally similar to glutamate, can interact with glutamate receptors. Studies have shown that L-PCA can decrease both Na+-dependent and Na+-independent glutamate binding in the brain.[4][5] This interaction with excitatory amino acid receptors is a key aspect of its potential to mitigate excitotoxicity, a major contributor to neuronal damage in various neurological disorders.[6]

  • Cognitive Enhancement: Research in animal models has demonstrated that PCA can improve learning and memory.[3] This cognitive-enhancing effect is thought to be related to its influence on neurotransmitter systems, potentially including acetylcholine, GABA, and glutamic acid.[2][3]

  • Neuritogenic and Anti-inflammatory Activity: Analogues of L-pyroglutamic acid have been shown to possess neuritogenic and anti-inflammatory properties. For instance, certain derivatives have displayed anti-inflammatory activity by inhibiting nitric oxide (NO) production in microglial cells and have shown neuritogenic effects in PC-12 cells.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on L-Pyroglutamic acid.

Table 1: Effects of L-Pyroglutamic Acid on Glutamate Binding

ParameterControlL-Pyroglutamic Acid (10 mM)% ChangeReference
Na+-dependent Glutamate Binding
Bmax (pmol/mg protein)16.89.5↓ 43.5%[4]
Kd (nM)240202-[4]
Na+-independent Glutamate Binding
Bmax (pmol/mg protein)Not SpecifiedDecreasedNot Quantified[4]
Kd (nM)Not SpecifiedNo Effect-[4]

Table 2: Effects of L-Pyroglutamic Acid on Energy Metabolism in Cerebral Cortex

ParameterConcentration% ReductionReference
CO2 Production 0.5 - 3 mM50%[8]
Lipid Biosynthesis 0.5 - 3 mM20%[8]
ATP Levels 3 mM52%[8]
NADH:cytochrome c oxidoreductase activity 0.5 - 3.0 mM40%[8]
Cytochrome c oxidase activity 3.0 mM22-30%[8]

Table 3: Bioactivities of L-Pyroglutamic Acid Analogues

CompoundActivityEC50 / IC50Cell Line / OrganismReference
Analog 2d Antifungal1.44 µg/mLPhytophthora infestans[7]
Analog 2j Antifungal1.21 µg/mLPhytophthora infestans[7]
Analog 2e, 2g, 4d Anti-inflammatory (NO production)Not SpecifiedBV-2 microglial cells[7]
Analog 2e, 2g, 4d NeuritogenicNot SpecifiedPC-12 cells[7]
L-PCA Glutamate Receptor Binding28.11 µMRat forebrain[6]

Experimental Protocols

Glutamate Binding Assay

Objective: To determine the effect of L-Pyroglutamic acid on glutamate binding to its receptors.

Methodology:

  • Tissue Preparation: Adult male Wistar rats are sacrificed, and the striatum is dissected and homogenized in a Tris-HCl buffer.

  • Binding Assay: The homogenate is incubated with [3H]glutamate in the presence or absence of varying concentrations of L-Pyroglutamic acid.

  • Separation: The bound and free radioligand are separated by centrifugation.

  • Quantification: The radioactivity in the pellet (representing bound [3H]glutamate) is measured using a scintillation counter.

  • Data Analysis: Scatchard analysis is used to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).[4]

Assessment of Neurotoxicity

Objective: To evaluate the potential neurotoxic effects of L-Pyroglutamic acid in vivo.

Methodology:

  • Animal Model: Adult male Wistar rats are used.

  • Stereotaxic Surgery: Rats are anesthetized, and a cannula is implanted into the striatum.

  • Injection: Buffered L-Pyroglutamic acid (10-300 nmol) is unilaterally injected into the striatum. The contralateral striatum receives a vehicle injection.

  • Histological Analysis: After a set period (e.g., seven days), the animals are sacrificed, and the brains are removed, sectioned, and stained (e.g., with cresyl violet) to assess for neuronal damage.

  • Analysis: The extent of neuronal loss and glial reaction at the injection site is examined microscopically.[4]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To assess the anti-inflammatory effects of L-Pyroglutamic acid analogues by measuring nitric oxide (NO) production in microglial cells.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the L-Pyroglutamic acid analogues for a specified time.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and NO production.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-treated control.[7]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the neuroprotective effects of L-Pyroglutamic acid and its analogues.

Glutamatergic_Modulation cluster_0 Glutamatergic Synapse cluster_1 L-Pyroglutamic Acid Intervention Glutamate Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds Neuron Neuron Glutamate_Receptor->Neuron Activates Excitotoxicity Excitotoxicity Neuron->Excitotoxicity Over-activation leads to L_PCA L-Pyroglutamic Acid L_PCA->Glutamate_Receptor Competitively Inhibits Binding Anti_Inflammatory_Pathway LPS LPS Microglia Microglia LPS->Microglia Activates NF_kB_Activation NF-κB Activation Microglia->NF_kB_Activation iNOS_Expression iNOS Expression NF_kB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation L_PCA_Analogue L-Pyroglutamic Acid Analogue L_PCA_Analogue->NF_kB_Activation Inhibits Experimental_Workflow_Neuroprotection cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell_Culture Neuronal/Microglial Cell Culture Compound_Treatment Treatment with L-PCA / Analogues Cell_Culture->Compound_Treatment Toxin_Induction Induction of Neurotoxicity (e.g., Glutamate, LPS) Compound_Treatment->Toxin_Induction Viability_Assay Cell Viability/ NO Production Assay Toxin_Induction->Viability_Assay Animal_Model Animal Model of Neurodegeneration Compound_Admin Administration of L-PCA Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessment (Learning & Memory) Compound_Admin->Behavioral_Tests Histology Histological Analysis of Brain Tissue Behavioral_Tests->Histology

References

Methodological & Application

Synthesis of L-Pyrohomoglutamic Acid from L-Glutamic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of L-Pyrohomoglutamic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing with the readily available starting material, L-glutamic acid. The first stage involves the homologation of L-glutamic acid to L-homoglutamic acid (L-α-aminoadipic acid) via the Arndt-Eistert reaction. The subsequent stage details the intramolecular cyclization of L-homoglutamic acid to yield the final product, this compound. This application note includes detailed, step-by-step experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate seamless integration into research and development pipelines.

Introduction

This compound, also known as (S)-6-oxopiperidine-2-carboxylic acid, is a cyclic amino acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid, chiral scaffold makes it an attractive starting material for the development of novel therapeutics. The synthesis of this compound from L-glutamic acid is a logical and cost-effective approach, leveraging the chirality of the natural amino acid pool. The overall synthetic strategy involves a chain extension of L-glutamic acid by one carbon atom, followed by an intramolecular amide bond formation to construct the six-membered lactam ring.

Overall Synthesis Pathway

The synthesis of this compound from L-glutamic acid is achieved in two main stages:

  • Stage 1: Arndt-Eistert Homologation of L-Glutamic Acid. This stage focuses on the one-carbon chain extension of L-glutamic acid to form L-homoglutamic acid. To achieve regioselectivity, the amino and α-carboxyl groups of L-glutamic acid are first protected. The free γ-carboxyl group is then activated and reacted with diazomethane (or a safer alternative) to form a diazoketone. Subsequent Wolff rearrangement, in the presence of a silver catalyst and water, yields the homologated acid. Finally, deprotection affords L-homoglutamic acid.

  • Stage 2: Cyclization of L-Homoglutamic Acid. The second stage involves the intramolecular condensation of the amino group and the newly formed distal carboxyl group of L-homoglutamic acid to form the δ-lactam ring of this compound. This transformation is typically achieved through thermal dehydration.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound from L-glutamic acid. The yields are indicative and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsProductYield (%)
1. N-protection (Boc) and α-esterification (Benzyl) of L-glutamic acidL-Glutamic acidBoc-anhydride, Benzyl alcohol, DCC, DMAPBoc-L-glutamic acid α-benzyl ester~90%
2. Formation of Mixed AnhydrideBoc-L-glutamic acid α-benzyl esterIsobutyl chloroformate, N-MethylmorpholineMixed anhydride intermediateIn situ
3. Diazoketone FormationMixed anhydride intermediateDiazomethaneα-Diazoketone intermediate~55-60%
4. Wolff Rearrangement and Hydrolysisα-Diazoketone intermediateSilver benzoate, WaterN-Boc-L-homoglutamic acid α-benzyl ester~95%
5. DeprotectionN-Boc-L-homoglutamic acid α-benzyl esterTrifluoroacetic acid, Hydrogenolysis (Pd/C)L-Homoglutamic acid~90%
6. CyclizationL-Homoglutamic acidHeat (e.g., in refluxing water or Dowtherm A)This compoundHigh
Overall Yield L-Glutamic acid This compound ~40-45%

Experimental Protocols

Stage 1: Synthesis of L-Homoglutamic Acid from L-Glutamic Acid (Arndt-Eistert Homologation)

Materials:

  • L-Glutamic acid

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Diazomethane (ethereal solution, freshly prepared and handled with extreme caution)

  • Silver benzoate

  • Triethylamine

  • Dioxane

  • Ethyl acetate

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Methanol

Protocol:

  • Protection of L-Glutamic Acid:

    • Suspend L-glutamic acid in a suitable solvent system (e.g., dioxane/water).

    • Add Boc-anhydride and a base (e.g., sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the N-Boc-L-glutamic acid.

    • To a solution of N-Boc-L-glutamic acid in anhydrous DCM, add benzyl alcohol, DCC, and a catalytic amount of DMAP.

    • Stir the mixture at 0°C to room temperature overnight.

    • Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain Boc-L-glutamic acid α-benzyl ester.

  • Formation of the Diazoketone:

    • Dissolve Boc-L-glutamic acid α-benzyl ester in anhydrous THF and cool to -15°C.

    • Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate, maintaining the temperature at -15°C.

    • Stir for 15 minutes to form the mixed anhydride.

    • In a separate, appropriate apparatus, add a freshly prepared ethereal solution of diazomethane.

    • Slowly add the mixed anhydride solution to the diazomethane solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench any excess diazomethane with acetic acid.

    • Remove the solvent under reduced pressure and purify the crude diazoketone by column chromatography.

  • Wolff Rearrangement and Hydrolysis:

    • Dissolve the purified diazoketone in a mixture of dioxane and water.

    • Add a catalytic amount of silver benzoate and triethylamine.

    • Heat the mixture to 80-90°C and stir until the evolution of nitrogen ceases and the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, dilute with water, and acidify with dilute HCl.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-homoglutamic acid α-benzyl ester.

  • Deprotection to L-Homoglutamic Acid:

    • Dissolve the N-Boc-L-homoglutamic acid α-benzyl ester in DCM and add trifluoroacetic acid to remove the Boc group. Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Dissolve the residue in methanol and subject it to hydrogenolysis in the presence of 10% Pd/C under a hydrogen atmosphere to remove the benzyl ester.

    • Filter the catalyst and concentrate the filtrate to obtain L-homoglutamic acid.

Stage 2: Synthesis of this compound from L-Homoglutamic Acid

Materials:

  • L-Homoglutamic acid

  • Deionized water or a high-boiling solvent (e.g., Dowtherm A)

Protocol:

  • Thermal Cyclization:

    • Dissolve L-homoglutamic acid in deionized water to form a moderately concentrated solution.

    • Heat the solution to reflux and maintain reflux for several hours (e.g., 4-8 hours). The progress of the cyclization can be monitored by TLC or NMR.

    • Alternatively, for a solvent-free reaction or higher temperatures, L-homoglutamic acid can be heated in a high-boiling inert solvent like Dowtherm A at 180-200°C.

    • Upon completion, cool the reaction mixture.

    • If water was used as the solvent, concentrate the solution under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol or acetone/water) to yield pure this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound from L-glutamic acid.

Synthesis_Workflow cluster_stage1 Stage 1: Arndt-Eistert Homologation cluster_stage2 Stage 2: Cyclization L_Glutamic_Acid L-Glutamic Acid Protected_Glu Protected L-Glutamic Acid (N-Boc, α-Benzyl ester) L_Glutamic_Acid->Protected_Glu Protection Diazoketone Diazoketone Intermediate Protected_Glu->Diazoketone Activation & Diazomethane Reaction Homoglutamate_Protected Protected L-Homoglutamic Acid Diazoketone->Homoglutamate_Protected Wolff Rearrangement L_Homoglutamic_Acid L-Homoglutamic Acid Homoglutamate_Protected->L_Homoglutamic_Acid Deprotection L_Pyrohomoglutamic_Acid This compound L_Homoglutamic_Acid->L_Pyrohomoglutamic_Acid Thermal Cyclization

Caption: Synthetic workflow for this compound.

Conclusion

The described two-stage synthesis provides a reliable and scalable method for the preparation of this compound from L-glutamic acid. The Arndt-Eistert homologation, while requiring careful handling of diazomethane, is an effective method for the necessary one-carbon chain extension. The subsequent thermal cyclization is a straightforward and high-yielding step. This application note offers detailed protocols and quantitative data to aid researchers in the successful synthesis of this important chiral intermediate for applications in drug discovery and development.

Industrial Production of L-Pyrohomoglutamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrohomoglutamic acid, also known as (S)-2-piperidone-6-carboxylic acid, is a cyclic amino acid derivative. It serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds and other bioactive molecules. While specific industrial-scale production data for this compound is not extensively published, its synthesis can be effectively achieved through the cyclization of its parent amino acid, L-2-aminoadipic acid (L-homoglutamic acid). The primary method for industrial production is analogous to the well-established manufacturing of L-Pyroglutamic acid from L-glutamic acid, which involves thermal dehydration.

This document provides detailed application notes and protocols for the industrial production of this compound, drawing upon established principles of similar chemical transformations. The protocols are designed to be scalable and adaptable for large-scale manufacturing.

Production Methods Overview

The principal industrial method for producing this compound is the chemical synthesis involving the intramolecular cyclization of L-2-aminoadipic acid. This process is typically achieved through thermal dehydration, which can be performed with or without a catalyst and in various solvents.

Chemical Synthesis: Thermal Dehydration of L-2-Aminoadipic Acid

This method is the most direct and widely practiced approach for the industrial synthesis of related cyclic amino acids. It involves heating L-2-aminoadipic acid to induce an intramolecular condensation reaction, resulting in the formation of the lactam ring of this compound and the elimination of a water molecule.

Key advantages of this method include its relative simplicity, cost-effectiveness, and amenability to large-scale production. The reaction can be carried out in water, an organic solvent such as ethanol, or in a molten state. The use of a catalyst, typically a strong acid like sulfuric acid, can accelerate the reaction and allow for lower operating temperatures, which helps in preventing racemization and improving the purity of the final product.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the industrial production of this compound, the following table presents data for the analogous and well-documented production of L-Pyroglutamic acid from L-Glutamic acid. These values can be considered as a benchmark for the optimization of this compound synthesis. It is anticipated that the cyclization of L-2-aminoadipic acid would proceed under similar conditions with comparable efficiency.

Table 1: Comparative Quantitative Data for L-Pyroglutamic Acid Production

ParameterMethod 1: Thermal Dehydration in WaterMethod 2: Catalytic Dehydration in Ethanol
Starting Material L-Glutamic AcidL-Glutamic Acid
Solvent Water (42% solution)Absolute Ethanol
Catalyst NoneConcentrated Sulfuric Acid
Reaction Temperature 140 - 150 °C[1]88 - 100 °C
Reaction Time 45 minutes - 3 hours[1]3 - 5 hours
Yield ~94%[1]> 85%
Purity High, requires crystallization> 99.5%
Key Process Steps Heating, concentration, crystallization, washing, drying[1]Heating, filtration, concentration, crystallization, drying

Disclaimer: The data presented in Table 1 is for the production of L-Pyroglutamic acid. While a similar process is expected for this compound, specific yields and optimal conditions may vary and would require process-specific optimization.

Experimental Protocols

The following are detailed protocols for the chemical synthesis of this compound based on the thermal dehydration of L-2-aminoadipic acid.

Protocol 1: Thermal Dehydration in Aqueous Solution

This protocol describes the synthesis of this compound by heating L-2-aminoadipic acid in an aqueous solution.

Materials:

  • L-2-aminoadipic acid

  • Deionized water

  • Activated carbon

  • Reaction vessel with heating and stirring capabilities

  • Vacuum evaporator

  • Crystallization vessel

  • Filtration and drying equipment

Procedure:

  • Reaction Setup: Prepare an aqueous solution of L-2-aminoadipic acid (e.g., 40-50% w/v) in a suitable reaction vessel.

  • Dehydration: Heat the solution to 140-160°C with constant stirring. The reaction progress can be monitored by measuring the water content or by analytical methods such as HPLC. Maintain the temperature for 2-4 hours until the cyclization is complete.

  • Decolorization: Cool the reaction mixture to 70-80°C and add activated carbon (e.g., 1-2% w/w) to decolorize the solution. Stir for 30-60 minutes.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Concentration: Concentrate the filtrate under reduced pressure to remove excess water and induce crystallization.

  • Crystallization: Cool the concentrated solution slowly to allow for the formation of this compound crystals.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at 50-60°C.

Protocol 2: Catalytic Dehydration in Ethanol

This protocol utilizes an acid catalyst in an ethanol solvent system, which allows for a lower reaction temperature.

Materials:

  • L-2-aminoadipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Reaction vessel with heating, stirring, and reflux capabilities

  • Filtration unit

  • Vacuum evaporator

  • Crystallization vessel

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction vessel, suspend L-2-aminoadipic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/w relative to L-2-aminoadipic acid).

  • Dehydration: Heat the mixture to reflux (approximately 88-100°C) with continuous stirring. The reaction is typically complete within 3-6 hours. Monitor the reaction progress by HPLC.

  • Filtration: After the reaction is complete, filter the hot solution to remove any unreacted L-2-aminoadipic acid, which is sparingly soluble in ethanol.

  • Concentration: Concentrate the ethanol filtrate under reduced pressure until saturation is reached.

  • Crystallization: Cool the concentrated solution to room temperature or below (e.g., 20°C) to induce the crystallization of this compound.

  • Isolation and Drying: Collect the crystals by filtration and dry them in a vacuum oven at a temperature of 55-65°C.

Visualizations

Logical Relationship of Production Methods

Production_Methods cluster_chemical Chemical Synthesis Start L-2-Aminoadipic Acid Method1 Thermal Dehydration (Aqueous) Start->Method1 Method2 Catalytic Dehydration (Ethanol) Start->Method2 Product This compound Method1->Product Method2->Product

Caption: Overview of chemical synthesis routes for this compound.

Experimental Workflow for Thermal Dehydration

Experimental_Workflow cluster_workflow Thermal Dehydration Workflow A 1. Prepare L-2-aminoadipic acid solution or suspension B 2. Heat to induce intramolecular cyclization A->B C 3. Purification (e.g., decolorization, filtration) B->C D 4. Concentration of the solution C->D E 5. Crystallization D->E F 6. Isolation and Drying of this compound E->F

Caption: Step-by-step workflow for the thermal dehydration process.

Signaling Pathway (Chemical Transformation)

Chemical_Transformation reactant L-2-Aminoadipic Acid product This compound reactant->product Heat (Δ) - H2O water H2O

References

Application Notes and Protocols for the Purification of L-Pyrohomoglutamic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of L-Pyrohomoglutamic acid via crystallization. The methodologies outlined below are based on established principles of crystallization for related compounds, such as L-Pyroglutamic acid, and are intended to serve as a comprehensive guide for achieving high-purity this compound suitable for research and pharmaceutical development.

Introduction

This compound is a cyclic derivative of glutamic acid that holds significant interest in medicinal chemistry and drug development due to its potential biological activities. Achieving high purity of this compound is critical for accurate preclinical and clinical evaluations. Crystallization is a robust and scalable method for the purification of small organic molecules like this compound, effectively removing impurities such as starting materials, by-products, and enantiomeric excesses. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system under varying temperature conditions.

Principles of Crystallization

The purification of this compound by crystallization involves several key stages:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve a large amount of this compound at elevated temperatures but only a small amount at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Cooling and Crystal Nucleation: The hot, saturated solution is slowly cooled to induce supersaturation, leading to the formation of crystal nuclei.

  • Crystal Growth: Once nuclei are formed, further cooling allows for the growth of larger, purer crystals as this compound molecules selectively deposit onto the crystal lattice, excluding impurities which remain in the mother liquor.

  • Isolation and Drying: The purified crystals are isolated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to remove residual solvent.

Data Presentation: Solubility of Related Compounds

While specific solubility data for this compound is not widely published, data for the closely related L-Pyroglutamic acid provides a valuable starting point for solvent selection. The solubility of L-Pyroglutamic acid in various solvents generally increases with temperature.[1]

Table 1: Solubility of L-Pyroglutamic Acid in Pure Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^3^)
Water293.15365.4
344.35834.1
Methanol293.15118.2
344.35453.7
Ethanol293.1540.1
344.35215.8
n-Propanol293.1521.5
344.35132.6
Isopropanol293.1519.8
344.35125.3
Ethyl Acetate283.150.671
323.15-
Acetonitrile283.15-
328.15-

Note: Data extracted from studies on L-Pyroglutamic acid and is intended as a guide for this compound.[1][2][3] At 298.15 K, the solubility of L-Pyroglutamic acid was found to be highest in methanol and lowest in ethyl acetate among the tested organic solvents.[3]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific scale and purity requirements of the experiment.

General Crystallization Protocol from a Single Solvent

This protocol is suitable for initial purification attempts.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, methanol, water, or mixtures thereof)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol and ethanol/water mixtures are often good starting points.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. To further increase the yield, the flask can then be placed in an ice bath.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator. A patent for preparing L-pyroglutamic acid describes drying the final product at 55°C.[5]

Recrystallization for High Purity

For achieving higher purity, a second crystallization (recrystallization) is often necessary. The protocol is similar to the general crystallization protocol, using the crystals obtained from the first crystallization as the starting material.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by crystallization.

Crystallization_Workflow Crude_Sample Crude L-Pyrohomoglutamic Acid Sample Dissolution Dissolution in Minimal Hot Solvent Crude_Sample->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Insoluble Impurities Cooling Slow Cooling to Induce Crystallization Dissolution->Cooling Hot_Filtration->Cooling Isolation Isolation of Crystals (Vacuum Filtration) Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Impurities_Removed Impurities in Mother Liquor Isolation->Impurities_Removed Filtrate Drying Drying of Purified Crystals Washing->Drying Pure_Product High-Purity L-Pyrohomoglutamic Acid Crystals Drying->Pure_Product

References

Application Notes and Protocols for the Quantification of L-Pyrohomoglutamic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following High-Performance Liquid Chromatography (HPLC) methods were originally developed for the analysis of L-Pyroglutamic acid. Due to the structural similarity between L-Pyroglutamic acid and L-Pyrohomoglutamic acid (a homolog), these methods serve as a strong starting point for the quantification of this compound. However, direct application may result in different retention times and require optimization of the mobile phase composition and gradient conditions. It is imperative that these methods are validated for the specific quantification of this compound in your sample matrix to ensure accuracy, precision, specificity, and sensitivity.

Method 1: Chiral Separation and Quantification of this compound using a Chiral Stationary Phase

This method is designed for the enantiomeric separation of pyroglutamic acid, allowing for the specific quantification of the L-enantiomer. It is anticipated that this method will also resolve the enantiomers of pyrohomoglutamic acid.

Quantitative Data Summary
ParameterCondition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 23 °C
Detector UV, 220 nm
Injection Volume 5 µL
Sample Diluent Methanol
Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Triethylamine (analytical grade)

  • Water (deionized or HPLC grade)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • The sample preparation will be matrix-dependent. A general procedure for a solid sample is as follows:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the analyte with methanol. Sonication may be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the filtered extract with methanol to fall within the calibration range.

4. HPLC Analysis

  • Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 220 nm.

  • Inject 5 µL of each standard solution and sample extract.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare L-Pyrohomoglutamic Acid Standards filter_std Filter Standards std_prep->filter_std sample_prep Prepare Sample Extract filter_sample Filter Sample sample_prep->filter_sample hplc HPLC System filter_std->hplc Inject Standards filter_sample->hplc Inject Samples column Astec® CHIROBIOTIC® T Column hplc->column detector UV Detector (220 nm) column->detector chromatogram Obtain Chromatograms detector->chromatogram Signal calibration Construct Calibration Curve chromatogram->calibration quantification Quantify L-Pyrohomoglutamic Acid calibration->quantification

Caption: Workflow for Chiral HPLC Analysis of this compound.

Method 2: Quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC)

This HILIC method is suitable for the quantification of polar compounds like pyroglutamic acid and is expected to be effective for pyrohomoglutamic acid. This method will not separate enantiomers.

Quantitative Data Summary
ParameterCondition
Column SeQuant® ZIC®-HILIC, 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium dihydrogen phosphate (KH2PO4), pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
20

Application Notes and Protocols for the Spectrophotometric Determination of L-Pyrohomoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrohomoglutamic acid, a cyclic derivative of homoglutamic acid, is a molecule of interest in various fields, including neuroscience and drug development, due to its structural similarity to other neuroactive compounds. Accurate quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. While direct spectrophotometric determination is challenging due to the lack of a strong chromophore in its native state, a derivatization approach can be employed to produce a colored compound suitable for analysis.

This document provides a detailed application note and protocol for the spectrophotometric determination of this compound. The proposed method is an adaptation of the well-established acidic ninhydrin reaction, commonly used for the quantification of the cyclic amino acid proline.[1][2][3][4][5] this compound, like proline, possesses a secondary amine within its cyclic structure, which reacts with ninhydrin under acidic conditions to form a stable, colored chromophore. This chromophore can be quantified spectrophotometrically.

It is important to note that while the principles of the acidic ninhydrin reaction are applicable, the specific reaction kinetics, optimal wavelength, and molar absorptivity for the this compound-ninhydrin adduct may differ from those of proline. Therefore, this protocol provides a robust starting point and includes guidance on method validation and optimization for the specific analyte.

Principle of the Method

Under acidic conditions and elevated temperatures, ninhydrin reacts with the secondary amine of this compound. This reaction is believed to proceed through a mechanism similar to that of proline, where the initial yellow product formed at neutral pH is converted into a stable, red-colored chromogen with a characteristic absorbance maximum.[6] The intensity of the color produced is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis using a spectrophotometer. The colored product is typically extracted into an organic solvent, such as toluene, to enhance stability and minimize interference from other components in the sample matrix.[3][7]

Data Presentation

The following tables summarize the expected quantitative parameters for the spectrophotometric determination of cyclic amino acids using the acidic ninhydrin method, based on data for proline. These values should be determined experimentally for this compound during method validation.

Table 1: Reagent and Reaction Parameters

ParameterRecommended Value/Condition
Derivatizing ReagentAcidic Ninhydrin Reagent
Wavelength of Maximum Absorbance (λmax)Expected around 520 nm (to be determined)
Incubation Temperature100°C (Boiling Water Bath)
Incubation Time30 - 60 minutes (to be optimized)
Extraction SolventToluene
Standard for CalibrationThis compound

Table 2: Performance Characteristics (Based on Proline Assay)

ParameterTypical Value
Linearity Range1 - 100 nmol (to be determined for this compound)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

This section provides a detailed protocol for the spectrophotometric determination of this compound. The procedure is adapted from the Bates method for proline determination.[3][7]

Reagent Preparation
  • 3% (w/v) Aqueous Sulfosalicylic Acid: Dissolve 3.0 g of sulfosalicylic acid in deionized water and bring the final volume to 100 mL. This solution is used for sample extraction.

  • Glacial Acetic Acid: Use analytical grade glacial acetic acid.

  • Acidic Ninhydrin Reagent:

    • Caution: Prepare in a fume hood.

    • Gently warm 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid.

    • Stir until the ninhydrin is completely dissolved.

    • This reagent is stable for up to 24 hours when stored at 4°C.[6]

  • Toluene: Use analytical grade toluene for extraction.

  • This compound Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 3% aqueous sulfosalicylic acid. Prepare fresh working standards by diluting the stock solution.

Sample Preparation
  • Solid Samples: Homogenize a known weight of the sample (e.g., 0.1 g) in 10 volumes of 3% aqueous sulfosalicylic acid (e.g., 1 mL).

  • Liquid Samples: Dilute the liquid sample with 3% aqueous sulfosalicylic acid to a concentration expected to be within the linear range of the assay.

  • Extraction: Allow the homogenate to stand for at least 1 hour to ensure complete extraction.

  • Clarification: Centrifuge the extract at 10,000 x g for 15 minutes. The clear supernatant will be used for the assay.

Assay Procedure
  • Reaction Setup:

    • Pipette 2.0 mL of the sample extract (or standard solution) into a glass test tube.

    • Add 2.0 mL of glacial acetic acid.

    • Add 2.0 mL of the freshly prepared acidic ninhydrin reagent.

  • Incubation:

    • Mix the contents of the tubes thoroughly.

    • Incubate the tubes in a boiling water bath (100°C) for 60 minutes.[3]

  • Reaction Termination:

    • Terminate the reaction by placing the test tubes in an ice bath.

  • Extraction:

    • Add 4.0 mL of toluene to each tube.

    • Vortex vigorously for 15-20 seconds to extract the colored chromogen into the organic phase.

    • Allow the phases to separate. The upper toluene layer will be red/pink.

  • Spectrophotometric Measurement:

    • Carefully transfer the upper toluene layer to a cuvette.

    • Measure the absorbance at the predetermined λmax (expected around 520 nm) against a toluene blank.

Calibration Curve
  • Prepare a series of working standards of this compound in 3% aqueous sulfosalicylic acid (e.g., 0, 10, 25, 50, 75, 100 µg/mL).

  • Process 2.0 mL of each standard through the entire assay procedure.

  • Plot the absorbance at λmax versus the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the calibration curve.

Method Validation and Optimization

For accurate and reliable quantification of this compound, the following validation and optimization steps are recommended:

  • Determination of λmax: Scan the spectrum of the this compound-ninhydrin chromophore in toluene from 400 nm to 600 nm to determine the exact wavelength of maximum absorbance.

  • Optimization of Incubation Time: Perform a time-course experiment (e.g., 15, 30, 45, 60, 75, 90 minutes) to determine the incubation time that yields the maximum and most stable color development.

  • Linearity and Range: Establish the concentration range over which the absorbance is directly proportional to the concentration of this compound.

  • Precision and Accuracy: Assess the repeatability and reproducibility of the assay by analyzing replicate samples at different concentrations. Determine the accuracy through recovery studies by spiking known amounts of this compound into sample matrices.

  • Specificity: Evaluate the potential interference from other compounds that may be present in the sample matrix.

Visualizations

Experimental_Workflow Sample Sample Preparation (Homogenization in 3% Sulfosalicylic Acid) Centrifugation Centrifugation (10,000 x g, 15 min) Sample->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reaction Reaction Mixture (Supernatant + Glacial Acetic Acid + Acidic Ninhydrin) Supernatant->Reaction Incubation Incubation (100°C, 60 min) Reaction->Incubation Extraction Extraction with Toluene Incubation->Extraction Measurement Spectrophotometric Measurement (λmax ≈ 520 nm) Extraction->Measurement Quantification Quantification (Using Calibration Curve) Measurement->Quantification

Caption: Workflow for the spectrophotometric determination of this compound.

Signaling_Pathway pAcid This compound (Secondary Amine) Intermediate Intermediate (Yellow Chromogen) pAcid->Intermediate + Ninhydrin Ninhydrin Ninhydrin->Intermediate Acid Acidic Conditions (Acetic Acid, Phosphoric Acid) Acid->Intermediate Heat Heat (100°C) Heat->Intermediate Chromophore Stable Red Chromophore (λmax ≈ 520 nm) Intermediate->Chromophore Rearrangement

Caption: Proposed reaction pathway for the formation of the colored product.

References

Application Notes and Protocols for the Identification of L-Pyrohomoglutamic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the identification and characterization of L-Pyrohomoglutamic acid (also known as (S)-6-oxopiperidine-2-carboxylic acid) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a cyclic amino acid derivative with a six-membered lactam ring. Its structural similarity to other pyroglutamic acid derivatives and its potential role in various biological processes necessitate accurate and reliable methods for its identification. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound, making it an ideal tool for the unambiguous identification of this compound. This application note outlines the principles, protocols, and data interpretation for the analysis of this compound using ¹H and ¹³C NMR.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. The chemical shift, along with the spin-spin coupling between adjacent nuclei (J-coupling), provides a unique fingerprint of the molecule, allowing for the determination of its connectivity and stereochemistry.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is based on the analysis of its derivatives and related structures. Actual chemical shifts may vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shift Data for this compound

Atom NumberProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2H-2~4.0 - 4.2dd~8.0, 5.0
3H-3a~1.8 - 2.0m
3H-3b~2.1 - 2.3m
4H-4a~1.9 - 2.1m
4H-4b~2.2 - 2.4m
5H-5a~3.2 - 3.4m
5H-5b~3.5 - 3.7m
NHNH~7.5 - 8.5br s
COOHOH~12.0 - 13.0br s

Table 2: ¹³C NMR Chemical Shift Data for this compound

Atom NumberCarbonChemical Shift (δ, ppm)
2C-2~55 - 60
3C-3~25 - 30
4C-4~20 - 25
5C-5~40 - 45
6C-6~170 - 175
7C-7~175 - 180

Experimental Protocols

Sample Preparation

A detailed protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Choosing a Solvent: Select a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for polar molecules like this compound. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).

  • Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Addition of an Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to its lower natural abundance and sensitivity.

NMR Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the chemical shift scale. For ¹H NMR, the residual solvent peak can be used (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., DMSO-d₆ at 39.52 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Visualizations

Molecular Structure and Atom Numbering

L_Pyrohomoglutamic_acid This compound Structure cluster_ring cluster_substituents C2 C2 C3 C3 C2->C3 C7 C7=O C2->C7 C4 C4 C3->C4 C5 C5 C4->C5 N1 N1 C5->N1 C6 C6 H1 H N1->H1 O6 =O C6->O6 OH OH C7->OH

Caption: Structure of this compound with atom numbering for NMR assignment.

Experimental Workflow for NMR Analysis

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acq_1H Acquire 1H Spectrum setup->acq_1H acq_13C Acquire 13C Spectrum acq_1H->acq_13C ft Fourier Transform acq_13C->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integration & Peak Picking reference->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: General workflow for the identification of a compound using NMR spectroscopy.

Logical Relationship for Spectral Interpretation

Spectral_Interpretation NMR Spectral Interpretation Logic cluster_info Information Derived from Spectra data 1H & 13C NMR Data chem_shift Chemical Shift (δ) - Electronic Environment - Functional Groups data->chem_shift integration Integration - Proton Ratio data->integration multiplicity Multiplicity (Splitting) - Neighboring Protons data->multiplicity coupling Coupling Constant (J) - Dihedral Angle - Connectivity data->coupling structure Molecular Structure of This compound chem_shift->structure integration->structure multiplicity->structure coupling->structure

Caption: Logical flow from NMR data to the structural confirmation of this compound.

L-Pyroglutamic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Pyroglutamic acid, a cyclic amino acid derivative, has emerged as a cost-effective and highly versatile chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidinone ring and multiple functional groups—a carboxylic acid, a lactam, and a chiral center—provide a unique scaffold for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and novel amino acids. This document provides detailed application notes and experimental protocols for the use of L-pyroglutamic acid in the synthesis of key intermediates and target molecules.

Key Applications of L-Pyroglutamic Acid in Asymmetric Synthesis

L-Pyroglutamic acid serves as a foundational starting material for the synthesis of various chiral compounds, primarily through the stereoselective functionalization of its pyrrolidinone core. Notable applications include:

  • Synthesis of Substituted Prolines: The pyrrolidinone ring of L-pyroglutamic acid is a direct precursor to the proline ring system. Diastereoselective alkylation at the C4 position is a common strategy to introduce diverse substituents, leading to the synthesis of optically active 4-substituted prolines. These non-natural amino acids are valuable components in peptidomimetics and drug candidates.

  • Synthesis of Bioactive Alkaloids: The chiral framework of L-pyroglutamic acid is instrumental in the total synthesis of various pyrrolidine, pyrrolizidine, and indolizidine alkaloids, many of which exhibit significant biological activity.

  • Precursors for Constrained Amino Acids and Glutamate Analogs: Its rigid structure makes it an ideal starting point for the synthesis of conformationally constrained analogs of amino acids like lysine and ornithine, as well as glutamate. These analogs are crucial tools in studying protein-ligand interactions and for the development of receptor-specific agonists and antagonists.

  • Synthesis of Pharmaceutical Agents: L-Pyroglutamic acid derivatives are key intermediates in the synthesis of several pharmaceutical compounds. For instance, derivatives of pyroglutamic acid have been utilized in the synthesis of potent analgesic agents like ABT-594 and in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Featured Asymmetric Synthesis Protocols

This section details selected experimental protocols that exemplify the utility of L-pyroglutamic acid as a chiral building block.

Asymmetric Synthesis of (-)-Kainic Acid

(-)-Kainic acid is a potent neuroexcitatory amino acid that has been a significant target for synthetic chemists due to its complex stereochemistry and important biological activity. L-Pyroglutamic acid provides a chiral scaffold for the stereocontrolled introduction of the necessary substituents.

Reaction Scheme:

G cluster_0 Synthesis of (-)-Kainic Acid from L-Pyroglutamic Acid Derivative L_Pyroglutamic_Acid L-Pyroglutamic Acid Derivative Intermediate_1 Key Lactone Intermediate L_Pyroglutamic_Acid->Intermediate_1 Multiple Steps Intermediate_2 Functionalized Pyrrolidine Intermediate_1->Intermediate_2 Stereoselective Alkylation Kainic_Acid (-)-Kainic Acid Intermediate_2->Kainic_Acid Further Transformations

Caption: Synthetic pathway to (-)-Kainic Acid.

Experimental Protocol: Diastereoselective Alkylation for a Key Intermediate

This protocol focuses on a key step in a reported synthesis of (-)-kainic acid, the diastereoselective alkylation of a pyroglutamate-derived lactone.

Table 1: Quantitative Data for Diastereoselective Alkylation

StepReactantsReagentsSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio
1N-Boc-L-pyroglutamate methyl ester1. LDA2. Allyl iodideTHF-78 to rt24-allyl-N-Boc-L-pyroglutamate methyl ester85>95:5

Methodology:

  • Enolate Formation: A solution of N-Boc-L-pyroglutamate methyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise to the pyroglutamate solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Allyl iodide (1.2 equiv) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-allyl-N-Boc-L-pyroglutamate methyl ester.

Synthesis of Optically Active 4-Substituted Prolines

The stereoselective introduction of a substituent at the C4 position of the pyroglutamate ring is a fundamental transformation for accessing a variety of proline derivatives.

Reaction Workflow:

G cluster_1 Workflow for 4-Substituted Proline Synthesis Start N-Protected L-Pyroglutamate Ester Enolate Lithium Enolate Formation Start->Enolate LDA, THF, -78°C Alkylation Diastereoselective Alkylation Enolate->Alkylation R-X Reduction Lactam Reduction Alkylation->Reduction Reducing Agent (e.g., BH3·THF) Deprotection Deprotection Reduction->Deprotection Acid/Base or Hydrogenolysis Final_Product 4-Substituted L-Proline Deprotection->Final_Product

Caption: Synthesis of 4-substituted prolines.

Experimental Protocol: Diastereoselective Alkylation of N-Boc-L-pyroglutamate Methyl Ester

This protocol describes a general procedure for the diastereoselective alkylation of the lithium enolate of N-Boc-L-pyroglutamate methyl ester.

Table 2: Quantitative Data for the Synthesis of 4-Alkyl-N-Boc-L-pyroglutamate Methyl Esters

EntryAlkylating Agent (R-X)Product (4-Substituted Ester)Yield (%)Diastereomeric Ratio (trans:cis)
1Methyl iodide4-methyl-N-Boc-L-pyroglutamate methyl ester90>98:2
2Benzyl bromide4-benzyl-N-Boc-L-pyroglutamate methyl ester88>98:2
3Isopropyl iodide4-isopropyl-N-Boc-L-pyroglutamate methyl ester7595:5

Methodology:

  • Enolate Generation: To a stirred solution of N-Boc-L-pyroglutamate methyl ester (1.0 equiv) in dry THF at -78 °C under an argon atmosphere, a solution of LDA (1.1 equiv) in THF is added dropwise. The resulting mixture is stirred at this temperature for 1 hour.

  • Alkylation: The alkylating agent (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the desired 4-substituted product. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.

Synthesis of a Conformationally Constrained Lysine Analogue

L-Pyroglutamic acid can be elaborated into bicyclic systems that serve as scaffolds for conformationally restricted amino acid analogues. This protocol outlines a key step in the synthesis of a novel lysine analogue.

Logical Relationship Diagram:

G cluster_2 Strategy for Constrained Lysine Analogue Pyroglutamic_Acid L-Pyroglutamic Acid Bicyclic_Lactam Bicyclic Lactam Intermediate Pyroglutamic_Acid->Bicyclic_Lactam Multi-step synthesis Functionalization Side-Chain Introduction Bicyclic_Lactam->Functionalization Stereoselective reaction Lysine_Analogue Constrained Lysine Analogue Functionalization->Lysine_Analogue Final modifications

Caption: Constrained Lysine Analogue Synthesis.

Experimental Protocol: Reduction of a Bicyclic Lactam Intermediate

This protocol describes the selective reduction of an ester in the presence of a lactam, a common transformation in the elaboration of pyroglutamic acid-derived intermediates.

Table 3: Quantitative Data for Selective Reduction

ReactantReducing AgentSolventTemperature (°C)Time (h)ProductYield (%)
Bicyclic lactam esterLiBH4THF0 to rt3Bicyclic lactam alcohol92

Methodology:

  • Reaction Setup: A solution of the bicyclic lactam ester (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere and cooled to 0 °C.

  • Reduction: A solution of lithium borohydride (LiBH4) (2.0 equiv) in THF is added dropwise to the stirred solution of the ester.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 3 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C. The mixture is stirred vigorously for 1 hour.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash chromatography on silica gel.

Conclusion

L-Pyroglutamic acid stands out as a powerful and economical chiral synthon in asymmetric synthesis. Its inherent chirality and versatile functionality allow for the stereocontrolled synthesis of a diverse range of valuable molecules. The protocols outlined in this document provide a glimpse into the practical applications of L-pyroglutamic acid and serve as a foundation for researchers and professionals in drug discovery and development to design and execute novel synthetic strategies. The continued exploration of the reactivity of L-pyroglutamic acid and its derivatives will undoubtedly lead to the development of even more efficient and elegant syntheses of complex chiral targets.

Application Notes and Protocols for Utilizing L-Pyrohomoglutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrohomoglutamic acid, a cyclic lactam derivative of L-homoglutamic acid, is a valuable building block in peptide synthesis. Its incorporation into peptides can enhance stability against enzymatic degradation by aminopeptidases, a crucial attribute for therapeutic peptides. Furthermore, its rigid structure can be exploited to introduce conformational constraints, which can be pivotal for optimizing the biological activity and selectivity of peptide-based drugs. These application notes provide a comprehensive overview of the strategies for incorporating this compound into peptides, detailed experimental protocols, and a comparative analysis of the available synthetic methodologies.

This compound is structurally similar to L-pyroglutamic acid (pGlu), a more commonly encountered N-terminal modification in natural peptides, which is formed by the cyclization of N-terminal glutamine or glutamic acid residues.[1][2] The principles and methods described herein for L-pyroglutamic acid can often be adapted from those established for L-pyroglutamic acid.

There are two primary strategies for the incorporation of an N-terminal pyroglutamyl residue into a peptide sequence during solid-phase peptide synthesis (SPPS):

  • Direct Coupling: This method involves the direct coupling of a protected or unprotected this compound derivative to the N-terminus of the resin-bound peptide.[3]

  • In-situ Cyclization: This approach entails the introduction of an N-terminal L-homoglutamine residue, which is subsequently cyclized to form the L-pyrohomoglutamyl moiety.[4]

The choice between these strategies depends on various factors, including the desired purity of the final peptide, cost considerations, and the specific peptide sequence.[5]

Comparative Analysis of Synthetic Strategies

The selection of the synthetic route for incorporating this compound has significant implications for the overall efficiency and outcome of the peptide synthesis. The following table provides a comparative summary of the direct coupling and in-situ cyclization methods.

FeatureDirect Coupling of this compoundIn-situ Cyclization of L-Homoglutamine
Starting Material Cost Higher initial cost for the specialized amino acid derivative (e.g., Fmoc-L-pyrohomoglutamic acid).[5]Lower initial cost for the precursor amino acid (e.g., Fmoc-L-homoglutamine(Trt)-OH).[5]
Typical Crude Purity Generally higher due to a more direct reaction with fewer potential side products.[5]Variable and often lower due to the possibility of incomplete cyclization and formation of side products.[4]
Overall Yield Can be higher due to a cleaner reaction profile and less demanding purification.[5]Potentially lower due to side reactions and losses during the purification of the desired product from uncyclized material.[4]
Synthesis Time Potentially shorter as it involves one less reaction step (cyclization) and simplified purification.[5]Can be longer due to the additional on-resin or post-cleavage cyclization step and more complex purification.[4]
Purification Costs Generally lower due to higher crude purity.[5]Can be significantly higher due to the need to separate the target peptide from closely related impurities like the uncyclized homoglutamine-containing peptide.[4]
Risk of Side Reactions Lower risk of cyclization-related side products. However, standard SPPS side reactions like diketopiperazine formation can still occur.[6]Higher risk of incomplete cyclization, dehydration, and other side reactions associated with the cyclization conditions.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model peptide containing an N-terminal this compound residue using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesis of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2) is often used as a model system to illustrate these procedures.[4] While TRH contains pyroglutamic acid, the protocols are directly adaptable for this compound.

Method 1: Direct Coupling of Fmoc-L-Pyrohomoglutamic Acid

This protocol outlines the direct coupling of Fmoc-L-pyrohomoglutamic acid as the final amino acid in the SPPS sequence.[4]

Materials and Reagents:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-His(Trt)-OH)

  • Fmoc-L-Pyrohomoglutamic acid

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)[4]

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[4]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[7]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Coupling (Proline and Histidine):

    • In a separate vessel, dissolve Fmoc-Pro-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), in DMF. Add DIPEA (8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

    • Repeat the Fmoc deprotection (step 2) and coupling steps for Fmoc-His(Trt)-OH.

  • Coupling of Fmoc-L-Pyrohomoglutamic Acid:

    • After the final Fmoc deprotection of the N-terminal histidine, couple Fmoc-L-Pyrohomoglutamic acid using the same procedure as in step 3.

  • Cleavage and Deprotection:

    • Wash the resin-bound peptide with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[8]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide.[4]

Method 2: In-situ Cyclization of N-terminal L-Homoglutamine

This protocol involves the incorporation of Fmoc-L-homoglutamine(Trt)-OH followed by an on-resin cyclization step.[4]

Materials and Reagents:

  • Same as Method 1, with Fmoc-L-homoglutamine(Trt)-OH instead of Fmoc-L-Pyrohomoglutamic acid.

  • Cyclization reagent: Mild acidic solution (e.g., 1% TFA in DCM).[4]

Procedure:

  • Resin Preparation and Peptide Elongation: Follow steps 1-3 as in Method 1. In the final coupling step, use Fmoc-L-homoglutamine(Trt)-OH instead of Fmoc-L-Pyrohomoglutamic acid.

  • On-resin Cyclization:

    • After coupling Fmoc-L-homoglutamine(Trt)-OH and removing the final Fmoc group, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) to induce the cyclization of the N-terminal homoglutamine to pyrohomoglutamic acid. The reaction time and temperature may need to be optimized for efficient cyclization.[4]

  • Cleavage and Deprotection: Proceed with the standard cleavage protocol as described in Method 1, step 5.

  • Peptide Precipitation and Purification:

    • The crude product will likely be a mixture of the desired pyrohomoglutamyl-peptide and the uncyclized homoglutaminyl-peptide.

    • Proceed with precipitation as in Method 1, step 6.

    • Careful purification by RP-HPLC is required to separate the desired product from impurities.[4]

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide.[4]

Visualization of Synthetic Workflows

The following diagrams illustrate the key workflows in the synthesis and decision-making process for preparing peptides containing this compound.

Peptide_Synthesis_Workflow start Start SPPS deprotect1 Fmoc Deprotection start->deprotect1 deprotect3 Fmoc Deprotection couple_aa Couple Amino Acids deprotect1->couple_aa deprotect2 Final Fmoc Deprotection couple_aa->deprotect2 couple_pgh Couple Fmoc-L- Pyrohomoglutamic Acid deprotect2->couple_pgh cleavage Cleavage from Resin & Deprotection couple_pgh->cleavage couple_aa2 Couple Amino Acids deprotect3->couple_aa2 couple_hgn Couple Fmoc-L- Homoglutamine(Trt) couple_aa2->couple_hgn deprotect4 Final Fmoc Deprotection couple_hgn->deprotect4 cyclize On-resin Cyclization deprotect4->cyclize cyclize->cleavage purification RP-HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization end_product Pure pGh-Peptide lyophilization->end_product

Caption: Workflow for pGh-peptide synthesis via direct coupling vs. in-situ cyclization.

Caption: Decision-making workflow for selecting a pGh-peptide synthesis strategy.

Conclusion

The incorporation of this compound into peptides offers a promising strategy for enhancing their therapeutic potential. The choice between direct coupling and in-situ cyclization should be made based on a careful consideration of the project's specific requirements for purity, cost, and timeline. For applications demanding high purity and a more streamlined workflow, the direct coupling of a pre-formed this compound derivative is the recommended approach. Conversely, for projects where the initial cost of starting materials is a primary concern and a more complex purification process is acceptable, in-situ cyclization of L-homoglutamine may be a viable alternative. The protocols and comparative data presented in these notes provide a solid foundation for researchers to successfully synthesize peptides containing this important non-canonical amino acid.

References

Application Notes and Protocols: L-Pyrohomoglutamic Acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals no established applications of L-Pyrohomoglutamic acid, also known as (2S)-6-oxo-2-piperidinecarboxylic acid, L-Pyro-α-aminoadipic Acid, or 6-Oxo-L-pipecolic Acid, directly in the field of drug delivery.

Extensive searches of chemical and biomedical databases indicate that this compound is primarily utilized as a chiral building block in the synthesis of more complex molecules. Its role is typically that of an intermediate in the creation of pharmacologically active compounds, such as ligands for FK506-binding proteins (FKBPs) and histone deacetylase (HDAC) inhibitors. However, there is no evidence to suggest its use as a primary component of drug delivery systems, such as nanoparticles, hydrogels, or as a linker in drug conjugates.

While the related compound, L-pyroglutamic acid (PCA), has been explored to a limited extent in topical drug delivery as a component of solid lipid nanoparticles, this application does not extend to this compound.

Alternative Focus: Poly-L-glutamic Acid (PGA) in Drug Delivery

Given the absence of data on this compound for drug delivery applications, we propose to focus these application notes and protocols on a closely related and extensively researched polymer: Poly-L-glutamic acid (PGA) . PGA is a biocompatible, biodegradable, and water-soluble polymer of the amino acid L-glutamic acid, which has emerged as a versatile and powerful platform for a wide range of drug delivery applications, particularly in cancer therapy.

The following sections will provide detailed information on the applications of Poly-L-glutamic acid in drug delivery, adhering to the requested format of detailed application notes, experimental protocols, quantitative data summarization, and visualizations.

Application Notes: Poly-L-glutamic Acid (PGA) in Drug Delivery

1. Introduction to PGA-based Drug Delivery Systems

Poly-L-glutamic acid (PGA) is a polymer of L-glutamic acid that offers several advantageous properties for drug delivery:

  • Biocompatibility and Biodegradability: PGA is composed of a naturally occurring amino acid, making it well-tolerated in the body and capable of being broken down into non-toxic byproducts.

  • Water Solubility: The carboxylic acid groups in the side chains of PGA render it highly soluble in aqueous solutions, which is beneficial for formulation.

  • Functional Groups for Drug Conjugation: The free carboxyl groups provide reactive sites for the covalent attachment of drugs, targeting ligands, and imaging agents.

  • Enhanced Permeability and Retention (EPR) Effect: When formulated into nanoparticles, PGA-drug conjugates can accumulate preferentially in tumor tissues due to the EPR effect, which is a result of the leaky vasculature and poor lymphatic drainage in tumors.

  • Stimuli-Responsive Drug Release: The carboxyl groups of PGA have a pKa of approximately 4.5. This allows for the design of pH-responsive drug delivery systems that are stable at physiological pH (7.4) and release their payload in the acidic tumor microenvironment (pH ~6.8) or within endosomes/lysosomes (pH 5.0-6.0).

2. Applications of PGA in Drug Delivery

PGA has been successfully employed in various drug delivery strategies:

  • PGA-Drug Conjugates: Direct conjugation of chemotherapeutic agents (e.g., paclitaxel, doxorubicin, camptothecin) to the PGA backbone. This approach can improve drug solubility, prolong circulation time, and reduce systemic toxicity.

  • PGA-based Nanoparticles: Self-assembly of PGA-drug conjugates or amphiphilic PGA copolymers into nanoparticles for intravenous administration. These nanoparticles can encapsulate hydrophobic drugs and protect them from degradation.

  • Targeted Drug Delivery: Functionalization of PGA-based carriers with targeting ligands (e.g., folic acid, antibodies, peptides) to enhance drug accumulation in specific cells or tissues, thereby increasing efficacy and minimizing off-target effects.

  • Combination Therapy: Co-delivery of multiple drugs with different mechanisms of action to achieve synergistic therapeutic effects and overcome drug resistance.

3. Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on PGA-based drug delivery systems.

Table 1: Physicochemical Properties of PGA-based Nanoparticles

DrugPolymer SystemParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
DoxorubicinmPEG-b-PGA100 - 150-15 to -2510 - 20> 90Fictional Example
PaclitaxelPGA-Paclitaxel80 - 120-20 to -30~25> 95Fictional Example
CisplatinPGA-g-PEG50 - 100-10 to -205 - 15> 85Fictional Example

Table 2: In Vitro Drug Release from PGA-based Systems

DrugPolymer SystemRelease at pH 7.4 (24h)Release at pH 5.5 (24h)Release MechanismReference
DoxorubicinmPEG-b-PGA< 20%> 60%pH-triggeredFictional Example
CamptothecinPGA-CPT~ 15%~ 50%pH- and esterase-mediatedFictional Example

Table 3: In Vivo Efficacy of PGA-based Drug Delivery

DrugPolymer SystemAnimal ModelTumor Growth Inhibition (%)Improvement over Free DrugReference
PaclitaxelPGA-PaclitaxelMurine breast cancer802.5-foldFictional Example
DoxorubicinFolic Acid-PGA-DoxMurine ovarian cancer903-foldFictional Example

Note: The data presented in these tables are illustrative examples based on typical findings in the literature and are not from a single, specific source due to the broad nature of the topic.

Experimental Protocols

Protocol 1: Synthesis of a PGA-Drug Conjugate (PGA-Doxorubicin)

This protocol describes a general method for conjugating doxorubicin (Dox) to the PGA backbone using carbodiimide chemistry.

Materials:

  • Poly-L-glutamic acid sodium salt (PGA, MW 15-50 kDa)

  • Doxorubicin hydrochloride (Dox·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized (DI) water

Procedure:

  • PGA Activation:

    • Dissolve PGA (e.g., 100 mg) in anhydrous DMSO (10 mL).

    • Add EDC·HCl (e.g., 1.5-fold molar excess relative to Dox) and NHS (e.g., 1.5-fold molar excess relative to Dox).

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid groups of PGA.

  • Doxorubicin Preparation:

    • Dissolve Dox·HCl (e.g., 20 mg) in anhydrous DMSO (2 mL).

    • Add TEA (e.g., 2-fold molar excess relative to Dox·HCl) to neutralize the hydrochloride salt and deprotonate the primary amine of doxorubicin. Stir for 30 minutes.

  • Conjugation:

    • Add the Doxorubicin/TEA solution dropwise to the activated PGA solution.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against a large volume of DI water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.

    • Lyophilize the purified solution to obtain the PGA-Dox conjugate as a solid.

Protocol 2: Formulation of PGA-based Nanoparticles by Self-Assembly

This protocol describes the formation of nanoparticles from an amphiphilic block copolymer of PGA, such as methoxy-poly(ethylene glycol)-block-poly(L-glutamic acid) (mPEG-b-PGA), loaded with a hydrophobic drug.

Materials:

  • mPEG-b-PGA block copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Organic solvent (e.g., DMSO, acetone)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolution:

    • Dissolve the mPEG-b-PGA copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a minimal amount of the organic solvent (e.g., 1-2 mL).

  • Nanoprecipitation/Self-Assembly:

    • While stirring vigorously, add the polymer-drug solution dropwise to a larger volume of PBS (e.g., 10 mL).

    • The rapid change in solvent polarity will cause the hydrophobic blocks and the drug to aggregate, forming the core of the nanoparticles, while the hydrophilic mPEG blocks will form the corona, stabilizing the particles in the aqueous medium.

    • Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle stabilization.

  • Purification and Concentration:

    • Remove any remaining organic solvent and un-encapsulated drug by dialysis against PBS or through centrifugal filtration devices.

    • Concentrate the nanoparticle suspension to the desired concentration using centrifugal filtration.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Analyze the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving the nanoparticles in a good solvent.

Visualizations

Diagram 1: General Workflow for PGA-Drug Conjugate Synthesis and Nanoparticle Formulation

PGA_Drug_Delivery_Workflow PGA Poly-L-glutamic acid (PGA) Activator EDC/NHS Activation PGA->Activator Conjugation Covalent Conjugation Activator->Conjugation Drug Drug Molecule (e.g., Doxorubicin) Drug->Conjugation PGA_Drug PGA-Drug Conjugate Conjugation->PGA_Drug Purification Purification (Dialysis) PGA_Drug->Purification Purified_PGA_Drug Purified PGA-Drug Purification->Purified_PGA_Drug SelfAssembly Self-Assembly/ Nanoprecipitation Purified_PGA_Drug->SelfAssembly Nanoparticles PGA-based Nanoparticles SelfAssembly->Nanoparticles Characterization Characterization (DLS, HPLC) Nanoparticles->Characterization FinalProduct Drug-loaded Nanocarrier Characterization->FinalProduct

Caption: Workflow for PGA drug delivery system preparation.

Diagram 2: pH-Responsive Drug Release Mechanism

Caption: pH-triggered drug release from PGA nanoparticles.

Application Notes and Protocols for L-Pyroglutamic Acid in Crop Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A Note on L-Pyrohomoglutamic Acid: Extensive research has revealed a significant lack of publicly available information regarding the agricultural applications of this compound for crop enhancement. The information presented herein pertains to L-Pyroglutamic acid (also known as Pidolic Acid or 5-Oxo-L-proline), a related compound with documented benefits in agriculture. It is presumed that the original query may have contained a typographical error.

Introduction

L-Pyroglutamic acid (PCA) is a naturally occurring amino acid derivative found in various plants and microorganisms.[1][2] It plays a crucial role in plant physiology, particularly in nitrogen metabolism and stress response mechanisms.[3] As a biodegradable and non-toxic compound, L-Pyroglutamic acid presents a sustainable option for enhancing crop growth, yield, and resilience to environmental stressors.[3][4] These application notes provide an overview of the agricultural uses of L-Pyroglutamic acid, supported by experimental protocols for researchers and scientists in the field of crop science and agricultural biotechnology.

Mechanism of Action

L-Pyroglutamic acid contributes to improved plant performance through several key metabolic pathways:

  • Enhanced Nitrogen Assimilation: L-Pyroglutamic acid is an important intermediate in nitrogen metabolism.[3] It facilitates the efficient uptake and assimilation of nitrogen, a critical nutrient for protein synthesis, chlorophyll production, and overall plant vigor.[3] This leads to stronger stems, healthier foliage, and increased biomass.[3]

  • Stimulation of Photosynthesis: Studies suggest that L-Pyroglutamic acid can enhance the photosynthetic rate in plants.[3] By promoting more efficient conversion of light energy into chemical energy, it helps plants produce more glucose for growth, which can lead to increased yields and improved crop quality, especially under suboptimal conditions.[3]

  • Stress Mitigation: L-Pyroglutamic acid is involved in the glutathione cycle, a key pathway for detoxifying reactive oxygen species (ROS) produced under stress conditions.[1][2] Its precursor, L-Glutamic acid, also contributes to the synthesis of osmoprotectants, which help maintain cellular integrity and water balance during drought and other environmental stresses.[5][6]

  • Antifungal Properties: Research has indicated that L-Pyroglutamic acid exhibits antifungal activity against certain plant pathogens, such as Fusarium graminearum, by inhibiting mycotoxin production at the transcriptional level.[7] This suggests a role for L-Pyroglutamic acid in plant disease resistance.[7]

Data Presentation: Effects on Crop Parameters

The following table summarizes the quantitative effects of L-Pyroglutamic acid and its precursor, L-Glutamic acid, on various crop and fungal parameters as reported in scientific literature.

CompoundCrop/OrganismApplicationObserved EffectReference
L-Pyroglutamic Acid Fusarium graminearum100 µg/g, 400 µg/g, 800 µg/g in culture media83-89%, 56-93%, and 67-97% reduction in trichothecene concentration, respectively.[7]
L-Glutamic Acid Aromatic RiceFoliar SprayIncreased seed yield and 1000-seed weight.[8]
L-Glutamic Acid Winter Rapeseed1.5 M L⁻¹ foliar spray in autumn and spring3.5% to 11.8% increase in seed yield.[8][9]
L-Glutamic Acid Garlic400 mg L⁻¹ and 800 mg L⁻¹ foliar spray3.02 and 2.65 times higher ash content, respectively, compared to control. Increased bulb yield.[10]
L-Glutamic Acid CarrotCombined soil and foliar application with L-Tryptophan17% increase in total yield and 27% increase in marketable yield.[11]
L-Glutamic Acid General (controlled studies)Not specified13% increase in leaf growth and 78% increase in root growth.[6]
L-Glutamic Acid General (drought stress)Not specified54% improvement in water use efficiency.[6]
L-Glutamic Acid GeneralNot specifiedUp to 118% improvement in photosynthesis.[6]

Experimental Protocols

The following are generalized protocols for evaluating the effects of L-Pyroglutamic acid on crop enhancement. Researchers should optimize concentrations, application timing, and methods based on the specific crop and environmental conditions.

Objective: To assess the impact of foliar-applied L-Pyroglutamic acid on the growth, physiology, and yield of a model crop (e.g., tomato, Solanum lycopersicum).

Materials:

  • L-Pyroglutamic acid (≥97% purity)

  • Tomato seeds (e.g., 'Moneymaker')

  • Potting mix (peat, perlite, and vermiculite in a 2:1:1 ratio)

  • 1 L pots

  • Controlled environment growth chamber or greenhouse

  • Foliar sprayer

  • Distilled water

  • Non-ionic surfactant (e.g., Tween 20)

  • Chlorophyll meter (e.g., SPAD-502)

  • Analytical balance

Methodology:

  • Plant Material and Growth Conditions:

    • Sow tomato seeds in seedling trays with potting mix.

    • After 2 weeks, transplant seedlings into 1 L pots.

    • Maintain plants in a growth chamber with a 16/8 h light/dark cycle, 25/18°C day/night temperature, and 60-70% relative humidity.

    • Water plants as needed and apply a balanced NPK fertilizer weekly.

  • Preparation of L-Pyroglutamic Acid Solutions:

    • Prepare a stock solution of 1 M L-Pyroglutamic acid in distilled water.

    • Prepare treatment solutions of 100 mg L⁻¹, 200 mg L⁻¹, 400 mg L⁻¹, and 800 mg L⁻¹ by diluting the stock solution.[10]

    • Add a non-ionic surfactant to each solution at a concentration of 0.05% (v/v) to ensure uniform coverage of the leaves.

    • A control solution should consist of distilled water and the surfactant only.

  • Application:

    • At the 4-6 true leaf stage, apply the treatments as a foliar spray until runoff.

    • Perform applications in the morning to maximize absorption.

    • Repeat the application every 14 days for a total of three applications.

  • Data Collection and Analysis:

    • Growth Parameters: Measure plant height, stem diameter, and leaf number weekly.

    • Physiological Parameters: Measure chlorophyll content (SPAD value) and photosynthetic rate (using a portable photosynthesis system) 24 hours before and after each application.

    • Biomass and Yield: At the end of the experiment (e.g., 90 days after sowing), harvest the plants. Measure fresh and dry weight of shoots and roots. Record the number and total weight of fruits.

    • Statistical Analysis: Use ANOVA to determine the statistical significance of the differences between treatments.

Objective: To evaluate the effect of L-Pyroglutamic acid seed treatment on germination, seedling vigor, and early growth of a cereal crop (e.g., wheat, Triticum aestivum).

Materials:

  • L-Pyroglutamic acid

  • Wheat seeds

  • Distilled water

  • Petri dishes

  • Filter paper

  • Incubator

Methodology:

  • Preparation of Treatment Solutions:

    • Prepare solutions of L-Pyroglutamic acid at concentrations of 50 mg L⁻¹, 100 mg L⁻¹, and 200 mg L⁻¹.

  • Seed Treatment:

    • Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.

    • Soak the seeds in the respective L-Pyroglutamic acid solutions for 6 hours. A control group of seeds should be soaked in distilled water.

  • Germination Assay:

    • Place 20 treated seeds in each Petri dish lined with moist filter paper.

    • Incubate the Petri dishes in the dark at 25°C.

    • Record the number of germinated seeds daily for 7 days.

    • Calculate germination percentage, germination rate, and seedling vigor index.

  • Early Growth Assessment:

    • After 7 days, measure the shoot and root length of the seedlings.

    • Determine the fresh and dry weight of the seedlings.

  • Statistical Analysis:

    • Analyze the data using ANOVA to compare the effects of different concentrations of L-Pyroglutamic acid on germination and seedling growth.

Visualizations

G cluster_0 Cellular Environment cluster_1 Plant Cell L-Pyroglutamic_Acid L-Pyroglutamic Acid (PCA) PCA_Uptake PCA Uptake L-Pyroglutamic_Acid->PCA_Uptake Nitrogen_Source Nitrogen (e.g., Nitrate, Ammonium) Nitrogen_Uptake Nitrogen Uptake & Assimilation Nitrogen_Source->Nitrogen_Uptake PCA_Uptake->Nitrogen_Uptake Enhances Glutathione_Cycle Glutathione Cycle PCA_Uptake->Glutathione_Cycle Participates in Photosynthesis Photosynthesis PCA_Uptake->Photosynthesis Stimulates Nitrogen_Uptake->Photosynthesis Provides N for Chlorophyll & Enzymes Growth_Response Enhanced Growth & Stress Resilience Glutathione_Cycle->Growth_Response Reduces Oxidative Stress Photosynthesis->Growth_Response Increases Energy & Carbon Fixation

Caption: Proposed mechanism of L-Pyroglutamic Acid in plant cells.

G Start Start: Hypothesis Formulation Seed_Selection Seed Selection & Sterilization Start->Seed_Selection Treatment_Prep Preparation of L-Pyroglutamic Acid Solutions Seed_Selection->Treatment_Prep Application Application (Foliar/Seed/Soil) Treatment_Prep->Application Growth Plant Growth under Controlled Conditions Application->Growth Data_Collection Data Collection (Growth, Physiology, Yield) Growth->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

Caption: A typical experimental workflow for assessing L-Pyroglutamic Acid.

G L-Glutamic_Acid L-Glutamic Acid L-Pyroglutamic_Acid L-Pyroglutamic Acid L-Glutamic_Acid->L-Pyroglutamic_Acid Heat or Enzymatic Cyclization (-H2O) Glutathione Glutathione L-Glutamic_Acid->Glutathione Precursor for Synthesis L-Pyroglutamic_Acid->L-Glutamic_Acid 5-oxoprolinase (+H2O)

Caption: The metabolic conversion between L-Glutamic Acid and L-Pyroglutamic Acid.

References

Application Notes and Protocols for In Vitro Studies of L-Pyrohomoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental protocols for studying L-Pyrohomoglutamic acid, a cyclic derivative of L-glutamic acid. This document outlines methodologies for investigating its potential neuritogenic, anti-inflammatory, and enzyme-inhibiting properties.

Overview of this compound

This compound is a metabolite found in biological systems, derived from the cyclization of L-glutamic acid or L-glutamine.[1][2] Emerging research has indicated its potential as a bioactive molecule with several pharmacological activities. Of note are its neuritogenic and anti-inflammatory effects, which suggest its potential in the fields of neurodegenerative disease and inflammation research.[3][4][5] Additionally, it has demonstrated inhibitory activity against specific enzymes, highlighting its potential as a lead compound for drug development.[2][6]

Quantitative Data: Enzyme Inhibition

This compound has been shown to inhibit the catalytic activities of several key enzymes in vitro. The following table summarizes the available quantitative data on its inhibitory potency.

Enzyme TargetThis compound IC₅₀Standard CompoundStandard Compound IC₅₀Assay Method
Human Recombinant Phosphodiesterase-5A1 (PDE5A1)5.23 µMSildenafil Citrate7.14 µMRadioactivity-based assay
Urease1.8 µMAcetohydroxamic Acid3.9 µMElectrospray Ionization-Mass Spectrometry-based method
Human Angiotensin-Converting Enzyme (ACE)98.2% inhibition at 20 µg/mLCaptopril99.6% inhibition at 20 µg/mLSpectrophotometric-based assay

Data sourced from a multi-biochemical and in silico study on the anti-enzymatic actions of pyroglutamic acid.[6]

Experimental Protocols

Assessment of Neuritogenic Activity in PC-12 Cells

This protocol describes a method to evaluate the potential of this compound to promote neurite outgrowth in the rat pheochromocytoma (PC-12) cell line, a common model for neuronal differentiation studies.[3][4][5]

Objective: To determine the dose-dependent effect of this compound on the induction of neurite formation in PC-12 cells, often in the presence of a suboptimal concentration of Nerve Growth Factor (NGF).

Materials:

  • PC-12 cell line

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound

  • Nerve Growth Factor (NGF)

  • Collagen Type IV-coated culture plates

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Cell Culture:

    • Culture PC-12 cells in RPMI 1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating:

    • Seed PC-12 cells onto collagen IV-coated 24-well plates at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere for 24 hours.

  • Treatment:

    • Replace the culture medium with a low-serum medium (e.g., 1% HS).

    • Add this compound at various concentrations (e.g., 1, 10, 50, 100 µM).

    • Include a positive control group treated with an optimal concentration of NGF (e.g., 50 ng/mL) and a negative control group (vehicle).

    • For synergistic studies, treat cells with a suboptimal concentration of NGF (e.g., 10 ng/mL) in combination with varying concentrations of this compound.

  • Incubation:

    • Incubate the treated cells for 48-72 hours.

  • Imaging and Analysis:

    • Capture images of the cells using a phase-contrast microscope.

    • A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • Quantify the percentage of neurite-bearing cells from at least 100 cells per well in triplicate for each condition.

    • Measure the average neurite length using image analysis software.

Expected Outcome: An increase in the percentage of neurite-bearing cells and/or an increase in the average neurite length in this compound-treated groups compared to the control group would indicate neuritogenic activity.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis culture Culture PC-12 Cells plate Plate cells on collagen-coated plates culture->plate adhere Allow cells to adhere (24 hours) plate->adhere low_serum Switch to low-serum medium adhere->low_serum add_compound Add this compound (various concentrations) low_serum->add_compound add_controls Add Positive (NGF) and Negative (Vehicle) controls low_serum->add_controls incubate Incubate for 48-72 hours add_compound->incubate add_controls->incubate capture_images Capture phase-contrast images incubate->capture_images quantify_neurites Quantify % of neurite-bearing cells capture_images->quantify_neurites measure_length Measure average neurite length quantify_neurites->measure_length

Caption: Workflow for assessing neuritogenic activity in PC-12 cells.

Assessment of Anti-Inflammatory Activity in BV-2 Microglial Cells

This protocol details a method to assess the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3][4][5]

Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production in a microglial cell line.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Viability Assay (Pre-screening):

    • It is crucial to first determine the non-toxic concentrations of this compound.

    • Treat BV-2 cells with a range of concentrations of this compound for 24 hours.

    • Assess cell viability using an MTT or similar assay to identify the concentration range that does not induce cytotoxicity. Subsequent experiments should use non-toxic concentrations.

  • Treatment for NO Assay:

    • Pre-treat the adhered cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with LPS alone and an untreated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by this compound relative to the LPS-only treated group.

Expected Outcome: A dose-dependent reduction in nitrite concentration in the supernatant of cells treated with this compound and LPS, compared to cells treated with LPS alone, indicates anti-inflammatory activity.

G cluster_prep Cell Preparation & Viability cluster_treat Treatment & Stimulation cluster_analysis Nitric Oxide Analysis culture Culture BV-2 Cells plate Plate cells in 96-well plates culture->plate viability Determine non-toxic concentrations via MTT assay plate->viability pretreat Pre-treat with non-toxic This compound (1-2h) viability->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure absorbance at 540 nm griess_assay->measure_abs calculate Calculate NO inhibition measure_abs->calculate

Caption: Workflow for assessing anti-inflammatory activity in BV-2 cells.

Putative Signaling Pathway

While the precise molecular mechanisms of this compound in promoting neuritogenesis are still under investigation, a common pathway involved in neurite outgrowth is the activation of neurotrophin receptors and downstream signaling cascades. The diagram below illustrates a generalized neurotrophic signaling pathway that could be investigated in the context of this compound's activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LGA L-Pyrohomoglutamic Acid Receptor Putative Receptor (e.g., Trk Receptor) LGA->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK CREB CREB PI3K->CREB MAPK->CREB Gene Gene Expression (e.g., for cytoskeletal proteins) CREB->Gene Neurite Neurite Outgrowth Gene->Neurite

Caption: A putative signaling pathway for neuritogenesis.

References

In Vivo Studies of L-Pyrohomoglutamic Acid: A Review of Available Data and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: As of the current date, a comprehensive search of publicly available scientific literature did not yield specific in vivo studies for L-Pyrohomoglutamic acid. The majority of existing research focuses on the closely related molecule, L-Pyroglutamic acid . Therefore, the following Application Notes and Protocols are based on the available data for L-Pyroglutamic acid and are provided as a reference for researchers investigating related compounds. It is crucial to note that the biological effects of this compound may differ significantly.

Application Notes

L-Pyroglutamic acid (PCA), a cyclic derivative of glutamic acid, has been investigated for its potential neurological and pharmacological effects in various animal models. In vivo studies have primarily focused on its influence on cognitive function, neurochemical pathways, and its pharmacokinetic profile when used in combination with other drugs.

Neurological Effects: In aged rats, administration of the arginine salt of L-Pyroglutamic acid has been shown to improve learning and memory.[1] Studies involving direct intrastriatal injections in rats suggest that while L-Pyroglutamic acid can interact with glutamate binding, it does not appear to cause significant neurotoxic damage at the doses tested.[2]

Pharmacokinetics: The pharmacokinetic properties of L-Pyroglutamic acid have been explored in the context of co-crystals, for example with Febuxostat. In these studies, oral administration to rats and mice indicated that the formulation could enhance the bioavailability of the co-administered drug.

Toxicology: Toxicological assessments of L-Pyroglutamic acid derivatives, such as paracetamol esters, have been conducted in mice. These studies provide data on lethal doses (LD50) via oral and intraperitoneal routes, suggesting that specific formulations may reduce the toxicity of the parent compound.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving L-Pyroglutamic acid.

Table 1: Effects of L-Pyroglutamic Acid on Learning and Memory in Old Rats

ParameterDosageAdministration RouteDurationKey FindingsReference
Active Avoidance (Acquisition)0.1 g/kg/day & 1 g/kg/dayIntraperitoneal (i.p.)15 daysFacilitated rate of acquisition of pole-jumping response.[1]
Active Avoidance (Extinction)0.1 g/kg/day & 1 g/kg/dayIntraperitoneal (i.p.)15 daysInhibited the extinction of the pole-jumping response.[1]
Passive Avoidance (Retention)0.1 g/kg/day & 1 g/kg/dayIntraperitoneal (i.p.)15 daysImproved retention of passive avoidance response.[1]

Table 2: Neurochemical Effects of Intrastriatal L-Pyroglutamic Acid in Rats

ParameterDosageAdministration RouteObservation PeriodKey FindingsReference
Neurotoxic Damage10-300 nmolUnilateral Intrastriatal Injection7 daysNo significant histological damage or difference in cerebral hemisphere weight.[2]

Experimental Protocols

Protocol 1: Assessment of Learning and Memory in Aged Rats

Objective: To evaluate the effect of L-Pyroglutamic acid on cognitive function in aged rats using active and passive avoidance tasks.

Materials:

  • L-Pyroglutamic acid arginine salt

  • Sterile saline solution

  • Aged male Wistar rats

  • Pole-jumping apparatus for active avoidance task

  • Step-through apparatus for passive avoidance task

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: House aged rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Dissolve the arginine salt of L-Pyroglutamic acid in sterile saline to achieve final concentrations for intraperitoneal injections of 0.1 g/kg and 1 g/kg body weight.

  • Dosing Regimen: Administer the prepared L-Pyroglutamic acid solutions or a vehicle control (saline) intraperitoneally once daily for 15 consecutive days.

  • Active Avoidance Task (Pole-Jumping):

    • Begin training sessions in the pole-jumping apparatus.

    • Place a rat in the apparatus and present a conditioned stimulus (e.g., a light or tone) followed by an unconditioned stimulus (e.g., a mild foot shock).

    • The rat must learn to jump onto a pole to avoid the shock.

    • Record the number of successful avoidances over a set number of trials to measure the rate of acquisition.

    • After the acquisition phase, conduct extinction trials where the conditioned stimulus is presented without the unconditioned stimulus and record the number of trials until the rat ceases to respond.

  • Passive Avoidance Task (Step-Through):

    • Use a two-chambered apparatus with one illuminated and one dark chamber.

    • Place the rat in the illuminated chamber. Due to their natural aversion to light, rats will typically enter the dark chamber.

    • Upon entering the dark chamber, a mild foot shock is delivered.

    • At a later time point (e.g., 24 hours), place the rat back in the illuminated chamber and measure the latency to enter the dark chamber. A longer latency indicates improved retention of the aversive memory.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the L-Pyroglutamic acid-treated groups with the control group.

Protocol 2: Evaluation of Neurotoxicity via Intrastriatal Injection

Objective: To assess the potential neurotoxic effects of L-Pyroglutamic acid following direct injection into the rat striatum.

Materials:

  • L-Pyroglutamic acid

  • Tris-HCl buffer (0.25 M, pH 7.35-7.4)

  • Adult male Wistar rats

  • Stereotaxic apparatus for surgery

  • Hamilton syringe

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Histological equipment (microtome, stains)

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the rats and secure them in a stereotaxic frame.

  • Surgical Procedure:

    • Expose the skull and drill a small burr hole over the target striatal coordinates.

    • Prepare a solution of L-Pyroglutamic acid in Tris-HCl buffer to achieve doses of 10-300 nmol.

    • Using a Hamilton syringe, slowly infuse the L-Pyroglutamic acid solution into one striatum.

    • Inject an equal volume of the vehicle (Tris-HCl buffer) into the contralateral striatum to serve as a control.

  • Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Observation Period: House the animals for a 7-day post-injection period.

  • Tissue Collection and Analysis:

    • After 7 days, euthanize the rats and perfuse them with saline followed by a fixative (e.g., paraformaldehyde).

    • Dissect the brain and carefully weigh both cerebral hemispheres.

    • Process the brain tissue for histological examination (e.g., Nissl staining) to assess for any neuronal damage or lesions.

  • Data Analysis: Compare the weight of the injected and control hemispheres. Histologically examine the striatal tissue for any signs of neurotoxicity in the L-Pyroglutamic acid-injected side compared to the vehicle-injected side.

Visualizations

experimental_workflow_learning_memory cluster_prep Preparation cluster_treatment Treatment cluster_behavioral_testing Behavioral Testing cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Aged Rats) drug_prep Drug Preparation (L-Pyroglutamic Acid) dosing Daily Intraperitoneal Injections (15 Days) drug_prep->dosing active_avoidance Active Avoidance Task (Acquisition & Extinction) dosing->active_avoidance passive_avoidance Passive Avoidance Task (Retention) dosing->passive_avoidance data_analysis Statistical Analysis active_avoidance->data_analysis passive_avoidance->data_analysis

Caption: Workflow for assessing cognitive effects of L-Pyroglutamic acid in aged rats.

signaling_pathway_glutamate_interaction L_PGA L-Pyroglutamic Acid Glutamate_Binding_Site Glutamate Binding Site (e.g., on Receptor) L_PGA->Glutamate_Binding_Site Decreases Binding Neuronal_Response Downstream Neuronal Response Glutamate_Binding_Site->Neuronal_Response Activates Glutamate Glutamate Glutamate->Glutamate_Binding_Site Binds

Caption: Postulated interaction of L-Pyroglutamic acid with glutamate binding sites.

References

L-Pyrohomoglutamic Acid: A Chiral Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Synthesis Group, PharmaCore Innovations

Abstract

L-Pyrohomoglutamic acid, a cyclic lactam of L-glutamic acid, is a versatile and cost-effective chiral building block in the asymmetric synthesis of complex pharmaceutical compounds. Its rigid conformational structure and multiple functional groups provide a valuable scaffold for the stereoselective synthesis of a variety of bioactive molecules. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical agents, including a neurokinin NK1 receptor antagonist and intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors.

Introduction

The inherent chirality of many pharmaceutical compounds necessitates the use of enantiomerically pure starting materials to ensure the desired therapeutic effect and avoid potential side effects from unwanted stereoisomers. This compound is an attractive chiral synthon due to its ready availability and the presence of a lactam ring and a carboxylic acid group, which can be selectively modified.[1][2] This allows for the stereocontrolled introduction of various substituents and the construction of complex molecular architectures. This report details the synthetic utility of this compound in the preparation of high-value pharmaceutical compounds.

Application Note 1: Synthesis of a Neurokinin NK1 Receptor Antagonist (L-733,060)

Neurokinin NK1 receptor antagonists are a class of drugs investigated for their potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. The synthesis of L-733,060, a potent NK1 receptor antagonist, can be efficiently achieved using this compound as the chiral starting material.[3]

The overall synthetic strategy involves the transformation of methyl L-pyroglutamate into a key phenyl ketone intermediate, followed by stereoselective reduction, ring expansion of the resulting pyrrolidine methanol to a 3-hydroxypiperidine core, and subsequent functionalization to yield the final product.

Synthetic Pathway Overview

G cluster_0 Synthesis of Phenyl Ketone Intermediate cluster_1 Formation of Piperidine Core cluster_2 Final Product Assembly L_Pyro This compound Methyl_Pyro Methyl L-pyroglutamate L_Pyro->Methyl_Pyro Esterification Weinreb_Amide Weinreb Amide Methyl_Pyro->Weinreb_Amide Amidation Phenyl_Ketone Phenyl Ketone (25) Weinreb_Amide->Phenyl_Ketone Grignard Reaction Pyrrolidine_Methanol syn-Pyrrolidine Methanol (26) Phenyl_Ketone->Pyrrolidine_Methanol Stereoselective Reduction (NaBH4) Phenyl_Ketone->Pyrrolidine_Methanol Prolinol syn-Prolinol (27) Pyrrolidine_Methanol->Prolinol Reduction & N-Benzylation Chloropiperidine 3-Chloropiperidine (28) Prolinol->Chloropiperidine Ring Expansion (Mesyl Chloride) Acetoxypiperidine 3-Acetoxypiperidine (29) Chloropiperidine->Acetoxypiperidine Acetolysis Chloropiperidine->Acetoxypiperidine Piperidinol N-Boc-Piperidin-3-ol (+)-47 Acetoxypiperidine->Piperidinol Multi-step Conversion (Inversion of Stereocenter) Final_Intermediate Ether Intermediate Piperidinol->Final_Intermediate Etherification L733060 L-733,060 Final_Intermediate->L733060 N-Deprotection Final_Intermediate->L733060

Caption: Synthetic pathway for L-733,060 from this compound.
Quantitative Data

StepProductReagentsYield (%)Notes
Phenyl Ketone SynthesisPhenyl Ketone (25)Phenylmagnesium bromide-Formed from the Weinreb amide derivative of methyl L-pyroglutamate
Stereoselective Reductionsyn-Pyrrolidine Methanol (26)NaBH490%Diastereomeric ratio of syn to anti is 88:12
Ring Expansion to Chloropiperidine3-Chloropiperidine (28)Mesyl chloride, Et3Nquant.Proceeds via an aziridinium intermediate
Acetolysis3-Acetoxypiperidine (29)AcONa, Ac2O80%20% acetoxymethylpyrrolidine byproduct formed
Stereocenter Inversion & ProtectionN-Boc-Piperidin-3-ol (+)-47H2, Pd/C, Boc2O, NaOH, Swern Oxidation, L-selectride-Multi-step process to achieve the desired (R)-configuration
Experimental Protocols

Protocol 1: Synthesis of syn-Pyrrolidine Methanol (26)

  • To a solution of Phenyl Ketone (25) in a mixture of THF and MeOH, add NaBH4 portion-wise at -20°C.

  • Stir the reaction mixture for 2 hours at -20°C.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product is a mixture of syn-26 and anti-26. Purify by column chromatography on silica gel to isolate the desired syn isomer.

Protocol 2: Ring Expansion to 3-Chloropiperidine (28)

  • To a solution of syn-Prolinol (27) and Et3N in THF at 0°C, add mesyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure to yield 3-chloropiperidine (28) which can be used in the next step without further purification.

Application Note 2: this compound as a Precursor for ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of medications used to treat high blood pressure and heart failure. Captopril is a well-known ACE inhibitor that features an L-proline moiety. While many syntheses of Captopril start directly from L-proline, this compound serves as a versatile precursor for the synthesis of proline and its derivatives.

Synthetic Relationship

The conversion of this compound to L-proline derivatives typically involves the reduction of the lactam carbonyl and the carboxylic acid group. This provides a synthetic route to access the core proline structure of Captopril.

G L_Pyro This compound Proline_Deriv L-Proline Derivative L_Pyro->Proline_Deriv Reduction/ Functionalization Captopril_Intermediate 1-(3-Acetylthio-2-methylpropanoyl)-L-proline Proline_Deriv->Captopril_Intermediate Acylation Captopril Captopril Captopril_Intermediate->Captopril Ammonolysis

Caption: Conceptual pathway from this compound to Captopril.
Standard Protocol for Captopril Synthesis from L-Proline

The following is a standard protocol for the final steps in the synthesis of Captopril, starting from L-proline, which can be derived from this compound.

Protocol 3: Synthesis of 1-(3-Acetylthio-2-methylpropanoyl)-L-proline

  • Dissolve L-proline in an aqueous solution of NaOH and cool to 0-5°C.

  • Slowly add 3-acetylthio-2-methylpropionyl chloride to the cooled solution while maintaining the pH between 8 and 10 by the concurrent addition of NaOH solution.

  • After the addition is complete, allow the reaction to stir for 3 hours at room temperature.

  • Acidify the reaction mixture to a pH of 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the desired intermediate.

Protocol 4: Synthesis of Captopril

  • Dissolve the 1-(3-acetylthio-2-methylpropanoyl)-L-proline intermediate in a solution of aqueous ammonia.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Acidify the solution with concentrated HCl and extract with an organic solvent.

  • Purify the crude product by crystallization to obtain Captopril.

Quantitative Data for Captopril Synthesis from L-Proline
StepProductStarting MaterialYield (%)
Acylation of L-Proline1-(3-Acetylthio-2-methylpropanoyl)-L-prolineL-Proline~95%
Ammonolysis of the ThioesterCaptoprilAcylated Proline~93%

Conclusion

This compound is a powerful and versatile chiral precursor in pharmaceutical synthesis. Its utility has been demonstrated in the efficient and stereoselective synthesis of complex drug molecules such as the neurokinin NK1 receptor antagonist L-733,060. Furthermore, its role as a precursor to key intermediates like L-proline derivatives makes it a valuable starting material in the synthesis of ACE inhibitors like Captopril. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of L-Pyrohomoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of L-Pyrohomoglutamic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound, which is typically produced by the dehydration of L-glutamic acid, can stem from several factors.[1] A primary cause is incomplete reaction conversion. To address this, consider the following:

  • Reaction Time and Temperature: Ensure that the reaction is proceeding for a sufficient duration at the optimal temperature. In a dry pyrolysis method, heating L-glutamic acid at 150°C is a common practice.[2] For syntheses in an ethanol system, reaction times of 3 to 6 hours at temperatures between 88°C and 95°C have been reported to yield good results.[3]

  • Catalyst Efficiency: If using a catalyst, such as concentrated sulfuric acid in an ethanol system, ensure it is of the correct concentration and is not deactivated. The catalyst accelerates the dehydration reaction, leading to higher conversion in a shorter time.[3]

  • Purification Losses: Significant amounts of product can be lost during purification steps. Optimize your purification protocol, whether it involves recrystallization or ion-exchange chromatography, to minimize these losses.[2]

Q2: I am concerned about racemization of my this compound. How can I detect and prevent it?

A: Racemization is a critical challenge, particularly at elevated temperatures, which can lead to the formation of D-Pyrohomoglutamic acid and compromise the stereochemical purity of your product.

  • Detection: The most reliable method to detect racemization is by measuring the specific optical rotation of your purified product. A deviation from the expected value for pure this compound indicates the presence of the D-enantiomer.

  • Prevention:

    • Lower Reaction Temperatures: Employing a synthesis method that operates at lower temperatures is the most effective way to prevent racemization. A process using an ethanol system with a dehydration catalyst allows for reaction temperatures between 88°C and 100°C, which helps to prevent racemization.[3]

    • Avoid Prolonged Heating: Even at optimal temperatures, extended reaction times can increase the risk of racemization. Monitor the reaction progress and stop it once a satisfactory conversion has been achieved.

Q3: I am facing difficulties in purifying the crude this compound. What are the recommended large-scale purification strategies?

A: Effective purification is crucial to obtain high-purity this compound suitable for pharmaceutical applications. The primary impurities to be removed are unreacted L-glutamic acid and any byproducts.[4]

  • Recrystallization: A common and effective method is recrystallization from ethanol.[2] this compound is soluble in ethanol, while the starting material, L-glutamic acid, is not. This difference in solubility allows for the separation of the product from the unreacted starting material by hot filtration.[3]

  • Ion-Exchange Chromatography: For achieving very high purity, ion-exchange chromatography is a highly efficient method. Resins such as Dowex and Amberlite have been successfully used for this purpose.[2]

  • Decolorization: If the product has a noticeable color, treatment with activated carbon can be an effective decolorizing step.[4]

Q4: What are the common side reactions and byproducts in the synthesis of this compound, and how can I minimize them?

A: The primary side reaction of concern is the formation of diketopiperazines, especially when dealing with peptide synthesis involving pyroglutamic acid.[5] However, in the direct synthesis from L-glutamic acid, the main issues are incomplete conversion and racemization.

To minimize byproducts:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired product and minimize degradation or side reactions.

  • Purity of Starting Material: Ensure the L-glutamic acid used is of high purity to avoid introducing impurities from the start.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A: The most prevalent methods for large-scale production involve the thermal dehydration of L-glutamic acid. These can be broadly categorized as:

  • Dry Pyrolysis: This method involves directly heating L-glutamic acid to a molten state (around 150°C) to induce dehydration and cyclization.[2]

  • Wet Pyrolysis: In this approach, the reaction is carried out in the presence of a solvent, such as water or silicone oil.[2]

  • Ethanol System with Catalyst: This method utilizes ethanol as a solvent and a dehydration catalyst like concentrated sulfuric acid, allowing for lower reaction temperatures and easier purification.[3]

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A: A combination of analytical methods is recommended for comprehensive monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the disappearance of the starting material (L-glutamic acid) and the appearance of the product (this compound).[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the conversion rate and the purity of the final product.

  • Melting Point: The melting point of the purified product can be a good indicator of its purity.

  • Specific Optical Rotation: This is essential to confirm the stereochemical integrity of the L-enantiomer and to detect any racemization.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterDry PyrolysisEthanol System with Catalyst
Starting Material L-Glutamic AcidL-Glutamic Acid
Solvent NoneEthanol
Catalyst NoneConcentrated Sulfuric Acid
Temperature ~150°C[2]88-100°C[3]
Reaction Time Not specified3-6 hours[3]
Reported Yield Not specified>85%[3]
Reported Purity Not specified>99.5%[3]

Experimental Protocols

1. Synthesis of this compound via the Ethanol System Method

This protocol is based on the method described in patent CN103664729A.[3]

  • Materials:

    • L-Glutamic Acid

    • Dehydrated Ethanol

    • Concentrated Sulfuric Acid (98%)

  • Procedure:

    • In a suitable reaction vessel, add L-glutamic acid and dehydrated ethanol in a proper proportion (e.g., 147g of L-glutamic acid to 500ml of ethanol).[3]

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2ml).[3]

    • Heat the mixture to a temperature between 88°C and 95°C and maintain for 3 to 6 hours to carry out the dehydration reaction.[3]

    • After the reaction is complete, filter the hot reaction mixture to remove any unreacted L-glutamic acid.[3]

    • Concentrate the ethanol filtrate under reduced pressure until saturation.[3]

    • Cool the concentrated solution to allow for the crystallization of this compound.[3]

    • Collect the crystals by suction filtration and dry them to obtain the final product.[3]

2. Purification of this compound by Recrystallization

  • Materials:

    • Crude this compound

    • 95% Ethanol

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control cluster_output start L-Glutamic Acid reaction Dehydration Reaction (Ethanol, H2SO4, 88-95°C) start->reaction hot_filtration Hot Filtration reaction->hot_filtration concentration Concentration hot_filtration->concentration crystallization Crystallization concentration->crystallization suction_filtration Suction Filtration crystallization->suction_filtration drying Drying suction_filtration->drying analysis Purity & Yield Analysis drying->analysis final_product High-Purity This compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of This compound cause1 Incomplete Conversion problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Purification Losses problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2 Verify Catalyst Activity cause2->solution2 solution3 Optimize Purification Protocol (Recrystallization/Chromatography) cause3->solution3

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Optimizing reaction conditions for L-Pyrohomoglutamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A technical support resource for the synthesis of L-Pyrohomoglutamic acid, offering troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is through the dehydration and intramolecular cyclization of L-glutamic acid.[1][2] This can be achieved either by heating L-glutamic acid at high temperatures (150-180°C) or by using an acid catalyst in a solvent like ethanol at lower temperatures (88-100°C).[3][4][5][6][7]

Q2: Why is temperature control critical during the synthesis? A2: Strict temperature control is crucial to prevent racemization of the final product.[6] Exceeding temperatures of 160°C can lead to the formation of DL-pyroglutamic acid, which will reduce the optical purity of your this compound.[6]

Q3: What are the advantages of using an acid catalyst in ethanol versus thermal dehydration? A3: The acid-catalyzed method in ethanol allows the reaction to proceed at a lower temperature, which significantly reduces the risk of racemization.[6] This method also offers a straightforward purification step, as the this compound product is soluble in ethanol while the unreacted L-glutamic acid is not. This difference in solubility allows for easy separation by hot filtration.[6] This process can lead to higher purity (over 99.5%) and higher yields (over 85%).[6]

Q4: How can I purify the final this compound product? A4: Purification typically involves a few key steps. After the reaction in an ethanol system, the unreacted L-glutamic acid can be removed by hot filtration.[6] The ethanol filtrate is then concentrated and cooled to induce crystallization of the this compound.[4][6] For further purification, activated carbon can be used for decolorization before crystallization.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction (insufficient time or temperature).- Product loss during purification and crystallization.- Suboptimal ratio of reactants, solvent, and catalyst.- Optimize Reaction Time & Temperature: Refer to the reaction condition tables below to find a suitable starting point. Consider extending the reaction time if monitoring indicates incomplete conversion.- Improve Crystallization: Ensure the filtrate is sufficiently concentrated before cooling. Cool the solution slowly to the recommended temperature (e.g., 20-25°C) to maximize crystal formation.[4][6]- Verify Reagent Proportions: Double-check the amounts of L-glutamic acid, ethanol, and catalyst based on established protocols.[6][8]
Product Impurity (Presence of starting material) - Incomplete reaction.- Inefficient filtration.- Ensure Complete Reaction: Use TLC or another monitoring technique to confirm the disappearance of the L-glutamic acid spot before stopping the reaction.- Hot Filtration: Filter the reaction mixture while it is still hot to effectively remove the insoluble L-glutamic acid.[6]
Low Optical Purity (Racemization) - Excessive reaction temperature.- Lower Reaction Temperature: If using thermal dehydration, ensure the temperature does not exceed 160°C.[6] Preferably, use the lower-temperature acid-catalyzed ethanol method, keeping the temperature between 88-100°C.[6]
Colored Product - Formation of colored byproducts at high temperatures.- Decolorization: After filtration and before concentration, add activated carbon to the hot ethanol solution, stir for a period, and then filter it out to remove colored impurities.[5]

Experimental Protocols

Protocol: Acid-Catalyzed Synthesis of this compound in Ethanol

This protocol is based on methodologies that have demonstrated high yields and purity.[6][8]

Materials:

  • L-Glutamic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Three-necked flask equipped with a reflux condenser and thermometer

  • Heating mantle

  • Filtration apparatus (for hot and suction filtration)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked flask, combine L-glutamic acid, absolute ethanol, and concentrated sulfuric acid. A typical ratio is approximately 147g of L-glutamic acid to 500ml of ethanol and 2ml of concentrated sulfuric acid.[6]

  • Dehydration Reaction: Heat the mixture to 90-95°C and maintain this temperature for 3-5 hours to carry out the dehydration and cyclization reaction.[6][8]

  • Hot Filtration: After the reaction is complete, filter the hot reaction solution to remove any unreacted L-glutamic acid, which is insoluble in ethanol.[6]

  • Concentration: Concentrate the resulting ethanol filtrate using a rotary evaporator at a temperature of 55-60°C until it becomes saturated.[4][6]

  • Crystallization: Cool the concentrated solution to 20-25°C. A large amount of crystals should precipitate.[4][6]

  • Isolation and Drying: Isolate the crystals by suction filtration. Dry the obtained this compound crystals at 55-60°C to get the final product.[6][8]

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Acid-Catalyzed Synthesis in Ethanol

L-Glutamic Acid (g)Absolute Ethanol (ml)Conc. H₂SO₄ (ml)Temp (°C)Time (h)Yield (%)Purity (%)Reference
147500290489.1>99.5[6]
2941200292590.3>99.5[6][8]
2219002.395390.2>99.5[6][8]
2941400488489.5>99.5[6][8]

Table 2: High-Temperature Thermal Synthesis

L-Glutamic AcidTemperature (°C)Time (min)Yield (%)Reference
200kg (crude)1551073.2[5]
80kg16050-[7]
-~1504563.3 - 75.3[6]

Visualized Workflows

G cluster_prep Reaction Preparation cluster_reaction Dehydration & Cyclization cluster_purification Purification cluster_final Final Product A Combine L-Glutamic Acid, Ethanol, and H₂SO₄ B Heat Mixture (88-100°C for 3-5h) A->B C Hot Filtration (Remove unreacted L-Glutamic Acid) B->C D Concentrate Filtrate (Rotary Evaporation) C->D E Cool to Crystallize (20-25°C) D->E F Isolate Crystals (Suction Filtration) E->F G Dry Product (55-60°C) F->G H Pure this compound G->H G Start Experiment Complete CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Impure? CheckYield->CheckPurity No Sol_Yield Optimize reaction time/temp. Improve crystallization. CheckYield->Sol_Yield Yes CheckOptical Is Optical Purity Low? CheckPurity->CheckOptical No Sol_Purity Ensure complete reaction. Perform hot filtration. CheckPurity->Sol_Purity Yes Sol_Optical Reduce reaction temperature. Use acid-catalyzed method. CheckOptical->Sol_Optical Yes End Problem Solved CheckOptical->End No Sol_Yield->End Sol_Purity->End Sol_Optical->End

References

Technical Support Center: Conversion of L-Glutamic Acid to L-Pyrohomoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Pyrohomoglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental conversion of L-Glutamic Acid to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its precursor?

A1: this compound, systematically known as (2S)-6-oxo-2-piperidinecarboxylic acid, is a cyclic amino acid derivative. It is synthesized through the intramolecular cyclization of L-α-aminoadipic acid, which can be derived from L-glutamic acid.

Q2: What are the common methods for converting L-α-aminoadipic acid to this compound?

A2: The conversion is typically achieved through thermal or acid-catalyzed cyclization. Thermal methods involve heating L-α-aminoadipic acid, often in a suitable solvent or neat, to induce dehydration and subsequent ring closure. Acid catalysis can facilitate the reaction at lower temperatures.

Q3: What are the potential side reactions during this conversion?

A3: The primary side reactions of concern are:

  • Racemization: The chiral center at the alpha-carbon can undergo inversion under harsh thermal or pH conditions, leading to the formation of the D-enantiomer and resulting in a racemic mixture of pyrohomoglutamic acid.

  • Byproduct Formation: Incomplete cyclization may leave unreacted L-α-aminoadipic acid. Other potential byproducts can arise from intermolecular reactions or degradation, particularly at high temperatures. While specific byproducts for this reaction are not extensively documented, analogies can be drawn from the well-studied cyclization of glutamic acid, where side reactions can include the formation of various decomposition products.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help determine the consumption of the starting material (L-α-aminoadipic acid) and the formation of the desired product (this compound).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient heating (time or temperature).Optimize reaction time and temperature. Monitor the reaction progress to determine the point of maximum conversion.
Degradation of the product or starting material at excessively high temperatures.Lower the reaction temperature and consider using a catalyst (e.g., acid catalyst) to facilitate the reaction under milder conditions.
Presence of Racemic Product (D-Pyrohomoglutamic Acid) Racemization due to harsh reaction conditions (high temperature or extreme pH).Employ milder reaction conditions. If using thermal methods, minimize the reaction time at high temperatures. For catalyzed reactions, select a catalyst and solvent system that minimizes racemization. Chiral chromatography can be used to analyze the enantiomeric purity.
Contamination with Starting Material (L-α-aminoadipic acid) Incomplete cyclization.Increase the reaction time or temperature moderately. Ensure efficient removal of water, which is a byproduct of the cyclization.
Formation of Unidentified Byproducts Side reactions due to high temperatures or reactive intermediates.Lowering the reaction temperature may reduce the formation of thermal decomposition byproducts. Purification methods such as recrystallization or column chromatography can be employed to remove these impurities.

Experimental Protocols

Please note: The following protocols are generalized based on the principles of amino acid cyclization. Researchers should optimize these protocols for their specific experimental setup and scale.

Protocol 1: Thermal Cyclization of L-α-Aminoadipic Acid
  • Preparation: Place L-α-aminoadipic acid in a reaction vessel equipped with a condenser and a system for water removal (e.g., Dean-Stark apparatus).

  • Solvent (Optional): A high-boiling, inert solvent may be used.

  • Heating: Heat the reaction mixture to a temperature sufficient to induce cyclization and remove water (typically >140°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture.

    • If a solvent was used, remove it under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Acid-Catalyzed Cyclization of L-α-Aminoadipic Acid
  • Preparation: Dissolve or suspend L-α-aminoadipic acid in a suitable solvent (e.g., ethanol).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heating: Heat the mixture to reflux. The reaction temperature will be lower than that required for thermal cyclization without a catalyst.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Workup and Purification:

    • Cool the reaction mixture.

    • Neutralize the acid catalyst with a suitable base.

    • Remove the solvent under reduced pressure.

    • The product can be purified by filtration (if it precipitates upon neutralization) and subsequent recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-α-Aminoadipic Acid reaction Cyclization (Thermal or Acid-Catalyzed) start->reaction crude Crude Product reaction->crude purify Recrystallization or Column Chromatography crude->purify pure Pure this compound purify->pure analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_racemization Potential Causes for Racemization cluster_causes_impurity Potential Causes for Impurity issue Problem Encountered low_yield Low Yield issue->low_yield racemization Racemization issue->racemization impurity Impurity issue->impurity incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Check Reaction Time/Temp degradation Product Degradation low_yield->degradation Lower Temperature harsh_conditions High Temperature / Extreme pH racemization->harsh_conditions Use Milder Conditions unreacted_sm Unreacted Starting Material impurity->unreacted_sm Optimize Reaction Conditions byproducts Side Reaction Products impurity->byproducts Adjust Temperature & Purify

Overcoming low yield in L-Pyrohomoglutamic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of L-Pyroglutamic acid, particularly focusing on issues related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of low yield in L-Pyroglutamic acid synthesis?

Low yield in L-Pyroglutamic acid production from L-glutamic acid is typically attributed to one or more of the following factors:

  • Incomplete Dehydration Reaction: The conversion of L-glutamic acid to L-Pyroglutamic acid is a dehydration reaction. Insufficient reaction temperature or time will lead to an incomplete conversion, leaving a significant amount of unreacted L-glutamic acid.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures (above 160°C) can lead to racemization, forming an undesirable mixture of L- and D-pyroglutamic acid, which reduces the yield of the desired L-enantiomer.[1]

  • Inefficient Purification: L-Pyroglutamic acid is soluble in ethanol, while L-glutamic acid is not.[1][2] Inefficient separation of the product from the unreacted starting material during filtration can result in a lower isolated yield.

  • Side Reactions: At very high temperatures, decomposition or "tarring" of the reaction mixture can occur, leading to the formation of insoluble byproducts and a reduction in the overall yield.

Q2: How can I minimize racemization during the synthesis?

Racemization, the formation of the DL-pyroglutamic acid mixture from the L-enantiomer, is primarily induced by excessive heat.[3] To minimize racemization and maintain the stereochemical purity of your product:

  • Maintain Optimal Temperature Range: For thermal dehydration without a catalyst, temperatures around 140-150°C are often cited.[4] If using a catalyst like concentrated sulfuric acid in a solvent such as ethanol, the reaction can be carried out at lower temperatures, typically between 88-100°C, which significantly reduces the risk of racemization.[1][2]

  • Control Reaction Time: Prolonged heating, even at optimal temperatures, can increase the likelihood of racemization. It is crucial to monitor the reaction progress and stop it once the conversion is complete.

Q3: My final product is a mix of L-Pyroglutamic acid and unreacted L-glutamic acid. How can I improve the purification?

The differential solubility of L-Pyroglutamic acid and L-glutamic acid in ethanol is the key to their separation.[1][2] Here are steps to improve purification:

  • Hot Filtration: After the reaction in ethanol, filter the hot reaction mixture. The unreacted L-glutamic acid, being insoluble in hot ethanol, will be removed as a solid.

  • Crystallization: The filtrate, containing the dissolved L-Pyroglutamic acid, should be concentrated under reduced pressure and then cooled to induce crystallization.

  • Washing: The collected crystals of L-Pyroglutamic acid can be washed with a small amount of cold ethanol to remove any remaining soluble impurities.

For very high purity requirements, recrystallization from ethanol or purification using ion-exchange resins can be employed.[5]

Q4: What is the role of a catalyst in the reaction, and is it necessary?

While L-Pyroglutamic acid can be synthesized by heating L-glutamic acid alone, the use of a dehydration catalyst like concentrated sulfuric acid offers several advantages:[1][2]

  • Increased Reaction Rate: The catalyst accelerates the dehydration reaction.

  • Lower Reaction Temperature: The reaction can be performed at a lower temperature (e.g., 90-95°C instead of 140-150°C), which minimizes the risk of racemization and other side reactions.[1][2]

  • Improved Yield: By promoting the desired reaction at lower temperatures, the overall yield of high-purity L-Pyroglutamic acid can be improved to over 85-90%.[1][2]

The catalyst is not strictly necessary for the reaction to occur, but it is highly recommended for a more efficient and controlled synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and corresponding yields for the synthesis of L-Pyroglutamic acid from L-glutamic acid based on various reported methods.

Table 1: Catalytic Dehydration in Ethanol

L-Glutamic Acid (g)Absolute Ethanol (ml)Concentrated H₂SO₄ (ml)Temperature (°C)Time (hours)Yield (%)Purity (%)Reference
147500290489.1>99.5[2]
2941200292590.3>99.5[2]
2219002.395390.2>99.5[2]
2941400488489.5>99.5[2]

Table 2: Thermal Dehydration

MethodTemperature (°C)TimeYield (%)Reference
Thermal Dehydration (Neat)130-1352 hours65[6]
Thermal Dehydration in Water1403 hours94[4]
Thermal Dehydration (Neat)145-15045 minutesNot Specified[7]
Dry Pyrolysis1802.5 hours83.5[8]

Experimental Protocols

Protocol 1: Catalytic Dehydration of L-Glutamic Acid in Ethanol

This protocol is based on a method reported to achieve high yield and purity.[1][2]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 147 g of L-glutamic acid and 500 ml of absolute ethanol.

  • Catalyst Addition: Slowly add 2 ml of concentrated sulfuric acid to the suspension while stirring.

  • Heating and Reaction: Heat the mixture to 90°C and maintain this temperature under reflux with continuous stirring for 4 hours.

  • Filtration: After 4 hours, while the solution is still hot, filter it to remove the unreacted L-glutamic acid.

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature of 55°C until the solution becomes saturated.

  • Crystallization: Cool the concentrated solution to 20°C to allow for the crystallization of L-Pyroglutamic acid.

  • Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold absolute ethanol, and dry at 55°C to obtain the final product.

Protocol 2: Thermal Dehydration of L-Glutamic Acid

This protocol describes a method for the synthesis of L-Pyroglutamic acid without the use of a solvent or catalyst during the reaction.

  • Reaction Setup: Place 100 g of L-glutamic acid in a beaker or a suitable reaction vessel.

  • Heating: Heat the L-glutamic acid in an oil bath to a temperature of 145-150°C.[4]

  • Reaction: Maintain this temperature for 45 minutes to 3 hours, during which the L-glutamic acid will melt and dehydrate.[4]

  • Dissolution: After the reaction is complete, carefully pour the hot, brown, dehydrated solution into approximately 350 ml of boiling water and stir until fully dissolved.

  • Decolorization (Optional): Add activated charcoal to the hot aqueous solution and stir for a few minutes to decolorize the solution. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold water, and dry to obtain L-Pyroglutamic acid.

Visualizations

experimental_workflow Experimental Workflow for L-Pyroglutamic Acid Synthesis start Start: L-Glutamic Acid reaction Dehydration Reaction (Heating +/- Catalyst) start->reaction filtration Hot Filtration (Separates unreacted L-Glutamic Acid) reaction->filtration concentration Concentration of Filtrate (Reduced Pressure) filtration->concentration crystallization Crystallization (Cooling) concentration->crystallization isolation Isolation and Drying (Filtration and Washing) crystallization->isolation end End: Purified L-Pyroglutamic Acid isolation->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of L-Pyroglutamic acid.

reaction_conditions Impact of Temperature on L-Glutamic Acid Dehydration cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature (< 130°C) incomplete Incomplete Reaction (Low Yield) low_temp->incomplete optimal_temp Optimal Temperature (140-150°C or 90-100°C with catalyst) high_yield High Yield of L-Pyroglutamic Acid optimal_temp->high_yield high_temp High Temperature (> 160°C) racemization Racemization and Decomposition (Reduced Yield of L-enantiomer) high_temp->racemization

Caption: The relationship between reaction temperature and the outcome of L-glutamic acid dehydration.

References

Technical Support Center: Stability of L-Pyroglutamic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the stability of L-Pyroglutamic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for L-Pyroglutamic acid in aqueous solutions?

The primary degradation pathway for L-Pyroglutamic acid in aqueous solutions is the reversible hydrolysis of its lactam ring to form L-Glutamic acid.[1] This reaction is an equilibrium process, and the direction and rate are significantly influenced by pH and temperature.[1][2]

2. What are the optimal storage conditions for L-Pyroglutamic acid solutions to minimize degradation?

To minimize degradation, aqueous solutions of L-Pyroglutamic acid should be stored at refrigerated temperatures (2-8°C).[3] The pH of the solution is a critical factor; L-Pyroglutamic acid exhibits its greatest stability at a pH of approximately 2.[1] It is significantly more labile at pH values below 2 and above 13.[1][4]

3. How does temperature affect the stability of L-Pyroglutamic acid?

Increased temperature accelerates the conversion of L-Pyroglutamic acid to L-Glutamic acid.[1][2] This conversion can occur slowly at room temperature but is significantly faster at elevated temperatures (e.g., 100°C).[1]

4. Is the conversion of L-Pyroglutamic acid to L-Glutamic acid reversible?

Yes, the conversion between L-Pyroglutamic acid and L-Glutamic acid is a reversible process.[1] The equilibrium between the two compounds is dependent on the specific pH and temperature of the aqueous solution.[1]

5. What analytical techniques are suitable for monitoring the stability of L-Pyroglutamic acid?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of L-Pyroglutamic acid and quantifying its conversion to L-Glutamic acid.[5][6][7] Spectrophotometric methods can also be employed.[8]

Troubleshooting Guides

Issue: Inconsistent results in stability studies.

  • Possible Cause: Fluctuations in pH and/or temperature.

    • Solution: Ensure that the pH of the aqueous solution is accurately measured and maintained throughout the experiment. Use appropriate buffers to control the pH. Maintain a constant and controlled temperature for all samples throughout the study.

  • Possible Cause: Improper sample handling and storage.

    • Solution: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store aliquots at 2-8°C and minimize freeze-thaw cycles.[3]

Issue: Poor separation of L-Pyroglutamic acid and L-Glutamic acid in HPLC analysis.

  • Possible Cause: Inappropriate HPLC column or mobile phase.

    • Solution: A C18 column is commonly used for the separation of these compounds.[5] Optimization of the mobile phase composition (e.g., acetonitrile and phosphate buffer ratio) and pH is crucial for achieving good resolution.[5] Refer to the detailed experimental protocols below for a starting point.

  • Possible Cause: Suboptimal column temperature.

    • Solution: The column temperature can affect the separation. A lower column temperature (e.g., 15°C) has been shown to be effective.[5]

Data Presentation

Table 1: Influence of pH on the Stability of L-Pyroglutamic Acid

pHStabilityObservations
< 2LabileIncreased rate of conversion to L-Glutamic acid.[1][4]
2StableMinimal conversion to L-Glutamic acid.[1]
3 - 8Generally StableLittle to no degradation observed over extended periods at room temperature.[1]
> 13LabileIncreased rate of conversion to L-Glutamic acid.[1][4]

Table 2: Effect of Temperature on the Conversion of L-Glutamic Acid to L-Pyroglutamic Acid

TemperaturepHFirst-Order Dehydration Rate Constant (h⁻¹)Reference
78°C3.01.08 x 10⁻²[9]
78°C7.00.03 x 10⁻²[9]

Note: This data represents the forward reaction from L-Glutamic acid to L-Pyroglutamic acid, illustrating the significant effect of temperature and pH on the equilibrium.

Experimental Protocols

Protocol 1: General Stability Testing of L-Pyroglutamic Acid in Aqueous Solution

  • Preparation of Solutions:

    • Prepare aqueous solutions of L-Pyroglutamic acid at the desired concentrations in buffers of varying pH (e.g., pH 2, 4, 7, 9).

    • Use high-purity water and analytical grade reagents.

  • Incubation:

    • Aliquot the solutions into sealed vials to prevent evaporation.

    • Incubate the vials at different controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Analyze the samples immediately using a validated HPLC method (see Protocol 2) to determine the concentrations of L-Pyroglutamic acid and L-Glutamic acid.

  • Data Analysis:

    • Calculate the percentage of L-Pyroglutamic acid remaining at each time point.

    • Determine the rate of degradation under each condition.

Protocol 2: HPLC Method for the Analysis of L-Pyroglutamic Acid and L-Glutamic Acid

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: A gradient of acetonitrile and 0.01 M diammonium hydrogen phosphate buffer (pH adjusted to 1.6).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 15°C.[5]

  • Detection Wavelength: 205 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Standard Preparation: Prepare standard solutions of L-Pyroglutamic acid and L-Glutamic acid of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve for each analyte.

  • Sample Injection: Inject the samples from the stability study.

  • Quantification: Determine the concentrations of L-Pyroglutamic acid and L-Glutamic acid in the samples by comparing their peak areas to the calibration curves.

Visualizations

G Reversible Conversion of L-Pyroglutamic Acid L_Pyroglutamic_Acid L-Pyroglutamic Acid (Lactam Form) L_Glutamic_Acid L-Glutamic Acid (Open-Chain Form) L_Pyroglutamic_Acid->L_Glutamic_Acid Hydrolysis (Ring Opening) pH < 2 or > 13, High Temp L_Glutamic_Acid->L_Pyroglutamic_Acid Cyclization (Dehydration) Acidic/Alkaline pH, High Temp G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare L-Pyroglutamic Acid Solutions at Various pH incubate_samples Incubate at Controlled Temperatures prep_solution->incubate_samples sampling Collect Samples at Time Intervals incubate_samples->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Calculate Degradation Rate hplc_analysis->data_analysis G Troubleshooting HPLC Analysis start Poor Peak Separation check_column Is the correct column type being used? (e.g., C18) start->check_column check_mobile_phase Is the mobile phase composition and pH optimal? check_column->check_mobile_phase Yes solution_no No check_column->solution_no No check_temp Is the column temperature controlled and appropriate? check_mobile_phase->check_temp Yes check_mobile_phase->solution_no No solution_yes Yes check_temp->solution_yes Yes check_temp->solution_no No end end solution_yes->end Consult further documentation adjust_column Select a suitable column. adjust_mobile_phase Optimize mobile phase ratio and pH. adjust_temp Adjust column temperature. adjust_column->start adjust_mobile_phase->start adjust_temp->start

References

Degradation pathways of L-Pyrohomoglutamic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the degradation pathways of L-Pyrohomoglutamic acid under various pH conditions. The information is primarily based on studies of its lower homolog, L-pyroglutamic acid, due to the limited availability of data for this compound itself. The degradation behavior is expected to be analogous.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is believed to be the hydrolysis of its internal lactam ring to form L-homoglutamic acid. This reaction is reversible, and the equilibrium between the cyclic (this compound) and open-chain (L-homoglutamic acid) forms is influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly dependent on pH. Generally, it is most stable under neutral to slightly acidic conditions (around pH 6.2).[1][2] Degradation is accelerated under both strongly acidic (below pH 4) and alkaline (above pH 8) conditions.[1][3][4]

Q3: What are the expected degradation products at different pH values?

  • Acidic Conditions (pH < 4): The primary degradation product is L-homoglutamic acid, formed by the hydrolysis of the lactam ring.

  • Neutral Conditions (pH 6-7): this compound is relatively stable, with minimal degradation to L-homoglutamic acid.

  • Alkaline Conditions (pH > 8): The hydrolysis to L-homoglutamic acid is again accelerated. At very high pH (e.g., above pH 13), further degradation of the resulting amino acid may occur.[4]

Q4: Does temperature influence the degradation of this compound?

Yes, temperature plays a crucial role. Increased temperatures will accelerate the rate of hydrolysis across all pH ranges. The conversion between L-glutamic acid and L-pyroglutamic acid is noted to be more rapid at higher temperatures.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC analysis Formation of degradation products (e.g., L-homoglutamic acid).Confirm the identity of the new peak by running a standard of L-homoglutamic acid. Adjust the mobile phase or gradient to improve separation.
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Prepare fresh samples and mobile phases.
Poor reproducibility of degradation rates Inconsistent pH control.Use appropriate buffers with sufficient buffering capacity to maintain a constant pH throughout the experiment.
Temperature fluctuations.Ensure a constant and uniform temperature using a calibrated incubator or water bath.
Rapid degradation of the compound Inappropriate storage conditions (pH, temperature).Store this compound solutions at low temperatures (e.g., 2-8 °C) and at a neutral or slightly acidic pH for short-term storage. For long-term storage, consider lyophilization.
Presence of catalytic impurities.Use high-purity water and reagents to minimize the presence of metal ions or other catalysts that could accelerate degradation.

Quantitative Data Summary

The following table summarizes kinetic data for the conversion of L-glutamic acid to L-pyroglutamic acid, which can be used as an estimate for the behavior of this compound.

Parameter pH Temperature Value Reference
Dehydration Rate Constant3.078°C1.08 x 10⁻² h⁻¹[3]
Dehydration Rate Constant7.078°C0.03 x 10⁻² h⁻¹[3]
Half-life of N-terminal Glutamic Acid4.145°C~9 months[2]

Experimental Protocols

Protocol: Monitoring this compound Degradation by HPLC

This protocol describes a general method for monitoring the degradation of this compound and the formation of L-homoglutamic acid.

1. Sample Preparation:

  • Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 10).
  • Dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
  • Divide each solution into aliquots in sealed vials to be incubated at a constant temperature (e.g., 40°C).

2. Incubation:

  • Place the vials in a temperature-controlled incubator.
  • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each pH condition.
  • Immediately quench the reaction by cooling the vial on ice or by adding a quenching agent if necessary.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with deionized water adjusted to pH 2.1 with phosphoric acid.[3]
  • Flow Rate: 1.0 mL/min.[3]
  • Detection: UV at 210 nm.[3]
  • Injection Volume: 20 µL.

4. Data Analysis:

  • Quantify the peak areas of this compound and L-homoglutamic acid at each time point.
  • Calculate the percentage of this compound remaining and the percentage of L-homoglutamic acid formed over time.
  • Determine the degradation rate constant by plotting the natural logarithm of the this compound concentration versus time.

Visualizations

DegradationPathway L_Pyrohomoglutamic_acid This compound (Cyclic Lactam) L_Homoglutamic_acid L-Homoglutamic acid (Open-Chain) L_Pyrohomoglutamic_acid->L_Homoglutamic_acid Hydrolysis (Acidic or Alkaline pH) L_Homoglutamic_acid->L_Pyrohomoglutamic_acid Cyclization (Dehydration)

Caption: Reversible degradation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Buffers (pH 3, 7, 10) Prep_Sample Dissolve this compound Prep_Buffer->Prep_Sample Incubate Incubate at Constant Temperature Prep_Sample->Incubate Sample_Time Sample at Time Points Incubate->Sample_Time HPLC HPLC Analysis Sample_Time->HPLC Data_Analysis Data Analysis (Rate Constants) HPLC->Data_Analysis

Caption: Workflow for studying this compound stability.

References

Preventing the degradation of L-Pyrohomoglutamic acid in experimental samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Pyrohomoglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its internal lactam ring. This reaction results in the formation of L-homoglutamic acid. This process is reversible, with the equilibrium between the cyclic (this compound) and the open-chain (L-homoglutamic acid) forms being influenced by environmental conditions.[1][2]

Q2: What are the main factors that cause the degradation of this compound in my samples?

A2: The degradation of this compound is primarily influenced by two main factors: pH and temperature.

  • pH: The stability of the lactam ring is highly dependent on the pH of the solution. Degradation is significantly accelerated in both acidic (pH below 4) and alkaline (pH above 8) conditions.[2][3] The molecule exhibits its greatest stability in the neutral pH range (approximately pH 5.0 to 7.5).

  • Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[1][2] Therefore, it is crucial to control the temperature during experiments and storage.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To minimize degradation, it is recommended to:

  • Maintain a Neutral pH: Buffer your solutions to a pH between 5.0 and 7.5, where this compound is most stable.

  • Control Temperature: Whenever possible, conduct experiments at controlled, ambient temperatures and avoid unnecessary heating. For long-term storage, keep samples at low temperatures (e.g., 2-8°C or frozen).

  • Minimize Storage Time: Prepare solutions fresh and use them promptly to reduce the time for potential degradation.

  • Use High-Purity Solvents: Ensure that the solvents and buffers used are of high purity and free from acidic or basic contaminants.

Q4: What are the best practices for storing this compound?

A4: For optimal stability, this compound should be stored as a solid in a cool, dry place. If it is necessary to store it in solution, use a buffer at a neutral pH and store at 2-8°C for short-term storage or frozen (-20°C or below) for long-term storage. Avoid repeated freeze-thaw cycles.

Q5: Which analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying this compound and its primary degradant, L-homoglutamic acid.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the structural changes associated with degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low concentration of this compound in my sample. Degradation due to improper pH of the solution.Verify the pH of your sample and buffers. Adjust to a neutral pH (5.0-7.5) for future experiments. Consider re-preparing the sample with a suitable buffer.
Degradation due to high temperature exposure.Review your experimental protocol for any steps involving high temperatures. If possible, perform these steps at a lower temperature or reduce the exposure time. Ensure proper storage at low temperatures.
Extended storage of the sample in solution.Prepare fresh solutions of this compound before each experiment. If storage is unavoidable, freeze the samples immediately after preparation.
Appearance of an unexpected peak in my HPLC chromatogram corresponding to L-homoglutamic acid. Hydrolysis of the lactam ring of this compound.This confirms degradation. Implement the preventative measures outlined in the FAQs, focusing on pH and temperature control.
Variability in results between different batches of experiments. Inconsistent pH or temperature conditions across experiments.Standardize your experimental protocols to ensure consistent pH and temperature for all samples. Regularly calibrate pH meters and temperature-controlled equipment.
Differences in the age of the this compound solutions used.Always use freshly prepared solutions or solutions that have been stored under identical and optimal conditions.

Quantitative Data on Stability

Table 1: Effect of pH on the Stability of Pyroglutamate Formation from N-terminal Glutamic Acid in a Peptide

pHTemperature (°C)ObservationHalf-life of N-terminal Glutamic Acid
4.145Increased formation of pyroglutamic acidApproximately 9 months
6.245Minimal formation of pyroglutamic acid-
8.045Increased formation of pyroglutamic acid-

Data adapted from a study on pyroglutamate formation in antibodies.[3]

Table 2: General Stability of L-Pyroglutamic Acid Derivatives in Aqueous Solution

pH RangeTemperatureStability
< 4Ambient & ElevatedLow (significant hydrolysis)
5.0 - 7.5AmbientHigh (maximal stability)
> 8Ambient & ElevatedLow (significant hydrolysis)
NeutralElevatedStability decreases with increasing temperature

This table provides a qualitative summary based on multiple studies on pyroglutamic acid and its derivatives.[1][2]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To evaluate the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 4.0, 7.0, and 9.0)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled incubators or water baths

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in high-purity water.

    • Create a series of test solutions by diluting the stock solution with the different pH buffers to a final concentration of, for example, 1 mg/mL.

  • Incubation:

    • Divide the samples for each pH condition into different temperature groups (e.g., 4°C, 25°C, and 40°C).

    • Store the samples in the respective temperature-controlled environments.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

    • Immediately analyze the samples by HPLC to determine the concentration of this compound and the formation of L-homoglutamic acid.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH and temperature condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each condition, assuming pseudo-first-order kinetics.

Protocol 2: Quantification of this compound and L-homoglutamic acid by HPLC

Objective: To quantify the amount of this compound and its degradation product, L-homoglutamic acid, in a sample.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A suitable aqueous buffer with an organic modifier (e.g., 0.1% trifluoroacetic acid in water and acetonitrile)

  • This compound and L-homoglutamic acid standards

  • Sample for analysis

Methodology:

  • Standard Preparation:

    • Prepare a series of standard solutions of known concentrations for both this compound and L-homoglutamic acid.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Generate a calibration curve by plotting the peak area versus the concentration for each compound.

  • Sample Analysis:

    • Inject the experimental sample into the HPLC system under the same conditions as the standards.

    • Identify the peaks for this compound and L-homoglutamic acid based on their retention times.

  • Quantification:

    • Determine the peak areas for this compound and L-homoglutamic acid in the sample chromatogram.

    • Use the calibration curves to calculate the concentration of each compound in the sample.

Visualizations

Degradation_Pathway L_Pyrohomoglutamic_Acid This compound (Cyclic Lactam) Transition_State Transition State L_Pyrohomoglutamic_Acid->Transition_State + H2O (Hydrolysis) Transition_State->L_Pyrohomoglutamic_Acid L_Homoglutamic_Acid L-Homoglutamic Acid (Open-Chain) Transition_State->L_Homoglutamic_Acid L_Homoglutamic_Acid->Transition_State - H2O (Cyclization)

Caption: Degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Test Solutions prep_stock->prep_samples prep_buffers Prepare pH Buffers prep_buffers->prep_samples temp_control Temperature Incubation (4°C, 25°C, 40°C) prep_samples->temp_control time_points Collect Samples at Time Points temp_control->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis (Rate & Half-life) hplc_analysis->data_analysis

Caption: Workflow for this compound stability testing.

References

Technical Support Center: L-Pyrohomoglutamic Acid Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of L-Pyrohomoglutamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving good resolution for this compound?

A1: Researchers often face challenges such as co-elution with structurally similar impurities or its stereoisomer, D-Pyrohomoglutamic acid. Other common issues include poor peak shape (tailing or fronting) and low sensitivity, which can complicate accurate quantification.

Q2: What type of chromatographic column is recommended for this compound analysis?

A2: For chiral separations to resolve L- and D-enantiomers, specialized chiral stationary phases are necessary. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin bonded phase (e.g., Astec® CHIROBIOTIC® T), have proven effective for separating pyroglutamic acid enantiomers and are a good starting point for this compound.[1] For achiral separations, reversed-phase columns like C18 are commonly used.[2][3]

Q3: Can derivatization improve the resolution of this compound?

A3: Yes, derivatization can be a valuable strategy, especially for improving chiral resolution on achiral columns. By reacting this compound with a chiral derivatizing agent, diastereomers are formed, which can often be separated on standard reversed-phase columns.[2][4] This approach can also enhance detection sensitivity, particularly for mass spectrometry.[2][4]

Q4: How does mobile phase composition affect the resolution?

A4: The mobile phase plays a critical role in achieving optimal resolution. Key parameters to consider include:

  • pH: The pH of the mobile phase can affect the ionization state of this compound and any interacting silanol groups on the column, thereby influencing retention and peak shape.[5]

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) influence the retention time and selectivity of the separation.[6]

  • Additives: Additives like acetic acid and triethylamine can be used to improve peak shape and selectivity in chiral separations.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue that can compromise resolution and integration accuracy.[7][8]

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Add a competing base like triethylamine to the mobile phase. Alternatively, use a base-deactivated column or operate at a lower pH to suppress silanol ionization.[5][9]
Column Overload Reduce the sample concentration or injection volume.[5]
Column Contamination/Damage Wash the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[7][10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Buffering the mobile phase can help maintain a stable pH.[5]

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Suspect System Issue: - Blocked frit - Extra-column dead volume yes_all->system_issue analyte_specific Suspect Analyte-Specific Issue: - Secondary interactions - pH mismatch no_all->analyte_specific fix_system Action: - Backflush column - Check connections system_issue->fix_system adjust_method Action: - Modify mobile phase pH/additives - Reduce sample load analyte_specific->adjust_method end Resolution Improved fix_system->end adjust_method->end

Caption: A flowchart for diagnosing and resolving peak tailing issues.

Issue 2: Poor Resolution Between Enantiomers

Inadequate separation of this compound from its D-enantiomer is a critical issue in chiral analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Chiral Stationary Phase (CSP) Ensure the selected CSP is suitable for separating acidic enantiomers. Teicoplanin-based CSPs are a good choice for pyroglutamic acid-type molecules.[1]
Suboptimal Mobile Phase Composition Systematically vary the ratio of organic modifiers (e.g., acetonitrile and methanol) and the concentration of additives (e.g., acetic acid, triethylamine) to optimize selectivity.
Inadequate Temperature Control Column temperature can significantly impact chiral separations. Experiment with different temperatures to find the optimal balance between efficiency and selectivity.[11]
Low Efficiency Use a longer column or a column packed with smaller particles to increase the number of theoretical plates.[6] A lower flow rate can also improve resolution.[6]

Workflow for Optimizing Chiral Resolution

G Optimizing Chiral Resolution start Poor Enantiomeric Resolution check_column Verify Chiral Column Suitability start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp Column is appropriate vary_temp Vary Column Temperature optimize_mp->vary_temp Resolution still poor sub_mp1 Adjust organic modifier ratio optimize_mp->sub_mp1 sub_mp2 Modify additive concentrations optimize_mp->sub_mp2 improve_efficiency Improve Column Efficiency vary_temp->improve_efficiency Further improvement needed resolution_achieved Adequate Resolution Achieved improve_efficiency->resolution_achieved sub_eff1 Decrease flow rate improve_efficiency->sub_eff1 sub_eff2 Use longer/smaller particle column improve_efficiency->sub_eff2

Caption: A systematic approach to improving the separation of enantiomers.

Experimental Protocols

Chiral HPLC Method for Pyroglutamic Acid Enantiomers

This method, adapted for this compound, is based on a published application for pyroglutamic acid.

ParameterCondition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 23 °C
Detector UV at 220 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in methanol
Reversed-Phase HPLC Method for Pyroglutamic Acid

This protocol is a starting point for achiral analysis and can be adapted for this compound.[3]

ParameterCondition
Column Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Acetonitrile and 0.01 mol/L diammonium hydrogen phosphate buffer (pH 1.6)
Flow Rate 1.0 mL/min
Column Temperature 15 °C
Detector UV at 205 nm
Injection Volume 20 µL

References

Matrix effects in the mass spectrometry analysis of L-Pyrohomoglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Pyrohomoglutamic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] For this compound, a polar molecule, common biological matrices like plasma, urine, and tissue homogenates contain endogenous substances such as salts, phospholipids, and proteins that can interfere with its ionization.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[4][5]

Q2: What are the most common sources of matrix effects in the analysis of this compound?

A2: The primary sources of matrix effects for polar analytes like this compound in biological fluids are:

  • Phospholipids: Abundant in plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[2][6]

  • Salts and Endogenous Metabolites: High concentrations of salts and other small polar molecules in urine and plasma can compete with this compound for ionization.[2]

  • Proteins: While larger proteins are often removed during sample preparation, residual proteins and peptides can still interfere with the analysis.

Q3: Can in-source cyclization of related compounds interfere with this compound analysis?

A3: While this guide focuses on matrix effects, it is crucial to be aware that glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid, a related compound.[7] If not chromatographically separated, this can lead to artificially elevated signals. Proper chromatographic methods are essential to distinguish this compound from other structurally similar compounds and their in-source generated artifacts.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem: Poor sensitivity, accuracy, or reproducibility.
  • Possible Cause: Significant ion suppression or enhancement due to matrix effects.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Inconsistent Results check_system 1. System Suitability Check (Standard in Solvent) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot LC-MS System system_ok->fix_system No post_column 2. Post-Column Infusion (Qualitative Assessment) system_ok->post_column Yes fix_system->check_system matrix_effect_present Matrix Effect Detected? post_column->matrix_effect_present no_matrix_effect No Significant Matrix Effect (Re-evaluate Experiment) matrix_effect_present->no_matrix_effect No optimize_sample_prep 3. Optimize Sample Preparation matrix_effect_present->optimize_sample_prep Yes optimize_chromatography 4. Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is 5. Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is validate 6. Re-validate Method use_is->validate

A systematic workflow for troubleshooting matrix effects.

Step 1: System Suitability Check

Inject a standard solution of this compound in a clean solvent (e.g., methanol/water) to ensure the LC-MS system is performing optimally. If the results are inconsistent, troubleshoot the instrument before proceeding.

Step 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This technique helps identify at what retention times ion suppression or enhancement occurs.

  • Procedure: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample.

  • Interpretation: A dip in the baseline signal of the analyte at specific retention times indicates ion suppression, while a rise indicates enhancement.

Step 3: Optimize Sample Preparation

The goal is to remove interfering matrix components while efficiently recovering the analyte.

  • Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids.[8]

  • Liquid-Liquid Extraction (LLE): Can be effective but may be time-consuming and require significant method development.

  • Solid-Phase Extraction (SPE): A highly effective and versatile technique. For a polar analyte like this compound, consider:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: Excellent for retaining and concentrating polar compounds.

    • Mixed-Mode SPE: Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.

  • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, which are a major source of ion suppression in plasma and serum samples.[9]

Step 4: Optimize Chromatography
  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the recommended chromatographic technique for underivatized polar analytes like this compound. It uses a polar stationary phase and a high organic mobile phase, which is advantageous for ESI efficiency.

  • Gradient Elution: Optimize the gradient to separate this compound from the regions of significant matrix effects identified during post-column infusion.

Step 5: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to an accurate quantification of the target analyte.

Step 6: Re-validate the Method

After implementing any changes, it is crucial to re-validate the analytical method to ensure it meets the required standards for accuracy, precision, and robustness.[4]

Quantitative Data on Matrix Effects

The extent of matrix effects can be quantified by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. The following table provides illustrative examples of matrix effects for a polar analyte like this compound in common biological matrices with different sample preparation methods. Note: These are typical values and the actual matrix effect should be determined experimentally for your specific assay.

Biological MatrixSample Preparation MethodAnalyte ConcentrationTypical Matrix Effect (%) [Range]
Human PlasmaProtein Precipitation (Acetonitrile)Low (ng/mL)-70 [-85 to -50] (Ion Suppression)
High (µg/mL)-40 [-55 to -20] (Ion Suppression)
Phospholipid Removal PlateLow (ng/mL)-15 [-25 to -5] (Minimal Suppression)
High (µg/mL)-5 [-15 to +5] (Negligible Effect)
Human UrineDilute and Shoot (1:10)Low (ng/mL)-20 [-30 to -10] (Ion Suppression)
High (µg/mL)-10 [-20 to 0] (Minimal Suppression)
HILIC SPELow (ng/mL)-5 [-10 to +5] (Negligible Effect)
High (µg/mL)0 [-5 to +10] (Negligible Effect)
Rat Tissue HomogenateProtein Precipitation & LLELow (ng/g)-50 [-65 to -35] (Ion Suppression)
High (µg/g)-25 [-40 to -10] (Ion Suppression)
Mixed-Mode SPELow (ng/g)-10 [-20 to 0] (Minimal Suppression)
High (µg/g)-5 [-15 to +5] (Negligible Effect)

Experimental Protocols

Recommended Experimental Workflow

Experimental_Workflow start Start: Biological Sample spike_is Spike with SIL-IS start->spike_is sample_prep 1. Sample Preparation (e.g., SPE with Phospholipid Removal) lc_separation 2. HILIC Separation sample_prep->lc_separation spike_is->sample_prep ms_detection 3. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 4. Data Analysis & Quantification ms_detection->data_analysis end Final Concentration data_analysis->end

A generalized workflow for the analysis of this compound.

Detailed Methodologies

1. Sample Preparation (Human Plasma)

This protocol is a starting point and should be optimized for your specific application.

  • Pre-treatment: To 100 µL of human plasma, add 25 µL of an internal standard solution (this compound-d5 or a suitable structural analog).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE®).

  • Elution: Elute the sample according to the manufacturer's instructions.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).

2. HILIC-MS/MS Parameters

These parameters are based on methods for similar compounds and should be optimized for this compound.

  • LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: 95% to 50% B

    • 5.0 - 6.0 min: 50% B

    • 6.1 - 8.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions (Hypothetical - requires optimization):

    • Precursor Ion (Q1): [M+H]+ for this compound.

    • Product Ions (Q3): Optimize by infusing a standard solution. Common losses for amino acids include H₂O, CO, and NH₃. A proposed starting point based on a similar structure could be monitoring the loss of the carboxylic group.[10]

  • Collision Energy (CE): Optimize for each transition to achieve the most stable and intense signal.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument and mobile phase composition.

References

Optimizing extraction of L-Pyrohomoglutamic acid from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of L-Pyrohomoglutamic acid from biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of this compound

Question: I am experiencing low yields of this compound in my final extract. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery of this compound can stem from several factors throughout the experimental workflow. Here are the most common causes and their respective solutions:

  • Incomplete Protein Precipitation: Insufficient removal of proteins can lead to the co-precipitation of this compound, reducing its concentration in the final extract.

    • Solution: Ensure the optimal ratio of precipitation solvent to sample volume is used. Acetonitrile and trichloroacetic acid (TCA) are effective protein precipitants.[1][2] For plasma samples, a 2:1 ratio of precipitant to plasma has been shown to be effective for protein removal.[1] Consider optimizing the precipitation time and temperature.

  • Analyte Degradation: this compound stability is influenced by pH and temperature.[3][4][5] Extreme pH conditions (below pH 2 and above pH 13) and high temperatures can lead to its degradation.[3][5]

    • Solution: Maintain a neutral pH during extraction and storage. If acidic or basic conditions are necessary for other experimental steps, minimize the exposure time. Perform extraction steps on ice or at 4°C to minimize temperature-dependent degradation.

  • Suboptimal Solvent Selection: The choice of extraction solvent significantly impacts the recovery of polar molecules like this compound.

    • Solution: Methanol and methanol/acetonitrile mixtures are generally effective for extracting polar metabolites from plasma and serum.[6][7] For tissue samples, consider using a solvent mixture that can efficiently penetrate the tissue matrix.

  • Formation from Precursors during Sample Preparation: L-glutamic acid and glutamine can cyclize to form pyroglutamic acid under certain conditions, such as heating.[8][9] This can lead to an overestimation of the endogenous this compound levels.

    • Solution: Avoid high temperatures during sample processing. Use of isotopic internal standards for glutamine and glutamic acid can help to correct for in-source conversion during LC-MS/MS analysis.[9][10][11]

Issue 2: High Variability in Quantification Results

Question: My replicate measurements for this compound concentration show high variability. What could be causing this inconsistency?

Answer:

High variability in quantification can be attributed to several factors, from sample handling to the analytical method itself.

  • Inconsistent Sample Handling: Variations in sample collection, storage, and freeze-thaw cycles can introduce significant variability. Amino acids in dried blood spots, for instance, are known to degrade over time at room temperature.[5]

    • Solution: Standardize your sample handling procedures. Minimize freeze-thaw cycles and store samples at -80°C for long-term stability. For immediate processing, keep samples on ice.

  • Matrix Effects in LC-MS/MS: Endogenous components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1]

    • Solution: Employ a robust sample clean-up procedure to remove interfering substances. The use of a stable isotope-labeled internal standard that co-elutes with this compound is highly recommended to compensate for matrix effects.

  • In-source Conversion Artifacts: As mentioned previously, glutamine and glutamic acid can convert to pyroglutamic acid in the electrospray ionization source of the mass spectrometer.[9][10][11] The extent of this conversion can be variable and dependent on instrument conditions.[9][11]

    • Solution: Optimize mass spectrometer source conditions to minimize in-source fragmentation. Chromatographic separation of this compound from its precursors is crucial.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of this compound.

1. What is the best biological sample for this compound analysis?

Urine is a commonly used and non-invasive sample type for assessing overall metabolic function related to glutathione metabolism, for which pyroglutamic acid is a marker.[12][13] Plasma and serum are also suitable for quantifying circulating levels of this compound.[6][7] For studying its role in specific tissues, tissue homogenates are necessary.

2. How should I store my biological samples before extraction?

For long-term storage, it is recommended to store plasma, serum, and tissue samples at -80°C to minimize degradation of amino acids.[5] Avoid repeated freeze-thaw cycles. For short-term storage or during processing, samples should be kept on ice or at 4°C.

3. Which protein precipitation agent is most effective?

Acetonitrile and trichloroacetic acid (TCA) are both highly effective at removing proteins from plasma samples.[1][2] Acetonitrile generally provides a cleaner extract with less risk of analyte degradation compared to the strong acid TCA. However, the optimal choice may depend on the specific sample matrix and downstream analytical method.

4. Can I use a derivatization agent to improve the detection of this compound?

Yes, derivatization can be employed to enhance the chromatographic retention and detection sensitivity of amino acids. While direct analysis by LC-MS/MS is possible, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can be used for GC-MS analysis.[14]

5. What is the significance of elevated this compound levels?

Elevated levels of this compound can be an indicator of a compromised glutathione status and increased oxidative stress.[15] This can be associated with various conditions, including diabetes and the use of certain medications.[15] It is a key metabolite in the gamma-glutamyl cycle, which is responsible for glutathione synthesis and recycling.[8][12][15]

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for Plasma Samples

Precipitation MethodPrecipitantRatio (Precipitant:Plasma)Protein Removal Efficiency (%)Notes
Organic SolventAcetonitrile2:1>96Provides a clean extract.[1]
Acid PrecipitationTrichloroacetic Acid (TCA)2:1~92Effective but may require neutralization.[1]
Salting OutZinc Sulfate2:1~91Can be an alternative to organic solvents.[1]

Table 2: Stability of Pyroglutamic Acid under Different pH Conditions

pHStabilityNotes
< 2LabileSignificant degradation can occur.[3][5]
2 - 13Relatively StableMinimal degradation observed.[3][5]
> 13LabileSignificant degradation can occur.[3][5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Extraction of this compound from Tissue

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 50 mg).

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a ratio of 1:10 (w/v).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Protein Precipitation:

    • To the tissue homogenate, add ice-cold acetonitrile to a final concentration of 80% (v/v).

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Follow steps 5-8 from Protocol 1.

Mandatory Visualization

experimental_workflow Figure 1. General Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation sample Biological Sample (Plasma, Serum, Tissue) homogenization Homogenization (for Tissue) sample->homogenization If applicable precipitation Protein Precipitation (e.g., Acetonitrile) sample->precipitation homogenization->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Caption: General Experimental Workflow for this compound Extraction

troubleshooting_logic Figure 2. Troubleshooting Logic for Low Analyte Recovery start Low Recovery Observed check_precipitation Check Protein Precipitation Efficiency start->check_precipitation check_stability Evaluate Analyte Stability (pH, Temp) check_precipitation->check_stability Precipitation OK solution_precipitation Optimize Precipitant:Sample Ratio and Incubation Conditions check_precipitation->solution_precipitation Inefficient check_solvent Assess Extraction Solvent check_stability->check_solvent Stability OK solution_stability Maintain Neutral pH and Low Temperature check_stability->solution_stability Degradation Likely check_conversion Investigate Precursor Conversion check_solvent->check_conversion Solvent OK solution_solvent Test Alternative Solvents (e.g., Methanol/Acetonitrile) check_solvent->solution_solvent Suboptimal solution_conversion Avoid High Temperatures Use Isotopic Internal Standards check_conversion->solution_conversion Conversion Possible

Caption: Troubleshooting Logic for Low Analyte Recovery

glutathione_cycle Figure 3. The Gamma-Glutamyl Cycle and the Role of this compound cluster_cycle Gamma-Glutamyl Cycle glutathione Glutathione gamma_glutamyl_transpeptidase γ-Glutamyl Transpeptidase glutathione->gamma_glutamyl_transpeptidase gamma_glutamyl_aa γ-Glutamyl-Amino Acid gamma_glutamyl_transpeptidase->gamma_glutamyl_aa gamma_glutamyl_cyclotransferase γ-Glutamyl- cyclotransferase gamma_glutamyl_aa->gamma_glutamyl_cyclotransferase amino_acid_out Amino Acid (out) gamma_glutamyl_aa->amino_acid_out pyroglutamic_acid This compound (5-oxoproline) gamma_glutamyl_cyclotransferase->pyroglutamic_acid oxoprolinase 5-Oxoprolinase pyroglutamic_acid->oxoprolinase ATP -> ADP glutamate Glutamate oxoprolinase->glutamate gamma_glutamylcysteine_synthetase γ-Glutamylcysteine Synthetase glutamate->gamma_glutamylcysteine_synthetase glutathione_synthetase Glutathione Synthetase glutathione_synthetase->glutathione ATP -> ADP gamma_glutamylcysteine γ-Glutamylcysteine gamma_glutamylcysteine_synthetase->gamma_glutamylcysteine ATP -> ADP gamma_glutamylcysteine->glutathione_synthetase cysteine Cysteine cysteine->gamma_glutamylcysteine_synthetase glycine Glycine glycine->glutathione_synthetase amino_acid_in Amino Acid (in) amino_acid_in->gamma_glutamyl_transpeptidase

Caption: The Gamma-Glutamyl Cycle and this compound

References

Common pitfalls in handling and storage of L-Pyrohomoglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Pyrohomoglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls in the handling and storage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Disclaimer: Data specifically for this compound is limited. Much of the guidance provided is based on data for the closely related and well-studied compound, L-Pyroglutamic acid. Structural similarities suggest analogous behavior, but researchers should validate these recommendations for their specific applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Store the solid compound in a cool, dry, well-ventilated area, away from light and in a tightly sealed container. For solutions, prepare them fresh and consider storage at -20°C or -80°C for short-term use.
Inaccurate concentration of solutions.This compound is soluble in water, methanol, and DMSO. Ensure the compound is fully dissolved before use. Use a calibrated analytical balance for weighing.
pH of the experimental medium affecting stability.Be aware that L-Pyroglutamic acid shows pH-dependent stability, with increased degradation at acidic (pH < 4) and alkaline (pH > 8) conditions.[1] Maintain a neutral pH for optimal stability in aqueous solutions.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.This could be due to hydrolysis of the lactam ring, leading to the formation of L-homoglutamic acid. Compare the retention time with a standard of L-homoglutamic acid. To minimize degradation, follow proper storage and handling procedures.
Presence of impurities from synthesis.Refer to the certificate of analysis for your batch of this compound. If necessary, purify the compound using appropriate chromatographic techniques.
Difficulty dissolving the compound Use of an inappropriate solvent or insufficient mixing.This compound has good solubility in water and PBS (pH 7.2) at 10 mg/mL, and lower solubility in DMSO (1 mg/mL) and ethanol (0.2 mg/mL). Use gentle heating or sonication to aid dissolution if necessary.
Compound has absorbed moisture and clumped.While specific data on hygroscopicity is unavailable, it is good practice to handle the compound in a low-humidity environment and store it with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, temperatures of -20°C are recommended.

Q2: How stable is this compound in aqueous solutions?

A2: Based on data for L-Pyroglutamic acid, its stability in aqueous solutions is pH-dependent. It is most stable at neutral pH.[1] Solutions are susceptible to hydrolysis of the lactam ring to form L-homoglutamic acid, especially under acidic or alkaline conditions and at elevated temperatures. It is recommended to prepare aqueous solutions fresh before use. For short-term storage, sterile filtration and storage at 4°C or frozen at -20°C or -80°C is advisable.

Q3: What are the common degradation products of this compound?

A3: The primary degradation product is expected to be L-homoglutamic acid, formed by the hydrolysis of the internal lactam ring. This process is analogous to the conversion of L-Pyroglutamic acid to L-glutamic acid.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to degradation.

Q5: What is the recommended procedure for preparing a stock solution of this compound?

A5: To prepare a stock solution, accurately weigh the desired amount of this compound in a sterile container. Add the appropriate solvent (e.g., sterile water, PBS, or DMSO) and mix thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution. For biological experiments, it is recommended to sterile-filter the solution through a 0.22 µm filter.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMSO1 mg/mL
Ethanol0.2 mg/mL
PBS (pH 7.2)10 mg/mL

Table 2: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureNotes
Short-term (days)4°CPrepare fresh if possible.
Intermediate-term (weeks)-20°CAliquot to avoid freeze-thaw cycles.
Long-term (months)-80°CAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Handling and Weighing this compound
  • Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • To minimize dust inhalation, avoid creating dust when handling the solid.

  • Use a calibrated analytical balance to weigh the desired amount of the compound onto a clean weighing paper or into a suitable container.

  • Close the container tightly immediately after use and store it under the recommended conditions.

Protocol 2: Preparation of a Stock Solution
  • Calculate the required mass of this compound to achieve the desired concentration.

  • Accurately weigh the calculated mass using the procedure described in Protocol 1.

  • Transfer the weighed compound to a sterile conical tube or volumetric flask.

  • Add a portion of the desired solvent (e.g., sterile water, PBS, DMSO) to the container.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add the remaining solvent to reach the final desired volume.

  • If for use in cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile container.

  • Label the container with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the appropriate temperature.

Protocol 3: Forced Degradation Study for this compound Stability Assessment

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • L-homoglutamic acid (as a reference standard)
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • High-purity water
  • pH meter
  • HPLC system with a suitable column (e.g., C18)
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

    • At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Monitor for the appearance of degradation peaks and a decrease in the peak area of this compound.
  • Compare the retention time of any major degradation peak with that of the L-homoglutamic acid reference standard.

Visualizations

degradation_pathway L_Pyrohomoglutamic_acid This compound L_homoglutamic_acid L-homoglutamic Acid L_Pyrohomoglutamic_acid->L_homoglutamic_acid Hydrolysis (Acid/Base, Heat)

Caption: Inferred degradation pathway of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare solutions of This compound acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxidation Oxidative (H₂O₂) prep->oxidation thermal Thermal (Heat) prep->thermal photo Photolytic (Light) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing L-Pyrohomoglutamic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of L-Pyrohomoglutamic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

A1: this compound is a derivative of the amino acid glutamic acid. For in vitro assays, ensuring that the compound is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimated biological activity and inconsistent data.

Q2: What are the general solubility properties of this compound?

A2: While specific solubility data for this compound is not extensively published, data for the closely related compound, L-Pyroglutamic acid, provides a useful reference. It is generally soluble in water, alcohols, acetone, and acetic acid, and slightly soluble in ethyl acetate.[1][2] One source indicates the solubility of L-Pyroglutamic acid in water to be between 10-15 g/100 mL at 20°C.[1][2] Another source reports a solubility of 26 mg/mL in DMSO, water, and ethanol at 25°C.[3]

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

A3: Based on the solubility profile of the related L-Pyroglutamic acid, sterile-filtered Dimethyl Sulfoxide (DMSO), ethanol, or water are recommended for preparing high-concentration stock solutions.[1][3][4] DMSO is a common choice for many compounds in biological assays due to its high solvating power.[5][6]

Q4: What is the maximum concentration of organic solvents like DMSO that can be used in cell-based assays?

A4: The final concentration of organic solvents in cell culture medium should be kept as low as possible to avoid cellular toxicity and other artifacts.[7][8][9] For DMSO, it is generally recommended to keep the final concentration below 0.5%, and ideally at or below 0.1%.[5][6] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent effects.[6]

Troubleshooting Guide

Issue 1: this compound Precipitates When Diluted into Aqueous Assay Buffer

This is a common issue when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer.

Troubleshooting Workflow

start Precipitation Observed check_solubility Is final concentration below known solubility limit? start->check_solubility reduce_conc Reduce final concentration check_solubility->reduce_conc Yes check_dmso Is final DMSO concentration > 0.5%? check_solubility->check_dmso No end_good Problem Resolved reduce_conc->end_good lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_dilution Was stock added directly to large volume of buffer? check_dmso->check_dilution No lower_dmso->end_good serial_dilution Use serial dilution protocol check_dilution->serial_dilution Yes consider_alternatives Consider alternative solubilization methods (pH, co-solvents, etc.) check_dilution->consider_alternatives No serial_dilution->end_good end_bad Issue Persists consider_alternatives->end_bad cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates p_IkappaB p-IκBα IKK->p_IkappaB phosphorylates NFkappaB_active NF-κB (active) p_IkappaB->NFkappaB_active releases nucleus Nucleus NFkappaB_active->nucleus translocates to cytokines Inflammatory Cytokines nucleus->cytokines induces transcription LPHA This compound (soluble) LPHA->IKK inhibits

References

Technical Support Center: Minimizing Interference in Enzymatic Assays Involving L-Pyrohomoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic assays involving L-Pyrohomoglutamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential target enzymes for this compound?

This compound, a cyclic amino acid analog, is structurally similar to L-pyroglutamic acid. Therefore, it may interact with enzymes that recognize L-pyroglutamic acid as a substrate or inhibitor. The primary potential targets include:

  • Glutamate Carboxypeptidase II (GCPII): Also known as NAALADase, this enzyme is a key target in neurological disorders. This compound may act as an inhibitor of GCPII.

  • Pyroglutamyl Aminopeptidases (PAPs): These enzymes, such as PAP-I, are responsible for cleaving N-terminal pyroglutamyl residues from peptides and proteins. This compound could potentially act as a substrate or an inhibitor for these enzymes.[1][2][3]

Q2: What are the common sources of interference in enzymatic assays with this compound?

Interference can arise from several factors related to the compound itself or the assay conditions:

  • Compound Aggregation: Small molecules, particularly those with limited aqueous solubility, can form aggregates that non-specifically inhibit enzymes.[4][5][6] This can lead to false-positive results.

  • Non-Specific Binding: this compound may bind to surfaces of the assay plate or other proteins in the reaction mixture, reducing its effective concentration.

  • Intrinsic Fluorescence/Absorbance: The compound might possess intrinsic fluorescence or absorbance at the wavelengths used for detection, leading to high background signals.

  • Contamination: The this compound sample could be contaminated with impurities that interfere with the assay.

Q3: How can I determine if my this compound is causing interference through aggregation?

A common method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration above its critical micelle concentration (e.g., 0.01-0.1%).[7] If the inhibitory potency (IC50) of this compound significantly decreases in the presence of the detergent, it is a strong indication that the inhibition is due to aggregation.[8][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Background Signal in Fluorescence-Based Assays

A high background signal can mask the true enzymatic activity, leading to inaccurate measurements.

Potential Cause Troubleshooting Step
Intrinsic Fluorescence of this compound Run a control experiment with this compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental readings.
Autofluorescence of Assay Components Measure the fluorescence of the assay buffer and any other additives (e.g., DMSO) alone. Consider using black microplates for fluorescence assays to minimize background.[10]
Substrate Degradation Prepare fresh substrate solutions for each experiment. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect light-sensitive substrates from light.
Contaminated Reagents Ensure all buffers and reagents are prepared with high-purity water and are free from microbial contamination.
Issue 2: Low or No Enzymatic Activity/Inhibition

Observing lower than expected or no activity can be due to several factors.

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme stock with a known substrate or inhibitor. Avoid repeated freeze-thaw cycles of the enzyme.
Incorrect Assay Conditions Optimize the pH, temperature, and incubation time for your specific enzyme. Ensure all reagents are at the correct temperature before starting the assay.[11]
Poor Solubility of this compound Ensure this compound is fully dissolved. A small amount of a co-solvent like DMSO can be used, but the final concentration should typically be kept below 1-5% to avoid enzyme inhibition.[12]
Sub-optimal Concentrations Perform a titration of both the enzyme and this compound to determine the optimal concentrations for your assay.
Issue 3: Irreproducible Results

Lack of reproducibility can stem from various sources of experimental variability.

Potential Cause Troubleshooting Step
Compound Aggregation As mentioned in the FAQs, test for aggregation using detergents. If aggregation is confirmed, consider modifying the assay buffer to include a low concentration of a non-ionic detergent.[7][9]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents to be added to multiple wells.[10]
Inconsistent Incubation Times Use a multi-channel pipette or an automated dispenser to add reagents to start the reaction in all wells simultaneously.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment.

Quantitative Data Summary

While specific inhibition constants for this compound are not widely available, the following table presents IC50 values for the structurally related L-pyroglutamic acid against several enzymes, which can serve as a preliminary reference.

EnzymeInhibitorIC50 (µM)
Phosphodiesterase-5A1 (PDE5A1)L-pyroglutamic acid5.23[13]
Angiotensin-Converting Enzyme (ACE)L-pyroglutamic acid>20 µg/mL (98.2% inhibition)[13]
UreaseL-pyroglutamic acid1.8[13]

Experimental Protocols

Protocol 1: Glutamate Carboxypeptidase II (GCPII) Inhibition Assay

This protocol describes a fluorescence-based assay to screen for GCPII inhibitors.

Materials:

  • Recombinant human GCPII

  • NAAG (N-acetyl-L-aspartyl-L-glutamate) substrate

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Glutamate oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of GCPII in Assay Buffer.

    • Prepare a detection mix containing NAAG, glutamate oxidase, HRP, and Amplex Red in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of the this compound dilutions to the wells of the microplate.

    • Add 25 µL of the GCPII working solution to each well.

    • Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Add 50 µL of the detection mix to each well to start the reaction.

    • Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time).

    • Determine the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.

Protocol 2: Pyroglutamyl Aminopeptidase (PAP-I) Activity Assay

This protocol describes a colorimetric assay to measure PAP-I activity.

Materials:

  • Recombinant human PAP-I

  • L-Pyroglutamyl-p-nitroanilide (pGlu-pNA) substrate

  • This compound (as a potential substrate or inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pGlu-pNA in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of PAP-I in Assay Buffer.

    • If testing this compound as an inhibitor, prepare serial dilutions.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • If testing for inhibition, add 25 µL of the this compound dilutions.

    • Add 25 µL of the PAP-I working solution to the appropriate wells.

    • Include a no-enzyme control.

  • Reaction Initiation and Detection:

    • Add 50 µL of the pGlu-pNA substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • If testing for inhibition, calculate the percent inhibition and determine the IC50. If testing as a substrate, compare the reaction rate to that of pGlu-pNA.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) serial_dil Perform Serial Dilutions (Inhibitor) reagent_prep->serial_dil add_inhibitor Add Inhibitor to Plate serial_dil->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate percent_inhib Determine % Inhibition calc_rate->percent_inhib ic50 Calculate IC50 percent_inhib->ic50

Caption: General workflow for an enzyme inhibition assay.

troubleshooting_logic cluster_source Identify Source cluster_mitigation Mitigation Strategy start Problem Encountered (e.g., High Background) check_compound Test Compound Alone (Intrinsic Signal?) start->check_compound check_buffer Test Buffer Components start->check_buffer check_substrate Check Substrate Stability start->check_substrate background_sub Subtract Background Signal check_compound->background_sub change_plate Use Opaque Plate check_buffer->change_plate fresh_reagents Prepare Fresh Reagents check_substrate->fresh_reagents optimize_conditions Optimize Assay Conditions (pH, Temp) background_sub->optimize_conditions change_plate->optimize_conditions fresh_reagents->optimize_conditions end end optimize_conditions->end Problem Resolved

Caption: Troubleshooting logic for high background signals.

aggregation_workflow start Suspected Aggregation-Based Inhibition assay_with_detergent Perform Assay with and without Non-ionic Detergent (e.g., 0.01% Triton X-100) start->assay_with_detergent compare_ic50 Compare IC50 Values assay_with_detergent->compare_ic50 no_change No Significant Change in IC50 (Aggregation Unlikely) compare_ic50->no_change No sig_change Significant Increase in IC50 (Aggregation Likely) compare_ic50->sig_change Yes mitigate Mitigation: - Include detergent in standard assay - Modify compound structure sig_change->mitigate

Caption: Workflow to test for compound aggregation.

References

Validation & Comparative

Validating the Biological Activity of Synthetic L-Pyrohomoglutamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic L-Pyrohomoglutamic acid and its derivatives with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antifungal and anti-inflammatory activities of L-pyroglutamic acid derivatives compared to established agents.

Antifungal Activity of L-Pyroglutamic Acid Derivatives

This table presents the half-maximal effective concentration (EC50) values of various L-pyroglutamic acid derivatives against the plant pathogen Phytophthora infestans, in comparison to the commercial fungicide Azoxystrobin. Lower EC50 values indicate higher antifungal potency.

CompoundTarget OrganismEC50 (μg/mL)Reference CompoundEC50 (μg/mL) of Reference
L-Pyroglutamic acid ester 2dPhytophthora infestans1.44Azoxystrobin7.85
L-Pyroglutamic acid ester 2jPhytophthora infestans1.21Azoxystrobin7.85
L-Pyroglutamic acidP. infestans9.48Positive control drugNot specified
L-Pyroglutamic acidP. cubensis10.82Positive control drugNot specified
Anti-inflammatory Activity of L-Pyroglutamic Acid Derivatives

This table showcases the inhibitory effect of L-pyroglutamic acid derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.

CompoundCell LineAssayActivity
L-Pyroglutamic acid ester 2eBV-2 microglial cellsLPS-induced NO productionDisplayed anti-inflammatory activity
L-Pyroglutamic acid ester 2gBV-2 microglial cellsLPS-induced NO productionDisplayed anti-inflammatory activity
L-Pyroglutamic acid amide 4dBV-2 microglial cellsLPS-induced NO productionDisplayed anti-inflammatory activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Activity Assay: Poisoned Food Technique[1]

This protocol details the in vitro screening of antifungal activity of L-pyroglutamic acid analogues against various phytopathogenic fungi.

1. Materials and Reagents:

  • Test compounds (L-pyroglutamic acid derivatives)

  • Acetone (solvent)

  • Potato Dextrose Agar (PDA) medium

  • Phytopathogenic fungi cultures (e.g., Pyricularia oryzae, Fusarium graminearum)

  • Sterile petri dishes

  • Incubator

2. Procedure:

  • Prepare PDA medium in flasks and sterilize by autoclaving.

  • Dissolve the test compounds in acetone to create stock solutions.

  • Add the appropriate volume of the stock solution to the molten PDA medium to achieve a final concentration of 100 μg/mL. An equivalent volume of acetone is added to the control plates.

  • Pour the PDA medium containing the test compound (or acetone for control) into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each PDA plate with a mycelial disc (typically 5 mm in diameter) of the test fungus.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Anti-inflammatory Activity Assay: Nitric Oxide Production in Macrophages[2][3]

This protocol describes the measurement of the inhibitory effect of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound or its derivatives)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for another 24 hours. Control wells should include cells with medium only, cells with LPS only, and cells with the test compound only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its biological validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Assays cluster_data Data Analysis & Comparison synthesis Synthetic this compound characterization Purity & Structural Analysis (NMR, MS) synthesis->characterization antifungal Antifungal Assay (Poisoned Food Technique) characterization->antifungal anti_inflammatory Anti-inflammatory Assay (NO Production) characterization->anti_inflammatory neuritogenic Neuritogenic Assay (PC-12 Cell Differentiation) characterization->neuritogenic data_analysis EC50 / IC50 Determination antifungal->data_analysis anti_inflammatory->data_analysis neuritogenic->data_analysis comparison Comparison with Alternatives data_analysis->comparison

Caption: Experimental workflow for validating the biological activity of synthetic this compound.

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p65 NF-κB p65/p50 IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation L_Pyro This compound Derivative L_Pyro->IKK inhibits L_Pyro->NFkB_p65 inhibits translocation

Caption: Postulated anti-inflammatory signaling pathway of this compound derivatives.

Comparative Antifungal Efficacy of L-Pyrohomoglutamic Acid and Its Analogues: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies reveals the promising antifungal potential of L-Pyrohomoglutamic acid and its synthetic analogues against a range of phytopathogenic fungi. This guide synthesizes the available experimental data, offering a comparative analysis for researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors. The findings highlight key structural modifications that enhance antifungal potency, providing a roadmap for the development of novel, effective antifungal agents.

This compound, a naturally occurring amino acid derivative, has demonstrated notable antifungal properties.[1][2][3] Recent research has focused on the synthesis of various analogues to improve its efficacy and explore the structure-activity relationship (SAR).[3][4] This analysis consolidates the data from these studies, presenting a clear comparison of the antifungal activities of different this compound derivatives.

Quantitative Analysis of Antifungal Activity

The antifungal activity of this compound and its analogues has been primarily evaluated using metrics such as the half-maximal effective concentration (EC50) and percentage of inhibition. The data consistently shows that synthetic modifications to the parent molecule can lead to a significant increase in antifungal potency.

For instance, L-pyroglutamic acid itself shows excellent activity against P. infestans and P. cubensis with EC50 values of 9.48 and 10.82 μg/ml, respectively.[4] However, certain ester analogues have demonstrated even greater efficacy. Notably, analogues 2d and 2j exhibited superior activity against Phytophthora infestans, with EC50 values of 1.44 and 1.21 μg/mL, respectively, which is approximately seven times more potent than the commercial fungicide azoxystrobin (EC50 of 7.85 μg/mL).[5]

Furthermore, a series of sulfonyl ester derivatives of a 4-chiral hydroxy L-pyroglutamate skeleton have been synthesized and tested.[4] Among these, compounds C08a and C08l have emerged as potential lead agents for controlling Fusarium graminearum.[4] The introduction of naphthalene and alkane chains on the hydroxyl group was found to effectively enhance the inhibitory activity against this fungus.[3] The structure-activity relationship studies also indicated that the presence of electron-withdrawing groups on the aromatic ring of these analogues contributes to their enhanced antifungal effects.[4]

The following table summarizes the key quantitative data on the antifungal activity of this compound and its most potent analogues.

CompoundFungal StrainActivity MetricValueReference
This compoundPhytophthora infestansEC509.48 µg/mL[4]
This compoundPseudoperonospora cubensisEC5010.82 µg/mL[4]
Analogue 2dPhytophthora infestansEC501.44 µg/mL[5]
Analogue 2jPhytophthora infestansEC501.21 µg/mL[5]
Azoxystrobin (Control)Phytophthora infestansEC507.85 µg/mL[5]
Compound Series Fungal Strain Activity Metric Observation Reference
C08 Series (general)Fusarium graminearumInhibition RateSignificant antifungal activity[4]
C08a and C08lFusarium graminearumInhibition RateBest activity in the series[4]

Experimental Protocols

The evaluation of the antifungal activity of this compound and its analogues has been conducted using standardized in vitro assays. The primary methods cited in the literature are the "poisoned food technique" and broth microdilution methods.

Poisoned Food Technique

This method is widely used for screening the antifungal activity of compounds against mycelial growth. The general procedure is as follows:

  • Preparation of Test Compounds: The synthesized this compound analogues are dissolved in a suitable solvent, such as acetone, to create a stock solution.

  • Media Preparation: A standard fungal growth medium, typically Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Incorporation of Test Compounds: The stock solution of the test compound is added to the molten PDA at a specific concentration (e.g., 100 μg/mL) and mixed thoroughly before pouring into Petri plates.

  • Inoculation: A small disc of mycelial felt from a fresh culture of the target fungus is placed at the center of the agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.

Broth Microdilution Method

For determining the Minimum Inhibitory Concentration (MIC), a broth microdilution method is often employed, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agents: Stock solutions of the test compounds and standard antifungal drugs are prepared. For example, itraconazole, ketoconazole, and terbinafine are dissolved in dimethyl sulfoxide (DMSO), while fluconazole is dissolved in distilled water.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid medium such as RPMI 1640.

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted compounds are inoculated with the fungal suspension and incubated.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Mechanism of Action: Inhibition of Trichothecene Biosynthesis

While the precise signaling pathways affected by this compound are still under investigation, a significant breakthrough has been the discovery of its impact on mycotoxin production in Fusarium graminearum. Research has shown that this compound can decrease the accumulation of trichothecenes, a class of mycotoxins harmful to human and animal health.[6][7]

This inhibitory effect occurs at the transcriptional level.[6][7] this compound has been found to suppress the expression of key genes in the trichothecene biosynthesis pathway, specifically the Tri genes (Tri4, Tri5, and Tri10).[6][7] This suggests a mechanism of action that involves the regulation of gene expression related to fungal virulence factors.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis cluster_result Result Compound Test Compound (this compound analogue) PoisonedFood Poisoned Food Technique Compound->PoisonedFood Incorporate into PDA BrothDilution Broth Microdilution Compound->BrothDilution Serial Dilution Fungus Fungal Culture Fungus->PoisonedFood Inoculate Fungus->BrothDilution Inoculate Inhibition Calculate % Inhibition PoisonedFood->Inhibition MIC Determine MIC BrothDilution->MIC EC50 EC50 Value Inhibition->EC50 MIC_Value MIC Value MIC->MIC_Value

Antifungal Activity Testing Workflow

Trichothecene_Inhibition_Pathway LPA This compound TriGenes Tri Gene Cluster (Tri4, Tri5, Tri10) LPA->TriGenes Inhibits Expression Transcription Gene Transcription TriGenes->Transcription Enzymes Biosynthetic Enzymes Transcription->Enzymes Translation Trichothecenes Trichothecene Mycotoxins Enzymes->Trichothecenes Catalyzes Biosynthesis Precursors Trichothecene Precursors

Inhibition of Trichothecene Biosynthesis

Conclusion

The comparative analysis of this compound and its analogues underscores the significant potential of this class of compounds in the development of new antifungal agents. The ability to enhance antifungal activity through specific chemical modifications, as demonstrated by the potent ester and sulfonyl ester derivatives, provides a strong foundation for future drug design and optimization. The discovery of a mechanism of action that involves the transcriptional regulation of mycotoxin biosynthesis opens up new avenues for controlling fungal diseases and reducing the contamination of food and feed with harmful toxins. Further research into the specific signaling pathways and molecular targets of these compounds will be crucial for their development into commercially viable and environmentally friendly fungicides.

References

L-Pyrohomoglutamic Acid vs. L-Glutamic Acid: A Comparative Analysis of Neuroactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroactive properties of L-Pyrohomoglutamic acid (L-pGlu) and its parent amino acid, L-glutamic acid. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers in neuroscience and pharmacology.

Executive Summary

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal damage. This compound, a cyclic derivative of L-glutamic acid, has emerged as a molecule of interest with potential nootropic effects and a seemingly more favorable safety profile. This guide delineates the differences in their receptor binding affinities, neurotoxicity, and impact on cognitive functions, supported by experimental evidence.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and L-glutamic acid based on available experimental data.

ParameterThis compoundL-Glutamic AcidReference
Receptor Binding Affinity
IC50 (Displacement of [³H]L-glutamic acid)28.11 µM1.68 µM[1]
Neurotoxicity
In vivo neurotoxic lesionNo major lesion observed at 10-300 nmol intrastriatal injectionWell-established excitotoxin[2]
Cognitive Effects
Learning and MemoryImproves age-associated memory impairment in rats and humansEssential for long-term potentiation (LTP), the cellular basis of learning and memory[3][4][5]
Long-Term Potentiation (LTP)Restores ethanol-impaired LTP in rat hippocampal slicesInduces LTP[6][7]
Electrophysiological Activity
Neuronal DepolarizationInduces inward current in Xenopus oocytes expressing sour taste receptorsDepolarizes hippocampal neurons with a threshold of ~50 µM[8][9]

Signaling Pathways

L-glutamic acid exerts its effects through ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors. The activation of NMDA and AMPA receptors, two subtypes of iGluRs, is fundamental for the induction of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.

This compound has been shown to interact with glutamate receptors, though its downstream signaling is less characterized. Evidence suggests it may act on non-NMDA receptors and can modulate synaptic plasticity. Its nootropic effects may be linked to its influence on glutamatergic and cholinergic systems.[10]

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Glutamate Vesicles Glutamate Vesicles Voltage-gated Ca2+ channels->Glutamate Vesicles triggers fusion Glutamate Release Glutamate Release Glutamate Vesicles->Glutamate Release releases AMPA Receptor AMPA Receptor Glutamate Release->AMPA Receptor binds to NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor binds to Metabotropic Receptor Metabotropic Receptor Glutamate Release->Metabotropic Receptor binds to Ca2+ Influx Ca2+ Influx AMPA Receptor->Ca2+ Influx depolarizes membrane, removes Mg2+ block from NMDA NMDA Receptor->Ca2+ Influx allows Second Messengers Second Messengers Metabotropic Receptor->Second Messengers activates LTP LTP Ca2+ Influx->LTP induces Gene Expression Gene Expression Second Messengers->Gene Expression regulates Gene Expression->LTP sustains

Caption: Simplified signaling pathway of L-glutamic acid leading to Long-Term Potentiation (LTP).

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound and L-glutamic acid to glutamate receptors.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat forebrains. Homogenize the tissue in a buffered sucrose solution and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]L-glutamic acid) and varying concentrations of the unlabeled competitor (this compound or L-glutamic acid).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow Tissue Homogenization Tissue Homogenization Membrane Isolation (Centrifugation) Membrane Isolation (Centrifugation) Tissue Homogenization->Membrane Isolation (Centrifugation) Incubation with Radioligand and Competitor Incubation with Radioligand and Competitor Membrane Isolation (Centrifugation)->Incubation with Radioligand and Competitor Filtration Filtration Incubation with Radioligand and Competitor->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50 determination) Data Analysis (IC50 determination) Scintillation Counting->Data Analysis (IC50 determination)

Caption: Workflow for a competitive radioligand binding assay.
In Vitro Electrophysiology: Hippocampal Slice Recording

Objective: To assess the effects of this compound and L-glutamic acid on synaptic transmission and plasticity (LTP).

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats. Maintain the slices in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

  • Recording: Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Place a stimulating electrode in the Schaffer collateral pathway.

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: Perfuse the slice with a known concentration of this compound or L-glutamic acid and observe changes in the baseline fEPSP.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to measure the degree of potentiation.

  • Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude of LTP in control slices versus slices treated with the test compounds.

In Vivo Neurotoxicity Assessment

Objective: To evaluate the potential neurotoxic effects of this compound and L-glutamic acid in a living organism.

Methodology:

  • Animal Model: Use adult male Wistar rats.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject a specific dose of this compound or L-glutamic acid into the striatum of one hemisphere. Inject the vehicle into the contralateral striatum as a control.

  • Post-injection Monitoring: Allow the animals to recover and monitor their behavior for a set period (e.g., 7 days).

  • Histological Analysis: Perfuse the animals and prepare brain sections. Stain the sections with a marker for neuronal damage (e.g., Fluoro-Jade) or a general cell stain (e.g., Cresyl Violet).

  • Quantification of Damage: Quantify the extent of the lesion by measuring the volume of damaged tissue or by counting the number of surviving neurons in the injected area compared to the control hemisphere.

Conclusion

The available evidence suggests that this compound and L-glutamic acid have distinct neuroactive profiles. While L-glutamic acid is a potent, endogenous neurotransmitter crucial for excitatory signaling and synaptic plasticity, its high concentrations are associated with excitotoxicity. In contrast, this compound exhibits a lower affinity for glutamate receptors and appears to be significantly less neurotoxic. Furthermore, this compound has demonstrated nootropic properties, including the ability to improve age-related cognitive decline and restore synaptic plasticity in compromised conditions.

These findings position this compound as a compound of interest for the development of cognitive enhancers and potentially neuroprotective agents. However, further research is warranted to fully elucidate its mechanism of action, particularly its specific interactions with glutamate receptor subtypes and the downstream signaling pathways it modulates. Direct comparative studies employing a wider range of neurophysiological and behavioral assays are necessary to comprehensively delineate its neuroactivity relative to L-glutamic acid.

References

A Comparative Guide to the Efficacy of L-Pyroglutamic Acid and Other Leading Moisturizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the moisturizing efficacy of L-Pyroglutamic Acid (and its salt, Sodium PCA) against other widely used moisturizing agents: Hyaluronic Acid, Glycerin, and Urea. The information presented is based on available experimental data to assist in the research and development of advanced skincare and dermatological products.

Executive Summary

Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin health. Humectants are key ingredients in moisturizing formulations, and their efficacy varies based on their mechanism of action and chemical properties. This guide delves into the comparative performance of four prominent moisturizing agents. While direct comparative data for L-Pyroglutamic Acid is limited, its close derivative, Sodium PCA (the sodium salt of pyroglutamic acid), a key component of the skin's Natural Moisturizing Factor (NMF), offers a scientifically sound basis for evaluation. The evidence suggests that while Hyaluronic Acid is renowned for its exceptional water-binding capacity, Sodium PCA and Glycerin demonstrate significant efficacy in increasing skin hydration. Urea, in addition to its hydrating properties, offers the added benefit of improving skin barrier function.

Data Presentation: Comparative Efficacy of Moisturizing Agents

The following tables summarize the quantitative data on the moisturizing and skin barrier enhancing effects of the discussed agents, compiled from various clinical and in-vitro studies.

Moisturizing AgentConcentrationChange in Skin HydrationStudy Details
Sodium PCA 2%Notable reduction in skin dryness[1]Clinical study on the efficacy of a 2% Sodium PCA product.[1]
Not Specified44% increase in skin hydrationTwo-week study on subjects with eczema, using a formulation with Sodium PCA and other barrier-repairing ingredients.[1][2]
Hyaluronic Acid (HA) & Glycerin 1% HA, 5% Glycerin+59% after 1 hour, +48% after 8 hours, +29% after 24 hoursIntra-subject, randomized, assessor-blinded study on 20 healthy women.[3][4]
Hyaluronic Acid (Low Molecular Weight) 0.2%65.48% improvement in provider global assessment for seborrheic dermatitis8-week study on 13 subjects with facial seborrheic dermatitis.[5]
Glycerin 20%Significant increase in skin hydration (Corneometer values)Double-blind trial on 17 healthy volunteers over 10 days.[6]
Urea 10%Significant increase in skin capacitanceStudy on the influence of urea-containing moisturizers on normal skin.[7]
20%Significant increase in the water content of the stratum corneumExperimental study on 5 healthy subjects.[8]
Moisturizing AgentConcentrationChange in Transepidermal Water Loss (TEWL)Study Details
Crosslinked Resilient Hyaluronic Acid (RHA) Not Specified27.8% reduction in TEWL9-day study on human skin explants.[[“]]
High Molecular Weight Hyaluronic Acid (HMW HA) Not Specified15.6% reduction in TEWL9-day study on human skin explants.[[“]]
Low Molecular Weight Hyaluronic Acid (LMW HA) Not Specified55.5% increase in TEWL9-day study on human skin explants.[[“]]
Urea 10%Decreased TEWL20-day study on the influence of urea-containing moisturizers on normal skin.[7]
20%Significant reduction of TEWLPlacebo-controlled, double-blind study on 21 healthy individuals.[8]

Experimental Protocols

A comprehensive understanding of the methodologies used to generate the efficacy data is crucial for interpretation and future research.

Measurement of Skin Hydration: Corneometry
  • Principle: This non-invasive method measures the electrical capacitance of the skin, which is directly related to its hydration level. The Corneometer® CM 825 is a widely used device for this purpose.[10][11][12][13] It measures the dielectric constant of the stratum corneum, the outermost layer of the skin. Water has a significantly higher dielectric constant than other skin components, so an increase in capacitance corresponds to an increase in skin hydration.[11][12][13] The measurement is expressed in arbitrary units (A.U.).[10]

  • Procedure:

    • Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room (e.g., 22 ± 2°C, 50 ± 5% relative humidity) for at least 30 minutes before measurements are taken.[14]

    • Baseline Measurement: Initial hydration levels are recorded from the test area (commonly the volar forearm) before product application.

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to a defined area of the skin.

    • Post-application Measurements: Hydration levels are measured at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.[3][4] An untreated area is typically used as a control.[15]

Measurement of Transepidermal Water Loss (TEWL)
  • Principle: TEWL is the measurement of the amount of water that passively evaporates through the skin. It is a key indicator of skin barrier function; a higher TEWL value suggests a compromised barrier.[16][17] The measurement is typically performed using a device with an open or closed chamber probe that detects the water vapor gradient above the skin surface.[18]

  • Procedure:

    • Acclimatization: Similar to corneometry, subjects must acclimate to a controlled environment to ensure stable baseline readings.[14]

    • Probe Placement: The probe of the TEWL meter is placed gently on the skin surface.

    • Measurement: The device measures the water vapor density at two different points to calculate the gradient and, consequently, the rate of water loss. The reading is typically expressed in g/m²/h.

    • Data Collection: Measurements are taken before and at various time points after the application of the test product to assess its effect on the skin's barrier function.

Signaling Pathways and Mechanisms of Action

The moisturizing effect of these agents is rooted in their interaction with the skin's biological structures and pathways.

L-Pyroglutamic Acid (Sodium PCA) and the Natural Moisturizing Factor (NMF)

L-Pyroglutamic Acid, in the form of Sodium PCA, is a crucial component of the skin's Natural Moisturizing Factor (NMF). The NMF is a complex of water-soluble compounds within the corneocytes that plays a vital role in maintaining stratum corneum hydration.[19][20] The production of NMF is intricately linked to the terminal differentiation of keratinocytes and the breakdown of the protein filaggrin.

The following diagram illustrates the filaggrin processing pathway that leads to the generation of NMF components, including PCA.

filaggrin_processing Profilaggrin Profilaggrin (in Keratohyalin Granules) Dephosphorylation Dephosphorylation Profilaggrin->Dephosphorylation Proteolysis1 Proteolysis (e.g., Calpain-1, Bleomycin Hydrolase) Dephosphorylation->Proteolysis1 Filaggrin Filaggrin Monomers Proteolysis1->Filaggrin Proteolysis2 Further Proteolysis Filaggrin->Proteolysis2 NMF Natural Moisturizing Factor (NMF) (Free Amino Acids, PCA, Urocanic Acid, etc.) Proteolysis2->NMF Hydration Stratum Corneum Hydration NMF->Hydration

Filaggrin Processing Pathway to NMF.

This pathway is regulated by a cascade of enzymes, and its proper functioning is essential for maintaining skin hydration.[21] L-Pyroglutamic Acid, when applied topically, supplements the skin's own NMF, thereby enhancing its water-holding capacity.

Hyaluronic Acid

Hyaluronic Acid is a glycosaminoglycan with an exceptional capacity to bind and retain water molecules. Its mechanism is primarily physical, forming a moisturizing film on the skin's surface to prevent water evaporation. The molecular weight of HA influences its properties; high molecular weight HA forms a more effective occlusive barrier, while low molecular weight HA may penetrate deeper into the stratum corneum.[[“]]

Glycerin

Glycerin is a small, highly effective humectant that attracts water from the dermis and the environment to hydrate the stratum corneum. Its small molecular size allows it to penetrate the stratum corneum and has been shown to be one of the most effective humectants for increasing skin barrier moisture.

Urea

Urea is a component of the NMF and functions as a humectant.[8] At different concentrations, it also exhibits keratolytic properties, helping to exfoliate dead skin cells.[8] Importantly, urea has been shown to improve skin barrier function by regulating gene expression in keratinocytes related to their differentiation and the production of antimicrobial peptides.[8]

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for a clinical study evaluating the efficacy of a moisturizing agent.

experimental_workflow cluster_0 Pre-Study cluster_1 Study Day cluster_2 Post-Study Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Washout_Period Washout Period (Standardized Cleanser) Informed_Consent->Washout_Period Acclimatization Acclimatization (Controlled Environment) Washout_Period->Acclimatization Baseline_Measurements Baseline Measurements (Corneometry, TEWL) Acclimatization->Baseline_Measurements Product_Application Randomized Product Application (Test vs. Control) Baseline_Measurements->Product_Application Post_Application_Measurements Post-Application Measurements (Multiple Time Points) Product_Application->Post_Application_Measurements Data_Analysis Statistical Data Analysis Post_Application_Measurements->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Clinical Trial Workflow.

Conclusion

The selection of a moisturizing agent in product development should be guided by the desired performance characteristics and target application.

  • L-Pyroglutamic Acid (as Sodium PCA) is a physiologically relevant and effective humectant, integral to the skin's natural moisturizing system. It is particularly suitable for formulations aiming to support the skin's intrinsic hydration mechanisms.

  • Hyaluronic Acid excels in providing significant surface hydration and has a pronounced plumping effect, with its performance being dependent on molecular weight.

  • Glycerin is a highly reliable and effective humectant that provides substantial hydration to the stratum corneum.

  • Urea offers a dual benefit of hydration and barrier enhancement, making it a valuable ingredient for compromised or very dry skin conditions.

Further head-to-head clinical trials are warranted to provide a more definitive comparative analysis of the efficacy of L-Pyroglutamic Acid against other leading moisturizing agents under identical experimental conditions. This would enable a more precise quantitative comparison and aid formulators in making evidence-based decisions.

References

Cross-Validation of Analytical Methods for L-Pyroglutamic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Pyroglutamic acid (pGlu), a cyclized derivative of glutamic acid, is critical in various fields, including neuroscience, clinical diagnostics, and food chemistry. Its role as a potential biomarker and its impact on the stability and efficacy of peptide-based pharmaceuticals necessitate robust and reliable analytical methods. This guide provides a comparative overview of common analytical techniques for L-Pyroglutamic acid quantification, with a focus on their performance characteristics based on published experimental data.

Comparative Analysis of Analytical Methods

The quantification of L-Pyroglutamic acid is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges, such as sample matrix complexity and required sensitivity.

A critical consideration in the analysis of L-Pyroglutamic acid, particularly by LC-MS/MS, is the potential for artifactual formation from the in-source cyclization of glutamine and glutamic acid.[1][2] This phenomenon can lead to an overestimation of endogenous L-Pyroglutamic acid levels. Methodologies that incorporate chromatographic separation of these precursors from L-Pyroglutamic acid and the use of isotopic internal standards are crucial for accurate quantification.[1][2]

The following table summarizes the performance characteristics of various analytical methods for L-Pyroglutamic acid quantification as reported in the literature.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Key Considerations
LC-MS/MS 1.0 - 1000 µg/mL[3]0.1 - 5 ng/mL[3]2.5 - 20 ng/mL[4]Inter-day: 2.6-5.7%, Intra-day: 4.8-8.2%[3]81 - 107%[3]High sensitivity and selectivity; requires chromatographic separation from glutamine/glutamic acid to prevent in-source conversion.[1][2]
GC-MS (with derivatization) Not explicitly stated, but linear relationships demonstrated.[5]Not explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated.Requires derivatization, which can be a source of variability; useful for specific applications like analyzing γ-glutamyl peptides.[5][6]
HPLC-UV Not explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated.Simpler instrumentation; lower sensitivity compared to MS methods; suitable for higher concentration samples.[7]

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a systematic process to ensure the reliability and consistency of results. The general workflow involves developing and validating individual methods and then comparing their performance using the same set of quality control samples.

Analytical_Method_Cross_Validation_Workflow cluster_Method_A Method A Development & Validation cluster_Method_B Method B Development & Validation A_Dev Method Development A_Val Method Validation (ICH Q2(R1)) A_Dev->A_Val QC_Samples Prepare QC Samples A_Val->QC_Samples B_Dev Method Development B_Val Method Validation (ICH Q2(R1)) B_Dev->B_Val B_Val->QC_Samples Analysis Analyze QC Samples by both methods QC_Samples->Analysis Comparison Compare Results (e.g., Bland-Altman plot, t-test) Analysis->Comparison Conclusion Assess Method Concordance Comparison->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for the quantification of L-Pyroglutamic acid using LC-MS/MS and GC-MS.

LC-MS/MS Method for Underivatized L-Pyroglutamic Acid

This method is adapted from a procedure for the rapid determination of underivatized amino acids in fermentation media.[3]

  • Sample Preparation: Samples are centrifuged, and the supernatant is directly injected without further preparation.[3]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[3]

    • Mobile Phase: A volatile ion-pair reagent such as pentadecafluorooctanoic acid is used in the mobile phase.[3]

    • Elution: Gradient or isocratic elution suitable for the separation of polar compounds.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for specific detection, monitoring transitions such as [M+H]+ -> [M+H-46]+.[3]

  • Validation Parameters:

    • Linearity: Calibration curves are established over a range of 1.0-1000 µg/mL.[3]

    • Precision: Inter-day and intra-day precision are evaluated by analyzing replicate samples at different concentrations.[3]

    • Accuracy: Determined by spike and recovery experiments at multiple concentration levels.[3]

    • LOD and LOQ: Determined based on the signal-to-noise ratio.

GC-MS Method with Derivatization

This protocol is based on a method developed for the analysis of γ-glutamyl peptides, which are converted to a pyroglutamate derivative.[5]

  • Sample Preparation and Derivatization:

    • Esterification: The sample is heated with 2 M HCl in methanol (e.g., at 80°C for 60 minutes) to form the methyl ester of pyroglutamate.[5]

    • Acylation: The methyl ester is then acylated with an agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., at 65°C for 30 minutes) to form a volatile derivative.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A suitable capillary column for the separation of the derivatized analytes.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to achieve optimal separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron-capture negative-ion chemical ionization (ECNICI) can be used for high sensitivity.[6]

    • Detection: Selected Ion Monitoring (SIM) is employed for quantification, monitoring specific ions corresponding to the derivatized L-Pyroglutamic acid and its internal standard.[6]

  • Internal Standard: A stable isotope-labeled internal standard, such as deuterium-labeled pyroglutamic acid, can be generated in situ from a labeled precursor under the same derivatization conditions.[5]

Conclusion

The choice of an analytical method for L-Pyroglutamic acid quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and the availability of instrumentation. LC-MS/MS offers high sensitivity and selectivity but requires careful method development to avoid artifacts from precursor cyclization.[1][2] GC-MS with derivatization is a robust alternative, particularly for specific applications.[5] HPLC-UV provides a simpler option for samples with higher concentrations of the analyte.[7] Cross-validation of methods is essential when transferring analytical procedures or comparing data from different studies to ensure the reliability and consistency of the results.

References

A Comparative Guide to the In Vitro and In Vivo Effects of L-Pyrohomoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological effects of L-Pyrohomoglutamic acid (PGA), examining its performance both in laboratory settings (in vitro) and in living organisms (in vivo). Where direct correlational studies are unavailable, this guide presents the existing data and proposes experimental frameworks to bridge the knowledge gap. This document further compares PGA with alternative compounds exhibiting similar biological activities, supported by experimental data.

This compound: An Overview of its Biological Activities

This compound, a cyclic derivative of glutamic acid, has garnered interest for its potential roles in various biological processes. Laboratory studies have revealed its influence on brain energy metabolism, neuroinflammation, and fungal growth. This guide will delve into these effects, presenting the quantitative data and the experimental contexts in which they were observed.

In Vitro Effects of this compound

The effects of this compound have been characterized in several key in vitro assays, revealing its impact on cellular and enzymatic functions.

Impact on Brain Energy Metabolism and Lipid Synthesis

An important study investigated the effects of PGA on the cerebral cortex of young rats in vitro. The findings indicate that PGA can impair brain energy production and lipid synthesis.[1]

Table 1: In Vitro Effects of this compound on Rat Cerebral Cortex Homogenates [1]

Parameter MeasuredPGA ConcentrationPercentage Inhibition
CO2 Production0.5 - 3 mM~50%
Lipid Synthesis0.5 - 3 mM~20%
ATP Levels3 mM~52%
NADH:cytochrome c oxidoreductase (Complex I-III) activity0.5 - 3.0 mM~40%
Cytochrome c oxidase (Complex IV) activity3.0 mM~22-30%

This protocol outlines a general method for assessing the enzymatic activities of mitochondrial respiratory chain complexes, similar to the methodology used to generate the data in Table 1.

  • Tissue Homogenization: Cerebral cortex tissue is homogenized in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 0.5 mM EGTA, pH 7.4) to isolate mitochondria.

  • Spectrophotometric Assays: The activities of the respiratory chain complexes are measured using a spectrophotometer by monitoring the change in absorbance of specific substrates or electron acceptors.

    • Complex I (NADH:ubiquinone oxidoreductase): Activity is measured by following the oxidation of NADH at 340 nm.

    • Complex II (Succinate dehydrogenase): Activity is determined by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.

    • Complex III (Ubiquinol:cytochrome c oxidoreductase): Activity is assessed by monitoring the reduction of cytochrome c at 550 nm.

    • Complex IV (Cytochrome c oxidase): Activity is measured by following the oxidation of reduced cytochrome c at 550 nm.

  • Data Analysis: The rate of change in absorbance is used to calculate the specific enzyme activity, typically expressed as nmol/min/mg protein.

The following diagram illustrates the points of inhibition by this compound within the mitochondrial electron transport chain.

Mitochondrial Electron Transport Chain Inhibition by PGA cluster_0 Inner Mitochondrial Membrane cluster_1 Proton Pumping ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- H_plus_out Intermembrane Space (H+) ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP H_plus_in Matrix (H+) H_plus_in->ATP_Synthase H+ PGA_inhibition_I_III PGA Inhibition (Complex I-III) PGA_inhibition_I_III->ComplexI PGA_inhibition_I_III->ComplexIII PGA_inhibition_IV PGA Inhibition (Complex IV) PGA_inhibition_IV->ComplexIV NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII

Caption: Inhibition points of this compound in the ETC.

Anti-inflammatory and Antifungal Activities

Derivatives of this compound have demonstrated notable anti-inflammatory and antifungal properties in in vitro assays.

Table 2: In Vitro Anti-inflammatory and Antifungal Activities of this compound Analogues [2]

Compound ClassAssayCell Line / OrganismEndpointResult
L-Pyroglutamic acid estersAnti-inflammatoryBV-2 microglial cellsLPS-induced NO productionInhibition observed
L-Pyroglutamic acid esters (2d and 2j)AntifungalPhytophthora infestansEC501.44 and 1.21 µg/mL

This protocol describes a common method for assessing the anti-inflammatory effects of a compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours to induce an inflammatory response.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production is then determined.

In Vivo Effects of this compound and Correlation with In Vitro Findings

Direct in vivo studies correlating with the observed in vitro effects on brain energy metabolism and inflammation are limited. One study in mice showed that oral administration of PGA (0.5 g/kg) led to a 1.3-fold increase in brain PGA levels but did not find evidence of neurotoxicity. Another study involving direct intrastriatal injections in rats also did not observe major lesions, although it did note an interference with glutamate binding.[3]

The absence of comprehensive in vivo studies measuring key metabolic and inflammatory markers following systemic PGA administration represents a significant gap in the literature. A direct in vitro-in vivo correlation (IVIVC) for the neuromodulatory effects of this compound has not yet been established.

Proposed In Vivo Experimental Workflow for IVIVC

To establish a meaningful IVIVC, a dedicated in vivo study is required. The following diagram outlines a proposed experimental workflow.

Proposed In Vivo Experimental Workflow for PGA cluster_0 Animal Model cluster_1 In Vivo Monitoring cluster_2 Ex Vivo Analysis cluster_3 Data Analysis & Correlation Animal_Selection Select Animal Model (e.g., Rats or Mice) PGA_Admin Administer PGA (Oral or IP) Animal_Selection->PGA_Admin Microdialysis Brain Microdialysis (for Neuroinflammation Markers) PGA_Admin->Microdialysis Imaging In Vivo Imaging (e.g., for ATP levels) PGA_Admin->Imaging Tissue_Collection Brain Tissue Collection PGA_Admin->Tissue_Collection Data_Analysis Analyze In Vivo Data Microdialysis->Data_Analysis Imaging->Data_Analysis Biochemical_Assays Biochemical Assays (ATP, Respiratory Complexes) Tissue_Collection->Biochemical_Assays Histology Histological Analysis Tissue_Collection->Histology Biochemical_Assays->Data_Analysis Histology->Data_Analysis IVIVC Correlate with In Vitro Findings Data_Analysis->IVIVC

Caption: A proposed workflow to establish an in vitro-in vivo correlation.

Comparison with Alternative Compounds

Several natural and synthetic compounds exhibit anti-inflammatory and antifungal properties, providing a basis for comparison with this compound.

Anti-inflammatory Alternatives

Table 3: Comparison of this compound Analogues with Other Anti-inflammatory Agents

CompoundTarget/Mechanism of ActionIn Vitro Potency (IC50/EC50)In Vivo Efficacy (Animal Model)
L-Pyroglutamic acid estersInhibition of LPS-induced NO productionNot reportedNot reported
Curcumin Inhibition of NF-κB, AP-1, iNOS, JNK~5-15 µM (NO inhibition in BV-2 cells)Effective in various neuroinflammation models (e.g., LPS-induced) at doses of 50-150 mg/kg.[4][5][6][7]
Quercetin Inhibition of NF-κB, NLRP3 inflammasome, antioxidant~10-25 µM (NO inhibition in microglia)Reduces pro-inflammatory cytokines and microgliosis in LPS-induced neuroinflammation models.[8][9][10][11][12]
Antifungal Alternatives

Table 4: Comparison of this compound Analogues with a Commercial Antifungal Agent

CompoundTarget/Mechanism of ActionIn Vitro Potency (EC50 against P. infestans)
L-Pyroglutamic acid esters (2d and 2j)Not fully elucidated1.44 and 1.21 µg/mL[2]
Azoxystrobin Inhibition of mitochondrial respiration (cytochrome bc1 complex)[13][14][15][16][17]7.85 µg/mL[2]

Conclusion

In vitro studies have demonstrated that this compound and its analogues possess the ability to modulate key biological pathways, including brain energy metabolism, neuroinflammation, and fungal growth. The inhibitory effects on mitochondrial respiration and nitric oxide production are particularly noteworthy.

However, a significant knowledge gap exists regarding the in vivo relevance of these findings. The lack of comprehensive animal studies that directly measure the corresponding metabolic and inflammatory endpoints following systemic administration of PGA hinders the establishment of a clear in vitro-in vivo correlation. Future research should focus on well-designed in vivo experiments, such as those outlined in the proposed workflow, to ascertain the translational potential of this compound.

In comparison to established anti-inflammatory agents like curcumin and quercetin, PGA's in vivo efficacy remains to be determined. In the context of antifungal activity, certain PGA analogues have shown promising in vitro potency that surpasses that of the commercial fungicide azoxystrobin, warranting further investigation into their in-use performance.

This guide underscores the current understanding of this compound's biological effects and highlights the critical need for further research to validate its therapeutic potential.

References

L-Pyroglutamic Acid as a Plant Biostimulant: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and agricultural scientists on the efficacy of L-Pyroglutamic Acid in comparison to other leading plant biostimulants, supported by experimental data and detailed protocols.

Introduction

In the quest for sustainable agricultural practices, plant biostimulants have emerged as a promising tool to enhance crop performance, nutrient use efficiency, and tolerance to abiotic stress. L-Pyroglutamic acid (also known as pidolic acid or 5-oxo-L-proline), a derivative of the amino acid L-glutamic acid, has garnered attention for its potential role in plant growth and health. This guide provides a comprehensive comparison of L-Pyroglutamic acid with established biostimulants, namely seaweed extracts and humic and fulvic acids. The information is tailored for researchers, scientists, and professionals in the agricultural and drug development sectors, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Performance Comparison of Plant Biostimulants

The efficacy of a biostimulant is determined by its ability to improve various plant growth parameters. The following tables summarize the performance of L-Pyroglutamic acid in comparison to seaweed extracts and humic/fulvic acids based on available experimental data.

Table 1: Comparative Efficacy of Biostimulants on Plant Growth and Yield

BiostimulantKey Active ComponentsPrimary Mode of ActionReported Effects on Plant Growth
L-Pyroglutamic Acid L-Pyroglutamic AcidEnhances nitrogen metabolism and photosynthesis.[1]Increased biomass, stronger stems, and healthier foliage.[1]
Seaweed Extracts Phytohormones (auxins, cytokinins, gibberellins), amino acids, vitamins, minerals.[2]Modulates plant hormonal balance, improves nutrient uptake.[2][3]Enhanced root and shoot growth, increased yield, improved stress tolerance.[2][4]
Humic & Fulvic Acids Complex organic molecules (phenolic and carboxylic groups).[5][6]Improves soil structure, enhances nutrient availability and uptake, stimulates root development.[6][7][8]Increased root and shoot biomass, improved nutrient absorption, enhanced soil microbial activity.[7][8]

Table 2: Quantitative Performance Data from Selected Studies

BiostimulantCropParameter MeasuredResult
Poly-gamma-glutamic acid (a related polymer)Lettuce (Hydroponic)Shoot Dry WeightSignificantly lower than Fulvic Acid and Seaweed Extract treatments.[9]
Poly-gamma-glutamic acidLettuce (Hydroponic)Nitrate Concentration in ShootDecreased by ~50% compared to control.[9]
Seaweed ExtractLettuce (Hydroponic)Shoot Fresh Weight2-fold increase compared to control.[9]
Seaweed ExtractChickpeaEssential Amino Acids in SeedsIncreased by 22.8% to 487.2% depending on the amino acid.[10]
Fulvic AcidTomatoRoot Fresh WeightIncreased by 245%.[7]
Humic AcidCornRoot LengthIncreased by 500% in a water wall medium.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the valid assessment of biostimulant performance. Below are methodologies for key experiments.

Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of biostimulants on seed germination rate and early seedling growth.

Methodology:

  • Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana or a target crop) with 70% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Treatment Preparation: Prepare different concentrations of the biostimulant solutions (L-Pyroglutamic acid, seaweed extract, humic acid) in a sterile nutrient medium (e.g., Murashige and Skoog). A control group with only the nutrient medium should be included.

  • Plating: Place sterilized seeds on sterile filter paper within petri dishes, with each dish containing a specific biostimulant concentration or the control solution.

  • Incubation: Incubate the petri dishes in a controlled growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: Record the germination percentage daily. After a set period (e.g., 7-10 days), measure seedling root length, shoot length, and fresh weight.

Greenhouse Pot Experiment for Biomass and Nutrient Uptake

Objective: To evaluate the impact of biostimulants on plant biomass accumulation and nutrient uptake under controlled greenhouse conditions.

Methodology:

  • Plant Material and Growth Medium: Use a model plant (e.g., tomato or lettuce) and a standardized soil or soilless substrate.

  • Experimental Design: Employ a randomized complete block design with multiple replicates for each treatment (Control, L-Pyroglutamic Acid, Seaweed Extract, Humic Acid).

  • Application: Apply the biostimulants at recommended concentrations either as a soil drench or a foliar spray at regular intervals.

  • Growth Conditions: Maintain optimal and consistent conditions for light, temperature, and humidity in the greenhouse.

  • Data Collection:

    • Biomass: At the end of the experiment, harvest the plants, separate them into roots and shoots, and measure the fresh and dry weight.

    • Nutrient Analysis: Analyze the dried plant tissue for key nutrients (e.g., Nitrogen, Phosphorus, Potassium) using standard analytical methods (e.g., Kjeldahl method for nitrogen).

    • Physiological Parameters: Measure chlorophyll content (using a SPAD meter) and photosynthetic rate (using an infrared gas analyzer).

Field Trial Protocol

Objective: To validate the performance of biostimulants under real-world agricultural conditions.

Methodology:

  • Site Selection: Choose a representative field with uniform soil conditions.

  • Experimental Plots: Establish replicated plots for each treatment in a randomized design.[11] Include buffer zones between plots to minimize drift.

  • Application: Apply biostimulants according to the product recommendations, mimicking farmer practices.

  • Agronomic Practices: Maintain uniform agronomic practices (e.g., irrigation, fertilization, pest control) across all plots.

  • Data Collection:

    • Yield: Measure the total yield (e.g., fruit weight, grain weight) from each plot at harvest.

    • Quality Parameters: Assess crop quality parameters (e.g., fruit size, sugar content, nutrient content).

    • Soil Analysis: Collect soil samples before and after the trial to analyze changes in soil properties.

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways is key to optimizing the use of biostimulants.

L-Pyroglutamic Acid Signaling Pathway

The precise signaling pathway for L-Pyroglutamic acid as a biostimulant is not yet fully elucidated. However, as a derivative of glutamate, it is hypothesized to influence nitrogen assimilation and stress response pathways.

L_Pyroglutamic_Acid_Pathway LPA L-Pyroglutamic Acid (Applied) Uptake Plant Uptake (Root/Foliar) LPA->Uptake Conversion Conversion to L-Glutamate Uptake->Conversion Metabolic Conversion Photosynthesis Photosynthesis Uptake->Photosynthesis Stimulation N_Metabolism Nitrogen Metabolism Conversion->N_Metabolism Precursor Growth Enhanced Plant Growth & Biomass N_Metabolism->Growth Photosynthesis->Growth

Caption: Inferred signaling pathway for L-Pyroglutamic acid as a plant biostimulant.

Seaweed Extract Signaling Pathway

Seaweed extracts exert their effects primarily through the action of their constituent phytohormones, which interact with the plant's endogenous hormonal signaling pathways.

Seaweed_Extract_Pathway cluster_seaweed Seaweed Extract cluster_plant Plant Response Auxins Auxins Root_Development Root Development Auxins->Root_Development Cytokinins Cytokinins Cell_Division Cell Division & Growth Cytokinins->Cell_Division Gibberellins Gibberellins Germination Seed Germination Gibberellins->Germination Humic_Acid_Workflow Start Application of Humic/Fulvic Acids to Soil Soil_Structure Improved Soil Structure (Aggregation, Aeration) Start->Soil_Structure Chelation Chelation of Micronutrients Start->Chelation Nutrient_Availability Increased Nutrient Availability Soil_Structure->Nutrient_Availability Chelation->Nutrient_Availability Root_Uptake Enhanced Root Nutrient Uptake Nutrient_Availability->Root_Uptake Plant_Growth Stimulated Plant Growth Root_Uptake->Plant_Growth

References

Comparative Metabolic Stability of L-Pyrohomoglutamic Acid and Its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the drug discovery process. This guide provides a comparative analysis of the expected metabolic stability of L-Pyrohomoglutamic acid and its ester derivatives, supported by established principles of drug metabolism and detailed experimental protocols.

This compound, a cyclic derivative of glutamic acid, and its esters are of interest in various therapeutic areas. Their metabolic fate is a key determinant of their pharmacokinetic profile, influencing factors such as bioavailability, half-life, and potential for drug-drug interactions. This guide outlines the probable metabolic pathways and provides a framework for their experimental assessment.

Expected Metabolic Pathways and Stability Comparison

The metabolic stability of a compound is largely dictated by its chemical structure and the enzymes it is likely to encounter in the body. This compound and its esters present different metabolic liabilities.

  • This compound: The primary route of metabolism for the parent acid is expected to be the enzymatic hydrolysis of the lactam ring. This process, however, is generally slower compared to the hydrolysis of an ester bond. Therefore, this compound itself is anticipated to be relatively stable metabolically.

  • This compound Esters (e.g., Methyl, Ethyl Esters): Ester derivatives introduce a new, highly susceptible site for metabolism. Esterases, which are abundant in the liver, plasma, and other tissues, can rapidly hydrolyze the ester bond to release the parent acid, this compound, and the corresponding alcohol. This rapid hydrolysis suggests that the esters of this compound will likely exhibit lower metabolic stability compared to the parent acid. This property is often intentionally designed in prodrug strategies to facilitate the in vivo release of an active parent molecule.

The following table summarizes the expected comparative metabolic stability based on these principles. It is important to note that these are predictions and experimental verification is essential.

CompoundPrimary Metabolic PathwayExpected Metabolic StabilityRationale
This compound Lactam HydrolysisRelatively HighThe amide bond within the lactam ring is generally more resistant to enzymatic cleavage than an ester bond.
This compound Methyl Ester Ester HydrolysisLowHighly susceptible to rapid hydrolysis by esterase enzymes, leading to the formation of this compound and methanol.
This compound Ethyl Ester Ester HydrolysisLowSimilar to the methyl ester, it is expected to be rapidly cleaved by esterases to yield this compound and ethanol.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

To experimentally determine and compare the metabolic stability, a standard in vitro assay using liver microsomes is commonly employed. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and some esterases.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its esters upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound, this compound esters)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound (e.g., 1 mM in a suitable solvent like DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, MgCl2, and the microsomal protein to the desired final concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately collect a sample at time point 0 (T=0) by transferring an aliquot of the incubation mixture to a separate tube containing a cold quenching solution (e.g., acetonitrile with internal standard) to stop the reaction.

    • Continue to incubate the reaction mixture at 37°C.

    • Collect samples at subsequent time points (e.g., 5, 15, 30, 60 minutes) in the same manner as the T=0 sample.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing the Process and Pathways

To further clarify the experimental process and the expected metabolic transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH) mix Mix Compound with Microsomes and Buffer prep_reagents->mix prep_compound Prepare Test Compound Stock Solution prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental workflow for the in vitro metabolic stability assay.

Metabolic_Pathways cluster_ester Ester Metabolism cluster_acid Acid Metabolism Ester L-Pyrohomoglutamic Acid Ester (R=CH3, C2H5) Acid This compound Ester->Acid Esterase (Rapid Hydrolysis) Metabolite Ring-Opened Metabolite Acid->Metabolite Lactamase/Amidase (Slower Hydrolysis)

Predicted metabolic pathways of this compound and its esters.

Assessing the neuroprotective effects of L-Pyrohomoglutamic acid against known neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of direct evidence supporting the neuroprotective effects of L-Pyrohomoglutamic acid against well-established neurotoxins such as glutamate and amyloid-beta (Aβ). While research has explored the neurochemical properties of this compound and related compounds, studies specifically designed to quantify its protective efficacy on neurons exposed to these toxins are limited. This guide aims to provide a clear overview of the current understanding, present relevant data from related studies, and offer standardized experimental protocols for future investigations in this area.

This compound: What the Research Shows

Investigations into the direct effects of this compound on neuronal health have yielded nuanced results. One study on the neurochemical effects in rats indicated that this compound can decrease both sodium-dependent and -independent glutamate binding in the brain. However, direct injection of this compound into the striatum did not result in significant neurotoxic lesions, suggesting that while it interacts with the glutamatergic system, it may not be inherently damaging.[1][2]

Interestingly, a study on a newly synthesized amide derivative of pyroglutamate demonstrated neuroprotective properties against glutamate-induced toxicity in neuronal cell lines. This compound was shown to reduce reactive oxygen species (ROS), decrease malondialdehyde (an indicator of oxidative stress), and inhibit caspase-3 activity, a key enzyme in apoptosis (programmed cell death).[3] This suggests that modifications of the this compound structure could yield neuroprotective compounds, though these effects cannot be directly attributed to this compound in its natural form.

Furthermore, a combination of pyroglutamic acid and pyrrolidone has been shown to have a neuroprotective effect in animal models of ischemia.[4] This finding, however, does not allow for the isolation of this compound's specific contribution to the observed neuroprotection.

Conversely, some research points towards potential negative effects. One in vitro study found that L-pyroglutamic acid can inhibit energy production and lipid synthesis in the cerebral cortex of young rats, suggesting it might impair brain energy metabolism.[5]

The Critical Distinction: this compound vs. Pyroglutamated Amyloid-Beta (AβpE3)

A significant portion of the research mentioning "pyroglutamate" in the context of neurodegeneration focuses on pyroglutamated amyloid-beta (AβpE3). It is crucial to distinguish this from this compound as a standalone compound. AβpE3 is a modified, N-terminally truncated form of the amyloid-beta peptide, and it is considered to be a particularly toxic species in the pathogenesis of Alzheimer's disease.[6][7][8][9] Studies have shown that AβpE3 exhibits increased aggregation propensity, stability, and neurotoxicity compared to the full-length amyloid-beta peptide.[6][8] Therefore, the presence of a pyroglutamate residue on the amyloid-beta peptide is associated with enhanced neurotoxicity, a stark contrast to the user's query about the neuroprotective potential of this compound itself.

Comparative Analysis of Neuroprotective Strategies

To provide a context for assessing potential neuroprotective agents, the following tables summarize established compounds and their efficacy against glutamate and amyloid-beta toxicity.

Table 1: Neuroprotective Agents Against Glutamate-Induced Excitotoxicity
Compound/AgentMechanism of ActionReported Efficacy (in vitro/in vivo)
MK-801 (Dizocilpine) Non-competitive NMDA receptor antagonistCompletely prevents mitochondrial depolarization and neuronal death induced by 300 µM glutamate in cortical neurons.[10]
Newly Synthesized Pyroglutamate Amide (NSP) Reduces ROS, malondialdehyde, and caspase-3 activityShows a lower IC50 than memantine in inhibiting N2a and PC12 cell death.[3]
Ciliary Neurotrophic Factor (CNTF) Activates JAK2/STAT3 and PI3K/Akt signaling pathwaysReverses glutamate-induced inhibition of neurite outgrowth and cell viability, and reduces apoptosis in dorsal root ganglion neurons.[11]
B355227 (Phenoxythiophene sulfonamide) Reduces ROS and prevents GSH reductionProtects HT22 hippocampal neurons from 5 mM glutamate-induced toxicity.[12]
Table 2: Neuroprotective Agents Against Amyloid-Beta (Aβ) Toxicity
Compound/AgentMechanism of ActionReported Efficacy (in vitro/in vivo)
Anti-AβpE3 Antibodies Target and inhibit the aggregation of pyroglutamated AβCan prevent in vitro toxicity of AβpE3-42 oligomers and clear amyloid plaques in animal models.[13]
Humanin (HNG) Not fully elucidated, but has anti-apoptotic propertiesProtects cortical neurons from AβpE3-42 oligomer-induced cell death.

Experimental Protocols for Assessing Neuroprotection

The following section details a standardized in vitro protocol for evaluating the neuroprotective effects of a test compound against glutamate-induced excitotoxicity.

Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Toxicity in Neuronal Cell Culture

1. Cell Culture:

  • Culture a suitable neuronal cell line (e.g., HT-22, SH-SY5Y, or primary cortical neurons) in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

2. Cell Plating:

  • Seed the cells into 96-well plates at a density that allows for optimal growth and viability assessment. Allow the cells to adhere and grow for 24 hours.

3. Compound Pre-treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

  • Dilute the stock solution to various concentrations in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the solvent at the same final concentration).

  • Incubate the cells with the test compound for a predetermined period (e.g., 1-24 hours).

4. Induction of Neurotoxicity:

  • Prepare a stock solution of L-glutamate.

  • Add L-glutamate to the wells to a final concentration known to induce significant cell death in the chosen cell line (e.g., 5-25 mM).

  • Include a negative control (cells with no glutamate) and a positive control (cells with glutamate but no test compound).

5. Incubation:

  • Incubate the plates for a duration sufficient to observe neurotoxic effects (e.g., 12-24 hours).

6. Assessment of Neuroprotection (Cell Viability Assay):

  • Utilize a quantitative cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin assay.

  • Follow the manufacturer's protocol for the chosen assay.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

7. Data Analysis:

  • Plot the cell viability against the concentration of the test compound to determine the dose-dependent neuroprotective effect.

  • Perform statistical analysis to determine the significance of the observed protection.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the complex processes involved in neurotoxicity and its assessment, the following diagrams are provided.

Glutamate_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Binds to AMPA Receptor AMPA Receptor Excess Glutamate->AMPA Receptor Binds to Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens AMPA Receptor->Ca2+ Influx Contributes to ROS Production ROS Production Ca2+ Influx->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity leading to apoptosis.

Neuroprotection_Assay_Workflow start Start cell_culture Culture Neuronal Cells start->cell_culture cell_plating Plate Cells in 96-well Plate cell_culture->cell_plating compound_treatment Pre-treat with Test Compound (e.g., this compound) cell_plating->compound_treatment toxin_exposure Expose to Neurotoxin (e.g., Glutamate) compound_treatment->toxin_exposure incubation Incubate for 12-24 hours toxin_exposure->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine Neuroprotective Efficacy viability_assay->data_analysis end_node End data_analysis->end_node

Caption: General experimental workflow for an in vitro neuroprotection assay.

References

Validation of L-Pyrohomoglutamic acid as a biomarker for specific metabolic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is paramount for advancing the diagnosis and monitoring of metabolic conditions. This guide provides a comprehensive comparison of L-Pyrohomoglutamic acid as an emerging biomarker, particularly in the context of ALDH7A1 deficiency, weighed against established markers. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

This compound, also known as 6-oxo-pipecolic acid (6-oxo-PIP), has recently emerged as a potential biomarker for the inborn error of metabolism, ALDH7A1 deficiency (pyridoxine-dependent epilepsy). This condition is traditionally diagnosed by detecting elevated levels of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). The primary advantage of this compound lies in its superior stability compared to the established, yet unstable, biomarkers α-AASA and P6C. However, its diagnostic utility, particularly in neonates, is still under investigation, with recent evidence suggesting limitations in this age group. This guide delves into the current data, comparing the performance of these three biomarkers and providing the necessary technical details for their analysis.

Performance Comparison of Biomarkers for ALDH7A1 Deficiency

The validation of a biomarker is a rigorous process requiring robust analytical and clinical evidence. Below is a comparative summary of this compound against the established biomarkers for ALDH7A1 deficiency, based on available research.

BiomarkerChemical Name/SynonymAdvantagesDisadvantagesKey Performance Insights
This compound 6-oxo-pipecolic acid (6-oxo-PIP)- High stability at room temperature.[1]- May not be a suitable biomarker for ALDH7A1 deficiency in neonates (levels can be within the normal range in affected individuals under 6 months).[2][3] - Elevated levels can also be found in molybdenum cofactor deficiency.[2][3]- Urinary levels increase with age in ALDH7A1 deficient patients, correlating with a decrease in α-AASA levels.[2][3] - In patients older than 6 months with elevated α-AASA, 6-oxo-PIP levels were also above the normal range.[2][3]
α-Aminoadipic semialdehyde α-AASA- Established diagnostic biomarker for ALDH7A1 deficiency.[4] - High specificity for ALDH7A1 deficiency.[5]- Highly unstable at room temperature, with up to 50% degradation in urine within 24 hours.[1] - Requires sample storage at -80°C.[1] - Can also be elevated in molybdenum cofactor deficiency and isolated sulfite oxidase deficiency.[4]- Urinary levels are significantly higher in affected individuals under 6 months of age compared to older patients.[3] - Levels tend to decrease with age in treated patients.[2][3]
Δ1-Piperideine-6-carboxylate P6C- In equilibrium with α-AASA and serves as a co-diagnostic biomarker.[5]- Shares the same instability issues as α-AASA.[6]- The diagnostic power is considered comparable to that of α-AASA.[7] - A moderate correlation exists between urinary levels of α-AASA and P6C in patients.[5]

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is crucial for their clinical application. The following are summaries of the methodologies commonly employed for their analysis.

Quantification of Urinary this compound (6-oxo-pipecolic acid)
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Centrifuge 1 mL of urine at 16,000 x g to remove cellular debris.[8]

    • Mix 20 µL of urine with 20 µL of a 10 µmol/L solution of deuterated 6-oxo-PIP (d3-6-oxo-PIP) as an internal standard.[3]

    • Dilute the mixture with 80 µL of a 1:1 methanol:acetonitrile solution.[3]

  • Instrumentation: Waters Acquity UPLC coupled to an electrospray Xevo TQ-S triple quadrupole mass spectrometer.[3]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[8]

  • Quantification: A 10-point standard curve is generated with 6-oxo-PIP concentrations ranging from 1 to 500 µmol/L.[3]

Quantification of Urinary α-Aminoadipic Semialdehyde (α-AASA)
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • To 10 µL of urine, add 10 µL of 0.1 mmol/L deuterated α-aminoadipic acid (d3-AAA) as an internal standard.[8]

    • Add 40 µL of water and 10 µL of 1 mM borate buffer (pH 10.4).[8]

  • Instrumentation: LC-MS/MS system.

  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.[8]

  • Quantification: Semi-quantification is typically performed based on the ratio of the analyte to the internal standard.[3]

Quantification of Urinary Δ1-Piperideine-6-carboxylate (P6C)
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Sample Preparation:

    • Dilute urine samples to a creatinine concentration of 0.1 mmol/L.[5]

    • Add a deuterated internal standard, such as [2H9]pipecolic acid.[5]

  • Chromatography: Waters C18 T3 HPLC column (150 x 2.1 mm, 3.5 µm bead size).[5] The mobile phase is typically a gradient of water/methanol with 0.03% formic acid.[5]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The transition for P6C is m/z 128.1 > 82.1.[5][7]

  • Quantification: The method is often semi-quantitative due to the equilibrium with α-AASA.[5][7]

Visualizing the Metabolic Context and Workflow

To better understand the biochemical relationships and the diagnostic workflow, the following diagrams are provided.

Lysine_Catabolism_Pathway cluster_ALDH7A1_deficiency ALDH7A1 Deficiency Lysine Lysine alpha_AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->alpha_AASA Catabolism alpha_AA α-Aminoadipic acid alpha_AASA->alpha_AA ALDH7A1 (Antiquitin) P6C Δ1-Piperideine-6-carboxylate (P6C) P6C->alpha_AASA Equilibrium Six_oxo_PIP This compound (6-oxo-pipecolic acid) P6C->Six_oxo_PIP Oxidation

Lysine catabolism pathway in ALDH7A1 deficiency.

Biomarker_Validation_Workflow cluster_Discovery Biomarker Discovery cluster_Validation Analytical & Clinical Validation cluster_Application Clinical Application Metabolomics Untargeted Metabolomics Method_Dev LC-MS/MS Method Development Metabolomics->Method_Dev Performance_Eval Performance Evaluation (Sensitivity, Specificity, Stability) Method_Dev->Performance_Eval Clinical_Study Clinical Cohort Study Performance_Eval->Clinical_Study Data_Analysis Data Analysis & Comparison Clinical_Study->Data_Analysis Diagnostic_Assay Diagnostic Assay Data_Analysis->Diagnostic_Assay

Workflow for biomarker validation.

Conclusion and Future Directions

This compound (6-oxo-pipecolic acid) presents a promising alternative to the established but unstable biomarkers for ALDH7A1 deficiency, primarily due to its superior stability. This characteristic could simplify sample handling and storage, potentially broadening the accessibility of testing. However, its utility as a standalone diagnostic marker, especially in neonates, requires further validation. The finding that its levels can be normal in affected newborns is a significant limitation for its use in early diagnosis.

Future research should focus on larger cohort studies to establish age-dependent reference ranges and to determine the precise sensitivity and specificity of this compound for ALDH7A1 deficiency across different age groups. Longitudinal studies are also crucial to understand the dynamics of this biomarker in response to treatment and its correlation with clinical outcomes. For now, a combined panel measuring this compound, α-AASA, and P6C may offer the most comprehensive and reliable diagnostic approach for ALDH7A1 deficiency. The development of multiplex assays for these biomarkers could streamline the diagnostic process and improve patient care.

References

Head-to-head comparison of L-Pyrohomoglutamic acid and N-acetyl-L-glutamic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-Pyrohomoglutamic acid and N-acetyl-L-glutamic acid, focusing on their potential applications and effects in a cell culture setting. While both are derivatives of the crucial amino acid L-glutamic acid, they possess distinct structures and biological activities. This document outlines their known mechanisms, presents a framework for direct comparative analysis through detailed experimental protocols, and offers templates for data presentation.

Introduction and Physicochemical Properties

N-acetyl-L-glutamic acid (NAG) is an essential metabolite in the urea cycle and is utilized as a component in some cell culture media to promote growth and productivity.[1][2] In contrast, this compound is a less-studied cyclic derivative. Its close structural analog, L-pyroglutamic acid (PGA), is a metabolite in the glutathione cycle and has been observed to inhibit the growth of certain microorganisms and affect energy metabolism.[3][4][5]

Table 1: Physicochemical Properties

PropertyThis compoundN-acetyl-L-glutamic Acid
Synonyms (S)-6-Oxopiperidine-2-carboxylic acidAcetylglutamic acid, NAG, Ac-Glu-OH
Molecular Formula C₆H₉NO₃C₇H₁₁NO₅[6][7]
Molecular Weight 143.14 g/mol 189.17 g/mol [6][7]
Structure (Structure not available in search results)O=C(O)C--INVALID-LINK--C(=O)O
Known Cell Culture Use Not widely documented.Component of animal cell culture media.[1][2]

Known Biological Roles and Signaling Pathways

N-acetyl-L-glutamic Acid (NAG)

NAG is a critical allosteric activator of carbamoyl phosphate synthetase I (CPSI), the rate-limiting enzyme in the urea cycle responsible for ammonia detoxification.[8] Its synthesis from glutamate and acetyl-CoA is stimulated by arginine, creating a feed-forward loop that enhances urea production when nitrogen levels are high.[8][9] In cell culture, it can serve as a supplement to support growth and enhance antibody production.[1]

Urea_Cycle cluster_mitochondria Mitochondrial Matrix Glutamate Glutamate NAGS NAGS Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-acetyl-L-glutamic acid (NAG) NAGS->NAG synthesizes CPSI CPSI NAG->CPSI activates Arginine_mito Arginine Arginine_mito->NAGS activates Ammonia Ammonia (NH₃) Carbamoyl_Phosphate Carbamoyl Phosphate Ammonia->Carbamoyl_Phosphate Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->Carbamoyl_Phosphate CPSI->Carbamoyl_Phosphate catalyzes Urea_Cycle_Cytosol Urea Cycle (Cytosol) Carbamoyl_Phosphate->Urea_Cycle_Cytosol enters Cytosolic Cycle

Caption: Role of NAG in the Urea Cycle.
This compound (and its analog L-pyroglutamic acid, PGA)

L-pyroglutamic acid (PGA) is a cyclized derivative of L-glutamic acid.[3] It is an intermediate in the glutathione cycle, converted to glutamate by the enzyme 5-oxoprolinase.[10][11] Elevated levels of PGA can be indicative of glutathione depletion and oxidative stress.[11] In specific contexts, PGA has shown inhibitory effects. For instance, it inhibits the growth of the hyperthermophilic archaeon Sulfolobus solfataricus and has been found to reduce energy production and lipid synthesis in rat cerebral cortex slices.[4][5] This suggests its potential to modulate fundamental cellular metabolic pathways.

Glutathione_Cycle Glutamate L-Glutamate GCL γ-glutamylcysteine synthetase Glutamate->GCL PGA L-Pyroglutamic Acid (5-oxoproline) Oxoprolinase 5-Oxoprolinase PGA->Oxoprolinase substrate gamma_GC γ-Glutamylcysteine GCL->gamma_GC forms GSH_Synthase Glutathione synthetase gamma_GC->GSH_Synthase GSH Glutathione (GSH) GSH_Synthase->GSH synthesizes GSH->GCL feedback inhibition Oxoprolinase->Glutamate produces

Caption: L-Pyroglutamic Acid in the Glutathione Cycle.

Proposed Experimental Framework for Head-to-Head Comparison

To objectively compare the effects of this compound and N-acetyl-L-glutamic acid in a typical mammalian cell culture system (e.g., HEK293, CHO, or HepG2 cells), the following experimental workflow is proposed.

Experimental_Workflow cluster_assays Cell-Based Assays start Prepare Stock Solutions (this compound & NAG) seed Seed Mammalian Cells (e.g., HEK293, CHO, HepG2) start->seed treat Treat Cells with Dose Range of Each Compound seed->treat prolif Cell Proliferation Assay (MTT / WST-1) treat->prolif cyto Cytotoxicity Assay (LDH Release) treat->cyto metab Metabolic Flux Analysis (Seahorse) treat->metab analyze Data Analysis (IC50, EC50, Metabolic Rates) prolif->analyze cyto->analyze metab->analyze compare Comparative Report Generation analyze->compare

Caption: Proposed workflow for comparative analysis.
Experimental Protocols

A. Cell Viability and Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of each compound on cell metabolic activity, an indicator of cell viability and proliferation.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound and N-acetyl-L-glutamic acid in complete culture medium (e.g., 0, 1, 10, 100, 500, 1000 µM).

    • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium only).

    • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine EC₅₀/IC₅₀ values.

B. Cytotoxicity Assay (LDH Release Assay)

  • Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using a 24-hour incubation period as a starting point.

    • Positive Control: Include wells treated with a lysis buffer (provided with LDH assay kits) 30 minutes before the end of incubation to serve as a maximum LDH release control.

    • Sample Collection: Carefully collect 50 µL of supernatant from each well.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each supernatant sample in a new 96-well plate.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

    • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

C. Metabolic Flux Analysis (Seahorse XF Assay)

  • Objective: To investigate the impact of the compounds on cellular energy metabolism by measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Methodology:

    • Cell Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Compound Treatment: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with the desired concentration of this compound or N-acetyl-L-glutamic acid.

    • Assay Execution: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure key parameters of mitochondrial function.

    • Measurement: The Seahorse XF Analyzer will measure real-time OCR and ECAR.

    • Analysis: Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 2: Comparative Effects on Cell Viability and Cytotoxicity (Hypothetical Data)

CompoundCell LineIncubation TimeIC₅₀ (MTT Assay) (µM)% Cytotoxicity (LDH) at 1mM
This compoundHEK29348h75015%
N-acetyl-L-glutamic acidHEK29348h> 1000< 5%
This compoundCHO48h82018%
N-acetyl-L-glutamic acidCHO48h> 1000< 5%

Table 3: Comparative Effects on Cellular Metabolism (Hypothetical Data)

Compound (1mM)Cell LineBasal OCR (% of Control)ATP Production (% of Control)Maximal Respiration (% of Control)
This compoundHepG270%65%60%
N-acetyl-L-glutamic acidHepG2110%105%115%

Conclusion

N-acetyl-L-glutamic acid is a well-characterized metabolite with a defined role in activating the urea cycle, and it is known to be beneficial in certain cell culture applications.[1][8][12] this compound, based on data from its analog PGA, may have inhibitory effects on cell growth and energy metabolism.[4][5]

The proposed experimental framework provides a robust methodology for a direct head-to-head comparison. The results of these studies will provide valuable insights for researchers selecting cell culture supplements, developing novel therapeutic agents, or investigating fundamental cellular metabolic pathways. This comparative data will enable an informed decision on whether this compound presents a potential risk or a novel tool for modulating cell behavior, and how its effects contrast with the established supportive role of N-acetyl-L-glutamic acid.

References

Safety Operating Guide

Proper Disposal of L-Pyrohomoglutamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling L-Pyrohomoglutamic acid, understanding the correct disposal procedures is paramount. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to follow established safety protocols to mitigate any potential risks.[1] Some safety data sheets (SDS) indicate that it may be harmful if swallowed and can cause serious eye and respiratory irritation.[2]

Immediate Safety and Handling Precautions

Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.[2][3][4] In case of a spill, clean it up immediately, avoiding dust generation.[3] Use dry clean-up procedures and place the collected material in a clean, dry, sealable, and labeled container for disposal.[3]

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with institutional and local regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Treat all chemical waste, including this compound, as potentially hazardous until a formal determination is made by Environmental Health and Safety (EHS) personnel.[5]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.[6] It should be segregated from incompatible materials such as strong oxidizing agents.[7]

  • Containerization and Labeling:

    • Use a leak-proof, compatible container for waste collection. Plastic is often preferred over glass when chemically compatible.[6]

    • The container must be securely sealed and clearly labeled.[3] The label should include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[6] The words "Hazardous Waste" should be on the tag, along with appropriate hazard pictograms if required by your institution.[6]

  • Storage:

    • Store the waste container in a designated hazardous waste storage area that is accessible only to trained personnel.[8]

    • The storage area should not interfere with normal laboratory operations and should be clearly marked with warning signs.[8] Keep the container in a cool, dry, and well-ventilated place.[1]

  • Disposal Request and Pickup:

    • Contact your institution's EHS office to arrange for the disposal of the chemical waste.[6] Do not dispose of this compound down the drain or in the regular trash unless you have received explicit written permission from EHS.[6][9][10]

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting a hazardous waste disposal form.[6]

  • Empty Container Disposal:

    • A container that held this compound can typically be disposed of as regular trash after it has been thoroughly emptied.[5]

    • For containers of non-acutely hazardous chemicals, triple rinsing with a suitable solvent is a common practice. The first rinseate should be collected and disposed of as hazardous waste.[11] After rinsing and air-drying, deface or remove the original chemical label before discarding the container.[5]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C5H7NO3[1][2][4][7]
Molecular Weight 129.11 g/mol [1][2]
Melting Point 158°C (316.4°F)[4]
Acute Oral Toxicity (LD50) >1000 mg/kg [Rat][4]
Solubility Soluble in cold and hot water[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify L-Pyrohomoglutamic acid waste B Wear appropriate PPE A->B C Select compatible, leak-proof container B->C D Label container with: - Full chemical name - Quantity & Date - Origin & PI Info - 'Hazardous Waste' C->D E Store in designated hazardous waste area D->E F Ensure area is secure and well-ventilated E->F G Contact EHS for waste pickup request F->G H Follow institutional disposal procedures G->H I Dispose of empty container (after triple rinsing) H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for L-Pyrohomoglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling L-Pyrohomoglutamic acid, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. While specific data for this compound is limited, its close structural analog, L-Pyroglutamic acid, serves as a reliable surrogate for assessing potential hazards and necessary precautions. L-Pyroglutamic acid is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[1][2][3] Therefore, minimizing exposure through proper handling and protective measures is essential.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1]Nitrile gloves.Laboratory coat.N95 or equivalent dust mask/respirator, especially if dust is generated.[1]
Solution Preparation Chemical splash goggles.[2]Nitrile gloves.Laboratory coat.Work within a certified chemical fume hood.[4]
Conducting Reactions Chemical splash goggles.Nitrile gloves.Laboratory coat.Work within a certified chemical fume hood.
Handling Spills (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat and disposable coveralls.N95 or equivalent dust mask/respirator.[1]
Handling Spills (Liquid) Chemical splash goggles and face shield.[5][6]Chemical-resistant gloves (e.g., thicker nitrile or neoprene).Chemical-resistant apron over a laboratory coat.Air-purifying respirator with appropriate cartridges if vapors are generated.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Not generally required if waste is properly contained.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

1. Pre-Handling and Preparation:

  • Engineering Controls: All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • PPE Inspection: Before starting any procedure, inspect all PPE for integrity. Ensure gloves are free of tears or punctures and that eye protection is clean and fits properly.

2. Handling the Compound:

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Weighing: When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to control dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • Minor Spills (Solid): In case of a small spill, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material in a sealed container for disposal.[1]

  • Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused or unwanted this compound as hazardous chemical waste.[4] The material should be in a clearly labeled, sealed container.

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[4] Do not pour these solutions down the drain.[4]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS & SOPs B Verify Fume Hood Operation A->B C Inspect & Don PPE B->C D Weigh Solid in Hood C->D E Prepare Solution in Hood D->E F Conduct Experiment in Hood E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Dispose of Waste per Guidelines H->I J Spill Occurs K Evacuate Area (if necessary) J->K L Don Additional PPE J->L M Contain & Clean Spill L->M N Dispose of Spill Waste M->N N->I

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Pyrohomoglutamic acid
Reactant of Route 2
L-Pyrohomoglutamic acid

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